interferon beta-1b
Description
Properties
CAS No. |
145155-23-3 |
|---|---|
Molecular Formula |
C8H5ClN2O3 |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a New Therapeutic Era: A Technical Guide to the Discovery and Historical Context of Interferon beta-1b
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery, historical development, and molecular mechanisms of Interferon beta-1b (IFN-β1b), the first disease-modifying therapy approved for multiple sclerosis (MS). We delve into the core scientific principles that underpinned its creation, from the initial identification of interferons to the intricacies of its recombinant production and the signaling pathways it modulates. This document serves as a comprehensive resource, providing detailed experimental context, quantitative clinical data, and visual representations of key biological and manufacturing processes.
A Historical Journey: From Discovery to a Landmark Therapy
The story of this compound is a testament to decades of scientific inquiry, beginning with the fundamental discovery of the interferon system.
The Dawn of Interferon Research: In 1957, Alick Isaacs and Jean Lindenmann, two virologists at the National Institute for Medical Research in London, made a groundbreaking observation.[1][2][3] They found that cells exposed to a heat-inactivated virus produced a substance that "interfered" with the replication of live viruses.[1][4][5] They aptly named this substance "interferon."[1][2] This discovery laid the foundation for a new field of research into the body's innate antiviral defenses.
The Leap to Molecular Biology: For years, the therapeutic potential of interferons was limited by the minuscule quantities that could be isolated from natural sources. The advent of recombinant DNA technology in the 1970s and 1980s revolutionized the field. Key figures like Charles Weissmann, at the University of Zurich and a co-founder of the biotechnology company Biogen, were instrumental in cloning the first human interferon genes.[4][6][7][8] This breakthrough, along with the work of others like Walter Fiers who cloned the human fibroblast interferon (interferon-beta) gene, made it possible to produce large quantities of purified interferons for research and clinical development.[9][10]
The Genesis of a Multiple Sclerosis Treatment: The immunomodulatory properties of interferons made them a compelling candidate for treating autoimmune diseases like multiple sclerosis.[11] The development of this compound was spearheaded by Berlex Laboratories (a subsidiary of Schering AG). A significant modification was made to the natural human interferon beta sequence: the cysteine residue at position 17 was replaced with a serine.[12][13] This change was introduced to improve the stability of the molecule when produced in Escherichia coli, as the unpaired cysteine could lead to incorrect disulfide bond formation and aggregation.
Recombinant Production of this compound: An Experimental Overview
The large-scale production of this compound is a multi-step process involving recombinant expression in a bacterial host, followed by purification and refolding.
Expression in Escherichia coli**
The production of recombinant this compound typically utilizes a high-expression system in E. coli.
Experimental Protocol: Expression of Recombinant Human this compound in E. coli
-
Gene Synthesis and Vector Construction: The gene encoding human this compound, with the C17S mutation, is chemically synthesized. Codon usage is often optimized for high-level expression in E. coli. The synthetic gene is then cloned into a suitable expression vector, such as a pET series vector, under the control of a strong, inducible promoter like the T7 promoter.[14][15]
-
Transformation: The recombinant expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).[14]
-
Fermentation and Induction: The transformed E. coli are cultured in a nutrient-rich medium in a fermenter. When the culture reaches a specific optical density (e.g., OD600 of 0.7-1.0), gene expression is induced by adding an inducer, typically isopropyl β-D-1-thiogalactopyranoside (IPTG).[14][16] Fermentation conditions such as temperature, pH, and nutrient feed are carefully controlled to maximize protein yield.
-
Cell Harvest: After a defined induction period, the bacterial cells are harvested by centrifugation.
Purification from Inclusion Bodies
A common consequence of high-level protein expression in E. coli is the formation of insoluble protein aggregates known as inclusion bodies.[12][13] While this necessitates additional processing steps, it can also simplify the initial purification as the target protein is concentrated in these dense particles.
Experimental Protocol: Purification and Refolding of this compound from Inclusion Bodies
-
Cell Lysis: The harvested cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods such as high-pressure homogenization or sonication.
-
Inclusion Body Washing: The inclusion bodies are collected by centrifugation and washed with buffers containing detergents (e.g., Triton X-100) and/or low concentrations of denaturants to remove contaminating host cell proteins and other impurities.[17]
-
Solubilization: The washed inclusion bodies are solubilized in a strong denaturing agent, such as 6-8 M guanidine hydrochloride or urea, to unfold the protein.[13] A reducing agent, like dithiothreitol (DTT) or β-mercaptoethanol, is included to break any incorrect disulfide bonds.
-
Refolding: The solubilized, denatured protein is then refolded into its biologically active conformation. This is a critical and often challenging step, typically achieved by rapidly diluting the denatured protein solution into a large volume of refolding buffer. The refolding buffer is carefully formulated to promote correct folding and can include additives like arginine and redox shuffling agents (e.g., a glutathione-based system).
-
Chromatographic Purification: The refolded this compound is further purified using a series of chromatographic steps. These may include ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography to achieve high purity.[13]
Characterization and Quality Control
Rigorous analytical methods are employed to ensure the identity, purity, potency, and safety of the final product.
Key Characterization Assays:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess purity and confirm the correct molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine purity and quantify the protein. Size-exclusion HPLC (SE-HPLC) is used to assess for aggregation.
-
Mass Spectrometry: To confirm the precise molecular mass and amino acid sequence.
-
Antiviral Bioassay: The biological activity of this compound is determined by its ability to protect cultured cells from the cytopathic effect of a virus, such as vesicular stomatitis virus (VSV).[15]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its immunomodulatory effects by binding to the Type I interferon receptor (IFNAR), which is present on the surface of most cell types.[18] This binding event triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[18][19][20]
Upon binding of this compound to IFNAR, the receptor-associated Janus kinases, Tyk2 and JAK1, are brought into close proximity and activated through trans-phosphorylation.[18][20] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.
These phosphorylated sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT2.[19][20] Once recruited to the receptor, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.[18][21] The phosphorylated STAT1 and STAT2 then heterodimerize and translocate to the nucleus. In the nucleus, this heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form a complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[11][20]
The ISGF3 complex binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of a large number of genes, known as Interferon-Stimulated Genes (ISGs).[18][20] The protein products of these ISGs mediate the diverse biological effects of this compound, including its antiviral, antiproliferative, and immunomodulatory activities.
This compound Signaling Pathway
Clinical Efficacy in Multiple Sclerosis: Key Trial Data
The approval of this compound for the treatment of relapsing-remitting multiple sclerosis (RRMS) was based on the results of a pivotal multicenter, randomized, double-blind, placebo-controlled trial.[22]
Table 1: Key Efficacy Outcomes from the Pivotal Phase III Trial of this compound in RRMS
| Outcome Measure | Placebo (n=123) | This compound (8 MIU) (n=124) | p-value |
| Annualized Relapse Rate (at 2 years) | 1.27 | 0.84 | 0.0001 |
| Proportion of Relapse-Free Patients (at 2 years) | 16% | 31% | 0.007 |
| Median Change in MRI T2 Lesion Area (at 3 years) | +15.0% | -9.3% | 0.002 |
| Median Annual Rate of Active MRI Lesions | 3.0 | 0.5 | 0.0089 |
Data compiled from the pivotal clinical trial of this compound in RRMS.[22][23]
Subsequent long-term follow-up studies have demonstrated the sustained efficacy of this compound in reducing relapse rates and delaying disability progression in patients with MS.[24][25]
Conclusion
The discovery and development of this compound represent a landmark achievement in the treatment of multiple sclerosis. From the seminal discovery of interferons to the application of recombinant DNA technology and the rigorous execution of clinical trials, its journey exemplifies the power of scientific innovation in addressing unmet medical needs. This technical guide provides a comprehensive overview for professionals in the field, highlighting the historical context, experimental underpinnings, and clinical significance of this pioneering therapeutic. The continued study of interferons and their signaling pathways promises to yield further insights into the treatment of autoimmune and other diseases.
References
- 1. Isaacs and Lindenmann Discover Interferons | Research Starters | EBSCO Research [ebsco.com]
- 2. Jean Lindenmann - Wikipedia [en.wikipedia.org]
- 3. Interferon | Definition, Function, & Immune Response | Britannica [britannica.com]
- 4. Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery Of Interferon, The First Cytokine, By Alick Isaacs And Jean Lindenmann In 1957 [brainimmune.com]
- 6. Charles Weissmann - Wikipedia [en.wikipedia.org]
- 7. Charles Weissmann - Wilhelm Exner Medaillen Stiftung [wilhelmexner.org]
- 8. Charles Weissmann | Cold Spring Harbor Laboratory [cshl.edu]
- 9. IRC: Walter Fiers webpage [irc.ugent.be]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]
- 12. Extraction and purification process for interferon-beta-1b - Fraunhofer IGB [igb.fraunhofer.de]
- 13. ijbiotech.com [ijbiotech.com]
- 14. Overexpression of Recombinant Human Beta Interferon (rhINF-β) in Periplasmic Space of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 16. brieflands.com [brieflands.com]
- 17. Solubilization of Human Interferon β-1b Inclusion Body Proteins by Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 19. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Current Perspectives on this compound for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. This compound in the treatment of multiple sclerosis: final outcome of the randomized controlled trial. The IFNB Multiple Sclerosis Study Group and The University of British Columbia MS/MRI Analysis Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Interferon Beta-1b in the Innate Immune Response: A Technical Guide
Introduction
Interferon beta-1b (IFN-β1b) is a recombinant, non-glycosylated form of the naturally occurring cytokine Interferon beta. As a member of the Type I interferon family, IFN-β1b is a cornerstone of the innate immune response, serving as a primary line of defense against viral and bacterial pathogens.[1][2] Produced by various cell types, including fibroblasts and epithelial cells upon recognition of pathogen-associated molecular patterns (PAMPs), it orchestrates a complex antiviral and immunomodulatory cascade.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms, cellular effects, and experimental methodologies related to the function of IFN-β1b in innate immunity, tailored for researchers, scientists, and drug development professionals.
Core Signaling Pathways of this compound
The biological effects of IFN-β1b are initiated by its binding to the ubiquitously expressed heterodimeric interferon-alpha/beta receptor (IFNAR), which consists of IFNAR1 and IFNAR2 subunits.[4][5] This engagement triggers the activation of multiple intracellular signaling cascades that converge on the transcriptional regulation of hundreds of interferon-stimulated genes (ISGs), which are the primary effectors of the antiviral and immunomodulatory response.[6][7]
The Canonical JAK-STAT Pathway
The primary and most well-characterized signaling pathway activated by IFN-β1b is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[4][6]
-
Receptor Binding and Kinase Activation: Upon IFN-β1b binding, IFNAR1 and IFNAR2 associate, leading to the trans-phosphorylation and activation of the receptor-associated tyrosine kinases, Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (Jak1).[4]
-
STAT Phosphorylation and Dimerization: Activated Jak1 and Tyk2 then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IFNAR subunits, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][8] Recruited STATs are subsequently phosphorylated by the JAKs.
-
Formation of ISGF3 Complex: Phosphorylated STAT1 and STAT2 heterodimerize and translocate from the cytoplasm to the nucleus. In the nucleus, this heterodimer associates with Interferon Regulatory Factor 9 (IRF9) to form the trimeric transcription factor complex known as IFN-Stimulated Gene Factor 3 (ISGF3).[4][5]
-
Gene Transcription: The ISGF3 complex binds to specific DNA sequences called IFN-Stimulated Response Elements (ISREs) located in the promoter regions of a vast array of ISGs, thereby initiating their transcription.[4][6] STAT1 homodimers can also form and bind to Gamma-Activated Sequence (GAS) elements to drive the expression of another subset of genes.[4][6]
Non-Canonical Signaling Pathways
In addition to the canonical JAK-STAT pathway, IFN-β1b activates other signaling cascades that contribute to its pleiotropic effects, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[6][9]
-
MAPK Pathway: In primary human microglia, IFN-β has been shown to induce the phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. This activation is involved in the induction of beta-chemokines and the phosphorylation of STAT1 on serine 727, which is required for its maximal transcriptional activity.[9]
-
PI3K/Akt Pathway: The PI3K-Akt signaling pathway is also engaged following IFN-β receptor activation, contributing to the overall cellular response.[6]
-
NF-κB Pathway: IFN-β can induce the degradation of IκBα, leading to the activation and nuclear translocation of the Nuclear Factor-kappa B (NF-κB) p65:p50 heterodimer. This pathway is crucial for the expression of certain chemokines like RANTES and MIP-1β in microglia.[9]
These pathways are subject to negative regulation by molecules such as the Suppressors of Cytokine Signaling (SOCS) proteins and Protein Inhibitors of Activated STAT (PIAS), which ensure a controlled and transient immune response.[6][8]
Visualization of IFN-β1b Signaling
Caption: IFN-β1b canonical and non-canonical signaling pathways.
Role of IFN-β1b in Innate Immune Cells
IFN-β1b exerts profound and diverse effects on the key cellular players of the innate immune system.
Macrophages
Macrophages are critical phagocytes and antigen-presenting cells. IFN-β1b modulates their function in several ways:
-
Polarization: IFN-β1b is involved in the classical activation (M1) of macrophages. The knockdown of IFN-β in U937-derived macrophages leads to an impaired M1 status, characterized by decreased expression of M1 markers (IL-12, IL-6, TNF-α, CD86) and increased expression of M2 markers (CD206, IL-10).[10] This suggests IFN-β1b promotes a pro-inflammatory, anti-tumor phenotype.
-
Inhibition of Generation: IFN-β1b significantly inhibits the generation and proliferation of macrophages in response to Colony-Stimulating Factor 1 (CSF-1).[11] This may serve as a negative feedback mechanism to control macrophage populations during an inflammatory response.
-
Regulation of Gene Expression: In primary monocytes, IFN-β1b inhibits the production of Apolipoprotein-E (Apo-E) at a transcriptional level in a dose-dependent manner.[12]
Dendritic Cells (DCs)
Dendritic cells are the most potent antigen-presenting cells, bridging the innate and adaptive immune responses. IFN-β1b significantly impacts their lifecycle and function:
-
Induction of Apoptosis: IFN-β1b selectively induces apoptosis in mature, but not immature, myeloid dendritic cells.[13][14] This effect is mediated through the STAT-1 and NF-κB dependent induction of caspase-11, which in turn activates caspase-3.[13][14] By eliminating activated DCs, IFN-β1b may play a role in re-establishing immune homeostasis.[13]
-
Inhibition of Migration: IFN-β1b impairs the migratory capacity of mature DCs by inhibiting the expression of C-C Chemokine Receptor 7 (CCR7) and Matrix Metalloproteinase-9 (MMP-9).[15][16] This inhibition is mediated through the STAT-1 signaling pathway and reduces the ability of DCs to travel to lymph nodes to activate T cells.[15]
Natural Killer (NK) Cells
NK cells are cytotoxic lymphocytes that provide rapid responses to virally infected cells and tumor cells. IFN-β1b is a potent activator of NK cells.[2][17]
-
Activation and Cytotoxicity: Type I interferons, including IFN-β, enhance the cytotoxic activity of NK cells.[17][18] Overnight stimulation with IFN-β significantly increases the expression of the cytotoxic effector molecules granzyme B and perforin in NK cells.[18]
-
Phenotypic Changes: IFN-β treatment is associated with an expansion of the CD56bright NK cell subset, which are efficient producers of immunoregulatory cytokines.[19][20] It also modulates the expression of NK cell receptors, leading to lower proportions of LILRB1+ and KIR+ NK cells and higher proportions of NKG2A+ cells.[19]
Neutrophils
Neutrophils are the most abundant type of white blood cell and are typically the first responders to sites of inflammation.
-
Prolonged Lifespan: IFN-β1b prolongs the lifespan of neutrophils by delaying spontaneous apoptosis.[21] It achieves this by interfering with the intrinsic apoptotic pathway, preventing the degradation of the anti-apoptotic protein Bfl1, reducing the release of cytochrome-C, and inhibiting the activation of caspase-3.[21]
-
Modulation of Function: Type I IFNs can regulate the production of reactive oxygen species (ROS) and the expression of various chemokines (e.g., CCL3, CCL4, CXCL1, CXCL2, CXCL8) by neutrophils, thereby influencing the inflammatory microenvironment.[22][23]
Quantitative Data on IFN-β1b Effects
The immunomodulatory effects of IFN-β1b can be quantified by measuring changes in cytokine levels, gene expression, and cell populations.
Table 1: Effect of IFN-β on Macrophage Generation
| Treatment | Inhibition of Macrophage Generation (%) | Inhibition of Macrophage Proliferation (%) |
|---|---|---|
| CSF-1 (25 ng/ml) + IFN-α (25 ng/ml) | 67% (p < 0.001) | Significant (p < 0.01) |
| CSF-1 (25 ng/ml) + IFN-β (25 ng/ml) | 87% (p < 0.001) | Significant (p < 0.01) |
Data summarized from a study on bone marrow macrophage response to CSF-1.[11]
Table 2: Changes in Serum Cytokine/Chemokine Concentrations after IFN-β Treatment in Multiple Sclerosis Patients
| Cytokine/Chemokine | Change from Baseline (at 3 months) | Patient Response Group |
|---|---|---|
| CXCL10/IP-10 | Significant Increase | Relapse Responders & Non-responders |
| CCL2/MCP-1 | Significant Decrease | Relapse Responders |
| sTRAIL | Significant Increase | Relapse Responders |
| IL-8 | No Significant Change | Relapse Responders & Non-responders |
Data represent mean changes and were determined using a paired t-test.[24]
Table 3: IFN-β Induction of Antiviral Gene Expression in Human Colon Organoids
| Gene | IFN-β Concentration | Fold Induction (vs. Untreated) | Time Point |
|---|---|---|---|
| IFIT1 | 100 U/mL | ~10,000 | 8 hours |
| Viperin | 100 U/mL | ~1,000 | 8 hours |
| IFIT1 | 1000 U/mL | ~30,000 | 8 hours |
| Viperin | 1000 U/mL | ~3,000 | 8 hours |
Approximate values extrapolated from graphical data showing dose- and time-dependent induction.[25]
Key Experimental Protocols
Investigating the role of IFN-β1b requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Analysis of Gene Expression via RT-qPCR
This protocol is used to quantify the expression of specific genes (e.g., ISGs, cytokines, inflammasome components) following IFN-β1b stimulation.[26][27]
Methodology:
-
Cell Culture and Stimulation:
-
Culture target innate immune cells (e.g., primary human monocytes, bone marrow-derived macrophages) in appropriate media.
-
Treat cells with varying concentrations of recombinant IFN-β1b (e.g., 10, 100, 1000 U/ml) or leave untreated as a control.
-
Incubate for a specified time course (e.g., 2, 4, 6, 8, 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., IFIT1, Viperin, CCL2) and a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.
-
Measurement of Cytokine Secretion via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines and chemokines in cell culture supernatants or serum.[24][28]
Methodology:
-
Sample Collection:
-
Stimulate cells with IFN-β1b as described in 4.1.1.
-
Collect the cell culture supernatant at desired time points.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human CXCL10). Incubate and wash.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). Incubate and wash.
-
Add standards (known concentrations of the cytokine) and samples to the wells. Incubate and wash.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Assessment of Immune Cell Activation via Flow Cytometry
Flow cytometry is used to analyze the physical and chemical characteristics of cells, including the expression of cell surface and intracellular markers of activation.[29][30]
Methodology:
-
Cell Stimulation and Preparation:
-
Stimulate immune cells (e.g., PBMCs, purified NK cells) with IFN-β1b.
-
Harvest cells and wash with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
-
-
Surface Staining:
-
Resuspend cells in FACS buffer.
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD56 for NK cells; CD69, CD25 for activation markers).
-
Incubate on ice in the dark.
-
Wash cells to remove unbound antibodies.
-
-
Intracellular Staining (Optional, for proteins like Granzyme B):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer.
-
Add a fluorescently-labeled antibody against the intracellular protein of interest (e.g., anti-Granzyme B).
-
Incubate, then wash the cells.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using specialized software (e.g., FlowJo). Gate on the cell population of interest and quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for the activation markers.
-
Visualization of Experimental Workflow
Caption: A generalized workflow for studying IFN-β1b effects.
Conclusion
This compound is a pleiotropic cytokine that plays a central and multifaceted role in the orchestration of the innate immune response. Through the activation of canonical JAK-STAT and other non-canonical signaling pathways, it triggers a robust transcriptional program that profoundly influences the function of key innate immune cells. IFN-β1b promotes a pro-inflammatory M1 phenotype in macrophages, induces apoptosis and inhibits the migration of mature dendritic cells, enhances the cytotoxic potential of natural killer cells, and extends the lifespan of neutrophils. These coordinated actions create a potent antiviral state, shape the inflammatory milieu, and provide a critical bridge to the adaptive immune system. A thorough understanding of these complex mechanisms, supported by rigorous experimental investigation, is essential for the continued development of IFN-β1b as a therapeutic agent for immune-mediated diseases.
References
- 1. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. The interferon response circuit: Induction and suppression by pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type I Interferon Signaling Pathways [rndsystems.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Interferon β, an enhancer of the innate immune response against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Interferon-beta activates multiple signaling cascades in primary human microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of IRF1 and IFN-β interaction on the M1 polarization of macrophages and its antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type I interferons inhibit the generation of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interferon-beta-1b and interferon-gamma have similar inhibitory effects on apolipoprotein-E production in the monocyte/macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validate User [ashpublications.org]
- 14. Interferon β induces mature dendritic cell apoptosis through caspase-11/caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. INTERFERON BETA INHIBITS DENDRITIC CELL MIGRATION THROUGH STAT-1 MEDIATED TRANSCRIPTIONAL SUPPRESSION OF CCR7 AND METALLOPROTEINASE 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IFN-β Inhibits Dendritic Cell Migration through STAT-1–Mediated Transcriptional Suppression of CCR7 and Matrix Metallop… [ouci.dntb.gov.ua]
- 17. youtube.com [youtube.com]
- 18. Frontiers | Type I interferon subtypes differentially activate the anti-leukaemic function of natural killer cells [frontiersin.org]
- 19. Natural killer cell phenotype and clinical response to interferon-beta therapy in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The mechanism of action of interferon-β in relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Type-1 interferons prolong the lifespan of neutrophils by interfering with members of the apoptotic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. The potential roles of type I interferon activated neutrophils and neutrophil extracellular traps (NETs) in the pathogenesis of primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Type I interferon regulates interleukin-1beta and IL-18 production and secretion in human macrophages | Life Science Alliance [life-science-alliance.org]
- 27. Innate Immunity in Pluripotent Human Cells: ATTENUATED RESPONSE TO INTERFERON-β - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Type-I interferons promote innate immune tolerance in macrophages exposed to Mycobacterium ulcerans vesicles | PLOS Pathogens [journals.plos.org]
- 29. rmdopen.bmj.com [rmdopen.bmj.com]
- 30. youtube.com [youtube.com]
The Intricate Web of Interferon Beta-1b Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the signaling pathways initiated by interferon beta-1b (IFN-β1b), a crucial therapeutic agent for autoimmune and viral diseases. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of IFN-β1b signaling, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a deeper understanding and further research in the field.
Introduction to this compound Signaling
This compound is a type I interferon that plays a pivotal role in the innate immune response.[1][2] Its therapeutic effects are mediated through a complex and highly regulated signaling cascade that ultimately leads to the expression of hundreds of interferon-stimulated genes (ISGs).[1][3][4] These genes encode proteins that collectively orchestrate antiviral, antiproliferative, and immunomodulatory responses.[1][5] This guide will explore both the canonical JAK-STAT pathway and non-canonical signaling routes activated by IFN-β1b.
The Canonical JAK-STAT Signaling Pathway
The classical and best-characterized signaling pathway initiated by IFN-β1b is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[1] This pathway provides a direct route for transmitting the extracellular signal from the cell surface to the nucleus to regulate gene expression.
Receptor Binding and Activation
The signaling cascade is initiated by the binding of IFN-β1b to its heterodimeric cell surface receptor, the interferon-alpha/beta receptor (IFNAR), which consists of two subunits: IFNAR1 and IFNAR2.[1][5] IFN-β1b exhibits a high affinity for its receptor, with distinct binding characteristics for each subunit.
Table 1: Binding Affinities of this compound to IFNAR Subunits
| Ligand | Receptor Subunit | Dissociation Constant (KD) | Reference |
| IFN-β1b | IFNAR1 | 100 nM | [5] |
| IFN-β1b | IFNAR2 | 0.1 nM | [5] |
| IFN-α2 | IFNAR1 | 5 µM | [6] |
| IFN-α2 | IFNAR2 | 5 nM | [6] |
The binding of IFN-β1b to IFNAR induces a conformational change in the receptor complex, bringing the intracellular domains of IFNAR1 and IFNAR2 into close proximity.[1][5] This approximation facilitates the trans-phosphorylation and activation of two receptor-associated Janus kinases: Tyrosine Kinase 2 (Tyk2), which is associated with IFNAR1, and JAK1, associated with IFNAR2.[5][7]
Figure 1: IFN-β1b Receptor Binding and Kinase Activation.
STAT Protein Phosphorylation and Dimerization
The activated JAK1 and Tyk2 kinases then phosphorylate specific tyrosine residues on the intracellular tails of IFNAR1 and IFNAR2.[5] These phosphorylated tyrosines serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[8][9] Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the JAKs on critical tyrosine residues (Y701 for STAT1 and Y690 for STAT2).[7]
This phosphorylation event triggers the formation of STAT1-STAT2 heterodimers.[7][8]
Table 2: Key Phosphorylation Events in the Canonical IFN-β1b Pathway
| Protein | Phosphorylation Site | Activating Kinase | Consequence | Reference |
| JAK1 | Autophosphorylation | TYK2 | Activation | [5] |
| TYK2 | Autophosphorylation | JAK1 | Activation | [5] |
| STAT1 | Tyrosine 701 (Y701) | JAK1, TYK2 | Heterodimerization with STAT2 | [7] |
| STAT2 | Tyrosine 690 (Y690) | JAK1, TYK2 | Heterodimerization with STAT1 | [7] |
| STAT2 | Threonine 387 (T387) | CDK9 | Negative regulation of ISGF3 binding | [7] |
ISGF3 Complex Formation and Nuclear Translocation
The phosphorylated STAT1-STAT2 heterodimer then associates with a third protein, Interferon Regulatory Factor 9 (IRF9), to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[8][10][11] The formation of this complex is a critical step in the signaling cascade, as it is the primary transcription factor responsible for inducing the expression of most ISGs.
The assembled ISGF3 complex translocates from the cytoplasm into the nucleus.[10][12]
Gene Transcription
Once in the nucleus, the ISGF3 complex binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of ISGs.[8][11][13] This binding event recruits the transcriptional machinery, leading to the transcription of hundreds of ISGs. The expression of these genes culminates in the establishment of an antiviral state and other cellular responses.
Figure 2: ISGF3 Formation, Nuclear Translocation, and Gene Transcription.
Non-Canonical Signaling Pathways
In addition to the canonical JAK-STAT pathway, IFN-β1b can also activate other signaling cascades, often referred to as non-canonical pathways.[14][15][16] These pathways contribute to the full spectrum of biological responses to IFN-β1b and can modulate the canonical pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
IFN-β1b has been shown to activate the p38 MAPK pathway.[15] This activation is required for the optimal transcription of a subset of ISGs and can occur through STAT-independent mechanisms.[15] The ERK pathway has also been implicated in IFN-β1b signaling, playing a regulatory role in the overall cellular response.[15]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling cascade can also be activated by IFN-β1b.[14][16][17] This pathway is known to be involved in cell survival and proliferation and can influence the translation of ISG mRNAs.[14] There is also evidence of crosstalk between the PI3K/Akt pathway and the canonical JAK-STAT pathway.[14][16]
Figure 3: Overview of Non-Canonical IFN-β1b Signaling Pathways.
Experimental Protocols
The study of IFN-β1b signaling relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is designed to demonstrate the interaction between components of the IFN-β1b signaling pathway, such as the association of JAKs with the IFNAR receptor subunits.[18][19][20][21]
Materials:
-
Cells expressing the proteins of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific to one of the interacting proteins
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis: Culture and treat cells with IFN-β1b as required. Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.
Western Blotting for Phosphorylated STAT Proteins
This protocol is used to detect the phosphorylation status of STAT1 and STAT2 upon IFN-β1b stimulation, a key indicator of pathway activation.[22][23][24][25]
Materials:
-
Cell lysates from IFN-β1b-stimulated and unstimulated cells
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific to phosphorylated STAT1 (pY701) and phosphorylated STAT2 (pY690)
-
Primary antibodies for total STAT1 and STAT2 (for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Luciferase Reporter Assay for ISRE Activity
This assay quantifies the transcriptional activity of the ISGF3 complex by measuring the expression of a reporter gene (luciferase) under the control of an ISRE promoter.[13][26][27][28][29]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing an ISRE promoter (e.g., pISRE-luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
IFN-β1b
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid.
-
Stimulation: After a period of expression, treat the cells with IFN-β1b for a specified time.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the luciferase activity of both reporters according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (from the ISRE reporter) to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell number.
Figure 4: Workflow for ISRE Luciferase Reporter Assay.
Conclusion
The signaling pathways of this compound are multifaceted and tightly regulated, involving both canonical and non-canonical cascades that collectively orchestrate a complex cellular response. A thorough understanding of these pathways is essential for the development of novel therapeutics and the optimization of existing treatments for a range of diseases. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data, and practical experimental protocols to aid in the ongoing exploration of IFN-β1b signaling.
References
- 1. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 2. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative regulation of type I IFN signaling by phosphorylation of STAT2 on T387 | The EMBO Journal [link.springer.com]
- 8. Transcriptional regulation by STAT1 and STAT2 in the interferon JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT2: A shape-shifting anti-viral super STAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic control of gene expression by ISGF3 and IRF1 during IFNβ and IFNγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering of the Human Interferon-Regulated Proteome by Mass Spectrometry-Based Quantitative Analysis Reveals Extent and Dynamics of Protein Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Interferon-alpha regulates nuclear translocation and DNA-binding affinity of ISGF3, a multimeric transcriptional activator. | Semantic Scholar [semanticscholar.org]
- 13. ISRE reporter assay. [bio-protocol.org]
- 14. Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferon signaling in cancer. Non-canonical pathways and control of intracellular immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 17. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]
- 18. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 27. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pGL4.45[luc2P/ISRE/Hygro] Vector Protocol [worldwide.promega.com]
- 29. researchgate.net [researchgate.net]
Interferon Beta-1b: A Deep Dive into its Mechanism of Action in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of interferon beta-1b (IFNβ-1b) in multiple sclerosis (MS). It is designed to be a resource for researchers, scientists, and professionals involved in the development of novel therapies for this complex autoimmune disease.
Core Immunomodulatory and Neuroprotective Actions
This compound, a non-glycosylated recombinant human interferon-beta, has been a cornerstone of multiple sclerosis therapy for decades.[1] While its precise mechanism of action is not fully elucidated, a wealth of research points to a multi-faceted approach involving immunomodulation, restoration of blood-brain barrier integrity, and potential neuroprotective effects. The therapeutic efficacy of IFNβ-1b is attributed to its ability to shift the balance from a pro-inflammatory to an anti-inflammatory state within the immune system, thereby reducing the autoimmune attack on the central nervous system (CNS) that characterizes MS.
Immunomodulation: Shifting the Cytokine Balance and Regulating Immune Cells
A key aspect of IFNβ-1b's mechanism is its profound impact on the cytokine network. In MS, there is a dysregulation of cytokine production, with an overabundance of pro-inflammatory cytokines that drive the autoimmune response. IFNβ-1b helps to correct this imbalance by downregulating the expression of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
Furthermore, IFNβ-1b directly influences the function of various immune cells implicated in MS pathogenesis, including T cells and B cells. It is known to inhibit the proliferation of T cells and can induce apoptosis in autoreactive T cells. By modulating the activity of these key immune players, IFNβ-1b helps to quell the inflammatory cascade that leads to demyelination and axonal damage in the CNS.
Blood-Brain Barrier Stabilization
The blood-brain barrier (BBB) is a critical interface that protects the CNS from harmful substances and immune cell infiltration. In MS, the integrity of the BBB is compromised, allowing inflammatory cells to enter the brain and spinal cord. IFNβ-1b has been shown to stabilize the BBB, reducing its permeability and thereby limiting the entry of pathogenic immune cells into the CNS. This effect is a crucial component of its therapeutic action, as it helps to reduce the formation of new inflammatory lesions.
Potential Neuroprotective Effects
Beyond its immunomodulatory and BBB-stabilizing effects, there is emerging evidence to suggest that IFNβ-1b may also exert direct neuroprotective effects. These may include the production of nerve growth factors and other molecules that support neuronal survival and repair. While this area of research is still evolving, it highlights the potential for IFNβ-1b to not only reduce inflammation but also to promote the health and resilience of neurons in the face of autoimmune attack.
Quantitative Data on Therapeutic Efficacy
The clinical efficacy of this compound has been demonstrated in numerous large-scale, randomized, placebo-controlled trials. The following tables summarize key quantitative data from pivotal studies, providing a clear picture of its impact on disease activity in patients with relapsing-remitting multiple sclerosis (RRMS).
| Clinical Trial / Study | Treatment Group | Placebo Group | Percentage Reduction | p-value |
| The IFNB Multiple Sclerosis Study Group | 0.84 | 1.27 | 34% | 0.0001 |
| Long-term follow-up of the pivotal trial | - | - | One-third reduction in each of 5 years | - |
| 3-Year Monotherapy Study | - | - | 71% | - |
Table 1: Effect of this compound on Annualized Relapse Rate (ARR)
| Clinical Trial / Study | Treatment Group | Placebo Group | Percentage Reduction | p-value |
| UBC MS/MRI Study Group | Median 80% reduction in active scans | - | 80% | 0.0082 |
| BENEFIT Study (2 years) | Median 2.0 newly active lesions | Median 5.0 newly active lesions | 60% | < 0.001 |
| BENEFIT Study (2 years) | Median 1.0 new T2 lesions | Median 3.0 new T2 lesions | 66% | < 0.001 |
| BENEFIT Study (2 years) | Median 0.0 new gadolinium-enhancing lesions | Median 1.0 new gadolinium-enhancing lesions | - | < 0.001 |
Table 2: Effect of this compound on MRI Lesion Activity
| Study | Cytokine | Change with IFNβ-1b Treatment | p-value |
| Short-term treatment study | IL-6 | Transient increase | Statistically significant |
| Short-term treatment study | IL-10 | Transient increase | Statistically significant |
| Short-term treatment study | IFN-γ | Transient increase | Statistically significant |
| PPMS Study | IL-10 (serum) | Increased | 0.02 |
Table 3: Effect of this compound on Cytokine Levels
Key Signaling Pathways
The biological effects of this compound are initiated by its binding to the type I interferon receptor (IFNAR), which is composed of the IFNAR1 and IFNAR2 subunits. This binding event triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Upon activation, JAK1 and TYK2 phosphorylate STAT1 and STAT2 proteins. These phosphorylated STATs then dimerize and associate with interferon regulatory factor 9 (IRF9) to form a complex known as the interferon-stimulated gene factor 3 (ISGF3). ISGF3 translocates to the nucleus and binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of various interferon-stimulated genes (ISGs). The transcription of these ISGs leads to the production of proteins that mediate the antiviral, antiproliferative, and immunomodulatory effects of IFNβ-1b.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Blood-Brain Barrier Model
This protocol describes the establishment of a co-culture model of the BBB to assess its permeability.
Materials:
-
Human brain microvascular endothelial cells (HBMECs)
-
Human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
Extracellular matrix coating solution (e.g., collagen)
-
Fluorescently labeled tracer molecules (e.g., sodium fluorescein)
-
Transepithelial electrical resistance (TEER) measurement system
Protocol:
-
Coating of Transwell Inserts: Coat the luminal side of the Transwell inserts with the extracellular matrix solution and allow it to dry.
-
Seeding of Astrocytes: Seed human astrocytes on the abluminal side of the inverted Transwell insert. Allow the cells to adhere and grow to confluence.
-
Seeding of Endothelial Cells: Once the astrocytes are confluent, turn the Transwell insert upright and seed HBMECs on the luminal side.
-
Co-culture: Culture the cells together for several days to allow for the formation of a tight endothelial monolayer and interaction between the two cell types.
-
TEER Measurement: Monitor the integrity of the BBB model by measuring the TEER daily. A high and stable TEER value indicates the formation of a tight barrier.
-
Permeability Assay:
-
Add a known concentration of a fluorescently labeled tracer molecule to the luminal (upper) chamber.
-
At various time points, collect samples from the abluminal (lower) chamber.
-
Measure the fluorescence intensity of the samples to determine the amount of tracer that has crossed the barrier.
-
Calculate the permeability coefficient to quantify the barrier function.
-
T-Cell Proliferation Assay (CFSE Dilution)
This protocol details a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or MS patients
-
CFSE staining solution
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin)
-
This compound
-
Complete RPMI medium
-
Flow cytometer
Protocol:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining:
-
Resuspend PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE staining solution to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations to the appropriate wells.
-
Add T-cell activation reagents to all wells except for the unstimulated control.
-
Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells and the proliferation index to determine the effect of this compound on T-cell proliferation.
-
Cytokine Quantification (ELISA)
This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to measure the levels of specific cytokines in patient serum or cell culture supernatants.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Patient serum samples or cell culture supernatants
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Recombinant cytokine standard
-
Assay diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Preparation of Standards and Samples: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Dilute the patient serum samples or cell culture supernatants as required.
-
Incubation with Capture Antibody: Add the standards and samples to the wells of the ELISA plate and incubate to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate several times with wash buffer to remove any unbound material.
-
Incubation with Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate. The detection antibody will bind to a different epitope on the captured cytokine.
-
Washing: Wash the plate again to remove any unbound detection antibody.
-
Addition of Substrate: Add the substrate solution to each well. The enzyme on the detection antibody will catalyze a color change.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
This comprehensive guide provides a detailed overview of the mechanism of action of this compound in multiple sclerosis, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols. This information is intended to serve as a valuable resource for the scientific community dedicated to advancing our understanding and treatment of this challenging neurological disease.
References
An In-depth Technical Guide to the Immunomodulatory Properties of Interferon Beta-1b
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interferon beta-1b (IFN-β1b) is a non-glycosylated recombinant human interferon beta that has been a cornerstone in the management of relapsing-remitting multiple sclerosis (RRMS) for decades. Its therapeutic efficacy is rooted in its pleiotropic immunomodulatory effects, which collectively shift the balance from a pro-inflammatory to a more anti-inflammatory state within the central nervous system (CNS) and periphery. This technical guide provides a comprehensive overview of the core immunomodulatory properties of IFN-β1b, with a focus on its mechanism of action, effects on immune cell populations, and modulation of cytokine networks. Detailed experimental protocols for key assays and quantitative data from clinical and preclinical studies are presented to provide a thorough understanding of its biological and clinical effects.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its biological effects by binding to the type I interferon receptor (IFNAR), which is a heterodimer composed of the IFNAR1 and IFNAR2 subunits. This binding event triggers a cascade of intracellular signaling events, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.
Upon ligand binding, the receptor-associated tyrosine kinases, JAK1 and Tyrosine Kinase 2 (TYK2), are brought into close proximity and transphosphorylate each other, leading to their activation. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IFNAR subunits. These phosphorylated sites serve as docking sites for the STAT proteins, STAT1 and STAT2.
Once recruited to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs. This phosphorylation event causes STAT1 and STAT2 to heterodimerize and dissociate from the receptor. The STAT1/STAT2 heterodimer then translocates to the nucleus, where it associates with Interferon Regulatory Factor 9 (IRF9) to form a complex known as the Interferon-Stimulated Gene Factor 3 (ISGF3).
ISGF3 is a transcription factor that binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of a large number of interferon-stimulated genes (ISGs). The transcription and subsequent translation of these ISGs mediate the diverse biological effects of IFN-β1b, including its antiviral, antiproliferative, and immunomodulatory activities.
Quantitative Effects on Clinical and Immunological Parameters
The immunomodulatory effects of this compound have been quantified in numerous clinical trials and immunological studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Multiple Sclerosis
| Clinical Endpoint | Study Population | Treatment Group | Placebo Group | Percentage Reduction/Difference | Reference |
| Annualized Relapse Rate | Relapsing-Remitting MS | 0.84 | 1.27 | 34% reduction | [1] |
| Relapse-Free Patients at 2 years | Relapsing-Remitting MS | 31% | 16% | 15% more patients relapse-free | [2] |
| Time to Confirmed Disability Progression | Secondary Progressive MS | Slower Progression | Faster Progression | Significant delay in progression | [3] |
Table 2: Effects of this compound on Circulating Cytokine Levels
| Cytokine | Change with IFN-β1b | Study Population | Method | Reference |
| Interleukin-10 (IL-10) | Increased serum levels | Relapsing-Remitting MS | ELISA | [4] |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased mRNA expression | Relapsing-Remitting MS | RT-PCR | [5] |
| Interleukin-6 (IL-6) | Transiently increased serum levels | Relapsing-Remitting MS | ELISA | [6] |
| Interferon-gamma (IFN-γ) | Transiently increased serum levels | Relapsing-Remitting MS | ELISA | [6] |
Table 3: Effects of this compound on Immune Cell Populations
| Immune Cell Subset | Change with IFN-β1b | Study Population | Method | Reference |
| Natural Regulatory T cells (Tregs) | Increased percentage | Relapsing-Remitting MS | Flow Cytometry | [7] |
| Central and Effector Memory Tregs | Expansion of these subsets | Relapsing-Remitting MS | Flow Cytometry | [7] |
| Type 1 Regulatory T cells (Tr1) | Enhanced percentage at 12 months | Relapsing-Remitting MS | Flow Cytometry | [7] |
| Activated CD8+ T cells (CD8+CD38+) | Continuously elevated levels | Relapsing-Remitting MS | Flow Cytometry | [5] |
Detailed Experimental Protocols
Quantification of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of specific cytokines (e.g., IL-10, TNF-α) in the serum of multiple sclerosis patients treated with this compound.
Materials:
-
96-well high-binding ELISA plates
-
Coating antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antibody to the recommended concentration in a coating buffer. Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and patient serum samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL of the diluted conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of the substrate solution to each well. Incubate at room temperature in the dark until a color change is observed.
-
Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the patient samples.
Analysis of Regulatory T cell Populations by Flow Cytometry
Objective: To enumerate the percentage of regulatory T cells (Tregs) in peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients treated with this compound.
Materials:
-
Ficoll-Paque for PBMC isolation
-
FACS tubes
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-CD127, and anti-FoxP3
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Surface Markers): Resuspend approximately 1x10^6 PBMCs in 100 µL of cell staining buffer. Add the fluorochrome-conjugated antibodies for the surface markers (CD3, CD4, CD25, CD127). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cell staining buffer by centrifugation at 300g for 5 minutes.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer. Incubate for 30-60 minutes at 4°C in the dark.
-
Intracellular Staining (FoxP3): Wash the cells twice with permeabilization buffer. Resuspend the cells in 100 µL of permeabilization buffer containing the anti-FoxP3 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells twice with permeabilization buffer and resuspend in cell staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter. From the lymphocytes, gate on CD3+ T cells, and then on CD4+ helper T cells. Within the CD4+ population, identify Tregs as CD25+CD127low/- and subsequently confirm with FoxP3 expression.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for monitoring the immunomodulatory effects of this compound in multiple sclerosis patients.
Conclusion
This compound remains a significant therapeutic option for multiple sclerosis due to its well-characterized immunomodulatory properties. By activating the JAK-STAT signaling pathway, it orchestrates a complex network of cellular and molecular changes that collectively dampen the autoimmune-driven inflammation characteristic of the disease. The quantitative data from clinical trials and immunological studies provide robust evidence for its efficacy in reducing relapse rates and slowing disability progression. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the nuanced effects of this compound and for the development of next-generation immunomodulatory therapies. Further research into the intricate molecular mechanisms and the identification of predictive biomarkers of treatment response will continue to refine our understanding and optimize the clinical use of this important therapeutic agent.
References
- 1. This compound is effective in relapsing-remitting multiple sclerosis. I. Clinical results of a multicenter, randomized, double-blind, placebo-controlled trial. The IFNB Multiple Sclerosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interferon beta therapies for treatment of relapsing–remitting multiple sclerosis: are they equally efficacious? A comparative review of open-label studies evaluating the efficacy, safety, or dosing of different interferon beta formulations alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon-β-1b: a review of its use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of interferon-beta on interleukin-10 in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of interferon-beta-1b in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term treatment of relapsing remitting multiple sclerosis patients with interferon (IFN)-beta1B transiently increases the blood levels of interleukin (IL)-6, IL-10 and IFN-gamma without significantly modifying those of IL-1beta, IL-2, IL-4 and tumour necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of natural and inducible regulatory T-cell subsets during interferon-β therapy of multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Interferon Beta-1b Receptor Binding and Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by Interferon beta-1b (IFN-β1b). The document details the binding of IFN-β1b to its cell surface receptor complex and the subsequent activation of intracellular signaling pathways, primarily the JAK-STAT pathway. This guide is intended to serve as a resource for researchers and professionals involved in the study of interferon biology and the development of related therapeutics.
Introduction to this compound
This compound is a recombinant, non-glycosylated form of the human interferon beta protein.[1] It is a member of the type I interferon family of cytokines, which play a crucial role in the innate immune response to viral infections and in the regulation of the immune system.[2] IFN-β1b exerts its biological effects by binding to a specific cell surface receptor, initiating a cascade of intracellular events that lead to the expression of numerous interferon-stimulated genes (ISGs).[1][3] The protein products of these genes are the ultimate mediators of the antiviral, antiproliferative, and immunomodulatory activities of IFN-β1b.[4]
Receptor Binding
The biological activity of IFN-β1b is initiated by its binding to the type I interferon receptor (IFNAR), which is a heterodimeric complex composed of two subunits: IFNAR1 and IFNAR2.[5] Both subunits are transmembrane proteins that belong to the class II cytokine receptor superfamily.[6]
The binding process is sequential, with IFN-β1b first binding to the high-affinity subunit, IFNAR2.[7] This initial interaction is followed by the recruitment of the low-affinity subunit, IFNAR1, to form a stable ternary signaling complex.[7] This complex formation is a prerequisite for the activation of the downstream signaling pathway.
Quantitative Binding Affinity Data
The binding affinities of human interferon beta (a close relative of IFN-β1b) to the individual receptor subunits have been determined using techniques such as Surface Plasmon Resonance (SPR). These quantitative data are crucial for understanding the initial steps of receptor engagement and for the development of IFN-β1b analogs with modified binding characteristics.
| Ligand | Receptor Subunit | Binding Affinity (KD) | Reference |
| Interferon β | IFNAR1 | ~50 nM | [6] |
| Interferon β | IFNAR2 | ~0.1-100 pM | [6] |
| Interferon α2 | IFNAR1 | Micromolar (µM) range | [6] |
| Interferon α2 | IFNAR2 | Nanomolar (nM) range | [6] |
Signal Transduction: The JAK-STAT Pathway
Upon the formation of the ternary IFN-β1b-IFNAR1-IFNAR2 complex, a cascade of intracellular signaling events is initiated, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[8]
Kinase Activation
Associated with the intracellular domains of IFNAR1 and IFNAR2 are two tyrosine kinases, Tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), respectively.[9][10] The dimerization of the receptor subunits brings these kinases into close proximity, leading to their trans-phosphorylation and activation.[11][12]
STAT Phosphorylation and Dimerization
The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR1 and IFNAR2 subunits.[9] These phosphorylated sites serve as docking sites for the recruitment of two members of the STAT family of transcription factors: STAT1 and STAT2.[13] Upon recruitment to the receptor complex, STAT1 and STAT2 are themselves phosphorylated by the activated JAKs.[14][15]
Phosphorylated STAT1 and STAT2 then dissociate from the receptor and form a heterodimer in the cytoplasm.[16]
Formation and Nuclear Translocation of ISGF3
The phosphorylated STAT1/STAT2 heterodimer then associates with a third protein, Interferon Regulatory Factor 9 (IRF9), also known as p48, to form a heterotrimeric complex called Interferon-Stimulated Gene Factor 3 (ISGF3).[17][18]
The formation of the ISGF3 complex is a critical step in the signaling pathway, as it is this complex that translocates from the cytoplasm to the nucleus.[17][19]
Gene Transcription
Once in the nucleus, the ISGF3 complex binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs), which are located in the promoter regions of interferon-stimulated genes (ISGs).[16][20] The binding of ISGF3 to ISREs initiates the transcription of these genes, leading to the production of a wide range of proteins that mediate the biological effects of IFN-β1b.[21][22]
Experimental Protocols
The study of IFN-β1b receptor binding and activation relies on a variety of sophisticated experimental techniques. Detailed below are generalized protocols for some of the key methods used in this field of research.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free optical sensing technique used to measure the real-time interaction between two biomolecules.[1][13]
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte to a ligand immobilized on the chip. This change is proportional to the mass of the bound analyte.[1]
Generalized Protocol:
-
Ligand Immobilization: Covalently immobilize recombinant IFNAR1 or IFNAR2 protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution of IFN-β1b at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.
-
Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[1]
Western Blotting for STAT1/STAT2 Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.[23]
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., total STAT1) and its phosphorylated form (e.g., phospho-STAT1).[8]
Generalized Protocol:
-
Cell Treatment: Treat cells (e.g., HeLa or A549) with IFN-β1b for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., BSA) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT1, phospho-STAT1 (Tyr701), total STAT2, and phospho-STAT2 (Tyr690).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
Co-Immunoprecipitation (Co-IP) for ISGF3 Complex Formation
Co-IP is a technique used to study protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.[17][24]
Principle: An antibody specific to one component of a protein complex (e.g., STAT1) is used to precipitate the entire complex from the cell lysate. The precipitated proteins are then identified by Western blotting.
Generalized Protocol:
-
Cell Treatment and Lysis: Treat cells with IFN-β1b and prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.[24]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the ISGF3 components (e.g., anti-STAT1).
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the precipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against all three components of the ISGF3 complex (STAT1, STAT2, and IRF9).[17]
Luciferase Reporter Gene Assay for ISRE Activation
Reporter gene assays are used to study the activation of a specific signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) that is under the control of a response element for that pathway.[16][25]
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene downstream of an ISRE promoter. Activation of the IFN-β1b signaling pathway leads to the binding of ISGF3 to the ISRE and subsequent expression of luciferase, which can be quantified by measuring its enzymatic activity.[25]
Generalized Protocol:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing an ISRE promoter and a Renilla luciferase control plasmid (for normalization).
-
Cell Treatment: Treat the transfected cells with IFN-β1b.
-
Cell Lysis: Lyse the cells and measure the luciferase activity of both firefly and Renilla luciferases using a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold-increase in luciferase activity in IFN-β1b-treated cells compared to untreated cells represents the level of ISRE activation.
Visualizations
The following diagrams illustrate the key processes involved in IFN-β1b receptor binding and activation.
Caption: The IFN-β1b signaling pathway.
Caption: Workflow for Surface Plasmon Resonance.
Caption: Workflow for Western Blotting.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for Luciferase Reporter Assay.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Recruitment of Stat1 to chromatin is required for interferon-induced serine phosphorylation of Stat1 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds that Prolong Type I Interferon Signaling as Potential Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. findaphd.com [findaphd.com]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. Comparable potency of IFNα2 and IFNβ on immediate JAK/STAT activation but differential down-regulation of IFNAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Validated Interferon Score Using NanoString Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Model-based analysis of interferon-β induced signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the modulation of gene expression by type I and II interferons combining 4sU-tagging, translational arrest and in silico promoter analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. assaygenie.com [assaygenie.com]
- 18. med.emory.edu [med.emory.edu]
- 19. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of Interferon Beta-1b Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon beta-1b (IFN-β-1b) is a recombinant cytokine therapeutic primarily utilized in the management of relapsing-remitting multiple sclerosis (MS).[1] Its mechanism of action is complex and involves the modulation of a multitude of downstream cellular processes. This guide provides a detailed overview of the signaling cascades initiated by IFN-β-1b and the subsequent downstream targets, offering insights for researchers and professionals in drug development.
Core Signaling Pathways Activated by this compound
Upon binding to its cell surface receptor, the type I interferon receptor (IFNAR), IFN-β-1b triggers a cascade of intracellular signaling events. These events are primarily mediated by three key pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
The JAK/STAT Pathway: The Canonical Route
The JAK/STAT pathway is the principal signaling cascade activated by IFN-β-1b. The binding of IFN-β-1b to IFNAR leads to the activation of the receptor-associated tyrosine kinases, JAK1 and TYK2.[2][3] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IFNAR subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][5]
Once recruited, STAT1 and STAT2 are themselves phosphorylated by the JAKs. This phosphorylation event is critical as it induces a conformational change in the STAT proteins, leading to their dimerization. Phosphorylated STAT1 can form homodimers (GAF - Gamma-Activated Factor) or heterodimerize with phosphorylated STAT2.[3][6] This STAT1/STAT2 heterodimer then associates with Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[3][5]
The ISGF3 complex translocates to the nucleus and binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs).[5] This binding event initiates the transcription of these genes, which are the ultimate effectors of the IFN-β-1b response.
Beyond tyrosine phosphorylation, STAT1 also undergoes serine phosphorylation, particularly at serine 727 (S727). This phosphorylation event, which can be mediated by kinases such as p38 MAPK, is crucial for the maximal transcriptional activity of STAT1.[7][8]
The NF-κB and MAPK Pathways: Non-Canonical Routes
In addition to the canonical JAK/STAT pathway, IFN-β-1b can also activate other signaling cascades, including the NF-κB and MAPK pathways. The activation of these pathways contributes to the broad spectrum of immunomodulatory effects of IFN-β-1b. The crosstalk between these pathways is complex and can vary depending on the cell type and context. For instance, p38 MAPK has been shown to be involved in the serine phosphorylation of STAT1, highlighting the interconnectedness of these signaling networks.
Downstream Gene and Protein Targets of this compound Signaling
The activation of the aforementioned signaling pathways culminates in the altered expression of a vast array of genes and proteins. These downstream targets are responsible for the antiviral, antiproliferative, and immunomodulatory effects of IFN-β-1b.
Key Interferon-Stimulated Genes (ISGs)
The primary downstream effectors of IFN-β-1b signaling are the Interferon-Stimulated Genes (ISGs). Hundreds of ISGs have been identified, and their protein products have diverse functions. Some of the most well-characterized and crucial ISGs are:
-
2'-5'-Oligoadenylate Synthetase 1 (OAS1): Upon activation by double-stranded RNA (dsRNA), OAS1 synthesizes 2'-5'-oligoadenylates, which in turn activate RNase L. Activated RNase L degrades viral and cellular RNA, thereby inhibiting viral replication.
-
Myxovirus Resistance Protein 1 (Mx1): Mx1 is a GTPase that has been shown to inhibit the replication of a broad range of RNA viruses, including influenza viruses.
-
Protein Kinase R (PKR): PKR is a serine/threonine kinase that is activated by dsRNA. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis and thus preventing viral replication.
Quantitative Changes in Gene Expression
The induction of ISGs by IFN-β-1b leads to significant changes in their expression levels. The following table summarizes representative quantitative data on the fold change of key ISGs following IFN-β-1b treatment from various studies. It is important to note that the magnitude of induction can vary depending on the cell type, dose of IFN-β-1b, and duration of treatment.
| Gene | Fold Change | Cell Type | Treatment Conditions | Reference |
| IFIT1 | >2 | Colon Organoids | 2,000 RU/mL IFN-β for various times | [9] |
| Viperin | >2 | Colon Organoids | 2,000 RU/mL IFN-β for various times | [9] |
| MxA | Variable | Peripheral Blood Mononuclear Cells (PBMCs) | Subcutaneous IFN-β-1b injection | [10] |
| IRF7 | Variable | Peripheral Blood Mononuclear Cells (PBMCs) | Subcutaneous IFN-β-1b injection | [10] |
| CCL8 | Variable | Peripheral Blood Mononuclear Cells (PBMCs) | Subcutaneous IFN-β-1b injection | [10] |
| ISG15 | 112 | Peripheral Lymph Nodes (PLNs) | Acute SIV infection | [11] |
| RSAD2 | 129 | Peripheral Lymph Nodes (PLNs) | Acute SIV infection | [11] |
Changes in Protein Phosphorylation
IFN-β-1b signaling is characterized by a rapid and transient increase in the phosphorylation of key signaling proteins. The kinetics of phosphorylation are critical for the proper orchestration of the downstream response.
| Protein | Phosphorylation Site | Time to Max Phosphorylation | Cell Type | Reference |
| STAT1 | Tyrosine 701 (Y701) | ~5 minutes | Mouse Embryo Fibroblasts (MEFs) | [7] |
| STAT1 | Serine 727 (S727) | ~20-30 minutes | Mouse Embryo Fibroblasts (MEFs) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the downstream targets of IFN-β-1b signaling.
Quantification of Gene Expression by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method to measure changes in the expression of specific genes.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of IFN-β-1b for the specified duration. Include an untreated control group.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system (e.g., Applied Biosystems QuantStudio). Each reaction should contain cDNA, TaqMan Universal PCR Master Mix, and specific primers and a TaqMan probe for the gene of interest and a housekeeping gene (e.g., GAPDH, HPRT1) for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[12]
Analysis of Protein Phosphorylation by Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins, including their phosphorylated forms.
Protocol:
-
Cell Lysis: After IFN-β-1b treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT1 Y701).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.
Identification of Transcription Factor Binding Sites by ChIP-Sequencing
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., IRF7). Use magnetic beads to pull down the antibody-transcription factor-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA fragments and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment, which represent the binding sites of the transcription factor.
Conclusion
The downstream signaling of this compound is a complex and multifaceted process involving the activation of multiple signaling pathways and the subsequent regulation of a large number of genes and proteins. A thorough understanding of these downstream targets is crucial for elucidating the therapeutic mechanisms of IFN-β-1b and for the development of novel immunomodulatory therapies. This guide provides a comprehensive overview of the current knowledge in this field, serving as a valuable resource for researchers and professionals dedicated to advancing our understanding and treatment of immune-mediated diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]
- 4. Deciphering of the Human Interferon-Regulated Proteome by Mass Spectrometry-Based Quantitative Analysis Reveals Extent and Dynamics of Protein Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Interferon alpha/beta signaling [reactome.org]
- 6. High Dose IFN-β Activates GAF to Enhance Expression of ISGF3 Target Genes in MLE12 Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. IFN-beta induces serine phosphorylation of Stat-1 in Ewing's sarcoma cells and mediates apoptosis via induction of IRF-1 and activation of caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFN-beta1b induces transient and variable gene expression in relapsing-remitting multiple sclerosis patients independent of neutralizing antibodies or changes in IFN receptor RNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stage-specific IFN-induced and IFN gene expression reveal convergence of type I and type II IFN and highlight their role in both acute and chronic stage of pathogenic SIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Endogenous Interferon-Beta: A Comprehensive Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous interferon-beta (IFN-β) is a pleiotropic cytokine and a critical component of the innate immune system, playing a pivotal role in host defense against viral infections. Beyond its well-established antiviral properties, IFN-β exhibits profound immunomodulatory and anti-proliferative activities. This technical guide provides an in-depth exploration of the core physiological functions of endogenous IFN-β, its signaling pathways, and the experimental methodologies used to investigate its biological effects. Quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and immunology.
Introduction
Interferon-beta belongs to the type I interferon (IFN) family, which also includes multiple IFN-α subtypes.[1][2] These cytokines are integral to the initial host response to pathogens.[3] While most cell types can produce IFN-β upon stimulation, fibroblasts and epithelial cells are considered major producers.[3] The induction of IFN-β is tightly regulated and primarily initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as viral double-stranded RNA (dsRNA), by pattern recognition receptors (PRRs).[4] Upon secretion, IFN-β acts in both an autocrine and paracrine manner to establish an antiviral state in surrounding cells and to modulate the adaptive immune response.[5] Its potent biological activities have also led to its development as a therapeutic agent for conditions like multiple sclerosis.[6][7][8]
Core Physiological Functions
The physiological functions of endogenous IFN-β are diverse and can be broadly categorized into three main areas: antiviral defense, immunomodulation, and regulation of cell growth and differentiation.
Antiviral Defense
The primary and most well-characterized function of IFN-β is its ability to induce an antiviral state in cells. This is achieved through the upregulation of a large number of interferon-stimulated genes (ISGs) that encode proteins with various antiviral effector functions.[5][9] These ISGs act to inhibit viral replication at multiple stages, including viral entry, protein synthesis, and viral particle assembly.[2] Key antiviral mechanisms include:
-
Inhibition of Viral Protein Synthesis: IFN-β induces the expression of Protein Kinase R (PKR), which, upon activation by dsRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF-2α). This phosphorylation leads to a global inhibition of protein synthesis, thereby preventing the translation of viral proteins.[2]
-
Viral RNA Degradation: Another crucial ISG is 2'-5'-oligoadenylate synthetase (OAS), which synthesizes 2'-5'-linked oligoadenylates. These molecules activate RNase L, an endonuclease that degrades both viral and cellular single-stranded RNA, further limiting viral replication.[2]
-
Viral Sequestration and Inhibition: The Mx proteins, a family of GTPases, are also induced by IFN-β and have been shown to inhibit the replication of a wide range of viruses by trapping viral components.
Immunomodulation
Endogenous IFN-β plays a critical role in bridging the innate and adaptive immune responses.[3] It influences the activity of various immune cells, including T cells, B cells, dendritic cells (DCs), and natural killer (NK) cells.[10][11] Its immunomodulatory effects are complex and can be both pro-inflammatory and anti-inflammatory depending on the context.[6][7]
-
T Cell Regulation: IFN-β can modulate T helper (Th) cell differentiation, often promoting a shift from a pro-inflammatory Th1 and Th17 response towards a more anti-inflammatory Th2 response.[6][11] It can also reduce T cell proliferation and restore suppressor T cell function.[12][13]
-
B Cell Function: IFN-β can influence B cell activity, including reducing the ability of B cells to present antigens.[6][10]
-
Antigen Presentation: IFN-β can downregulate the expression of Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), thereby reducing the activation of T cells.[13]
Regulation of Cell Growth and Differentiation
IFN-β exhibits potent anti-proliferative effects on both normal and transformed cells.[14][15] This function is critical for its role in anti-cancer surveillance.[14]
-
Cell Cycle Arrest: IFN-β can induce cell cycle arrest, often by prolonging the S phase and promoting the expression of cell cycle inhibitors like p21WAF1/CIP1.[14][16] In some cancer cells, this can lead to cellular senescence and a loss of tumorigenicity.[14]
-
Induction of Apoptosis: IFN-β can promote apoptosis in tumor cells, contributing to its anti-cancer effects.[15][17]
-
Anti-angiogenic Effects: IFN-β has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[17]
Quantitative Data
The following tables summarize key quantitative data related to the physiological functions of endogenous IFN-β.
Table 1: Induction of Endogenous Interferon-Beta
| Inducing Agent | Cell Type | IFN-β Concentration (pg/mL) | Reference |
| Poly I:C (400 ng/mL) | A549 (human lung carcinoma) | 111.4 | [18] |
| Poly I:C (200 ng/mL) | A549 (human lung carcinoma) | 33.7 | [18] |
| Poly I:C (10 µg/mL) with Lipofectamine 2000 | A549 (human lung carcinoma) | 13,500 | |
| Poly I:C (10 µg/mL) with Lipofectamine 2000 | CCD-1070Sk (human foreskin fibroblast) | 1,200 |
Table 2: Binding Affinities of Human Interferon-Beta to its Receptor Subunits
| Ligand | Receptor Subunit | Equilibrium Dissociation Constant (KD) | Reference |
| IFN-β | IFNAR1 | ~50 nM - 100 nM | [19][20][21] |
| IFN-β | IFNAR2 | ~0.1 nM - 100 pM | [20][21] |
| IFN-α2 (for comparison) | IFNAR1 | 5 µM | [19] |
| IFN-α2 (for comparison) | IFNAR2 | 5 nM | [19] |
Table 3: Fold Change of Representative Interferon-Stimulated Genes (ISGs) after IFN-β Treatment
| Gene | Cell Line | Treatment Duration | Fold Change | Reference |
| IFIT3 | Mouse Liver | 1.5 h | 12.79 | [22] |
| ISG15 | Mouse Liver | 1.5 h | 9.73 | [22] |
| OASL1 | Mouse Liver | 1.5 h | 5.19 | [22] |
| β2 microglobulin | HT1080 (human fibrosarcoma) | 6 h | 2.1 | [23] |
| Multiple ISGs | Ubp43-/- BMMs | 6 h | >2 | [24] |
| 115 Genes | Lymphoblast Cell Lines | Not Specified | >2 | [25] |
Signaling Pathways
IFN-β exerts its biological effects by binding to a heterodimeric cell surface receptor composed of the IFNAR1 and IFNAR2 subunits.[2][26] This binding initiates a signaling cascade, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][5][9]
Upon ligand binding, the receptor-associated tyrosine kinases, JAK1 and TYK2, are brought into close proximity and phosphorylate each other and the intracellular domains of the IFNAR subunits.[9] These phosphorylated sites then serve as docking sites for the STAT1 and STAT2 proteins.[9] Once recruited, STAT1 and STAT2 are themselves phosphorylated by the JAKs.[9] Phosphorylated STAT1 and STAT2 then heterodimerize and associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex.[9] This complex translocates to the nucleus and binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of ISGs, thereby activating their transcription.[9]
Caption: The IFN-β JAK-STAT signaling pathway.
Experimental Protocols
Investigating the physiological functions of endogenous IFN-β requires a variety of experimental techniques. Below are detailed methodologies for key experiments.
Quantification of IFN-β by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a sandwich ELISA to measure IFN-β concentrations in samples such as cell culture supernatants.[18][27][28][29]
Materials:
-
IFN-β ELISA kit (containing pre-coated 96-well plate, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the IFN-β standard.
-
Sample Addition: Add 100 µL of standards, samples, and blanks to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as recommended (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.
-
Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IFN-β concentration in the samples by interpolating from the standard curve.
Analysis of STAT1 Phosphorylation by Western Blotting
This protocol describes the detection of phosphorylated STAT1 (p-STAT1) in cell lysates following IFN-β stimulation, a key indicator of JAK-STAT pathway activation.[30][31][32][33]
Materials:
-
Cell culture reagents
-
Recombinant IFN-β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT1, anti-total STAT1, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation: Culture cells to the desired confluency. Treat cells with IFN-β (e.g., 1000 U/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total STAT1 and a loading control to ensure equal protein loading.
Assessment of Antiviral Activity by Viral Plaque Reduction Assay
This assay measures the ability of IFN-β to inhibit viral replication, a hallmark of its biological activity.
Materials:
-
Virus-permissive cell line (e.g., Vero, A549)
-
Specific virus (e.g., Vesicular Stomatitis Virus - VSV)
-
Cell culture medium
-
Recombinant IFN-β
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed a 6-well or 12-well plate with the permissive cell line and grow to confluency.
-
IFN-β Treatment: Treat the cells with serial dilutions of IFN-β-containing samples or a known standard for 18-24 hours. Include untreated control wells.
-
Viral Infection: Remove the IFN-β containing medium, wash the cells, and infect the monolayer with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Overlay: Remove the viral inoculum and add the overlay medium.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-4 days).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: The antiviral activity is expressed as the reciprocal of the dilution that causes a 50% reduction in the number of viral plaques compared to the untreated control.
Caption: A generalized experimental workflow for studying IFN-β.
Conclusion
Endogenous interferon-beta is a cytokine with a multifaceted role in orchestrating the host's response to pathogens and cellular stress. Its potent antiviral, immunomodulatory, and anti-proliferative functions underscore its importance in maintaining cellular and organismal homeostasis. A thorough understanding of its physiological functions and the intricate signaling pathways it governs is essential for the development of novel therapeutic strategies for a wide range of diseases, from viral infections and cancer to autoimmune disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complex biology of this critical cytokine.
References
- 1. Your Guide to Interferons [webmd.com]
- 2. Interferons Overview | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanism of Interferons Antiviral Action and Its Biological Activity [synapse.patsnap.com]
- 6. Immunomodulatory activity of interferon-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory activity of interferon-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory activity of interferon‐beta - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Interferon-β therapy reduces CD4+ and CD8+ T-cell reactivity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferon-beta: mechanism of action and dosing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An anti-cancer surveillance by the interplay between interferon-beta and retinoblastoma protein RB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Interferons in cancer immunoediting: sculpting metastasis and immunotherapy response [jci.org]
- 16. Type I interferon prolongs cell cycle progression via p21WAF1/CIP1 induction in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-edged effects of interferons on the regulation of cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human IFN beta ELISA Kit (ab278127) | Abcam [abcam.com]
- 19. Inquiring into the Differential Action of Interferons (IFNs): an IFN-α2 Mutant with Enhanced Affinity to IFNAR1 Is Functionally Similar to IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Receptor Density Is Key to the Alpha2/Beta Interferon Differential Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - List of genes altered by IFN-β with a 1.5 fold difference in co-treatment. - Public Library of Science - Figshare [plos.figshare.com]
- 23. pnas.org [pnas.org]
- 24. Microarray analysis reveals that Type I interferon strongly increases the expression of immune-response related genes in Ubp43 (Usp18) deficient macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gene Expression Profiling of the Response to Interferon Beta in Epstein-Barr-Transformed and Primary B Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interferon-alpha/beta receptor - Wikipedia [en.wikipedia.org]
- 27. cloud-clone.com [cloud-clone.com]
- 28. kamiyabiomedical.com [kamiyabiomedical.com]
- 29. Human IFN-beta ELISA Kit Elisa Kit KE00187 | Proteintech [ptglab.com]
- 30. researchgate.net [researchgate.net]
- 31. pnas.org [pnas.org]
- 32. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Recombinant Interferon Beta-1b Expression and Purification
Introduction
Interferon beta-1b (IFN-β-1b) is a non-glycosylated recombinant form of human interferon beta, a cytokine with antiviral, antiproliferative, and immunomodulatory properties. It is a well-established therapeutic agent for the treatment of relapsing-remitting multiple sclerosis.[1] The production of IFN-β-1b in microbial systems, particularly Escherichia coli, is a cost-effective approach for large-scale manufacturing.[2][3] However, high-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[4][5] This necessitates a series of downstream processing steps, including cell lysis, inclusion body washing, solubilization, refolding, and chromatographic purification to obtain a biologically active and pure product.
These application notes provide detailed protocols for the expression of recombinant IFN-β-1b in E. coli as inclusion bodies and a comprehensive guide to its purification and refolding. The methodologies are designed for researchers, scientists, and drug development professionals involved in the production and characterization of this important therapeutic protein.
Expression of Recombinant this compound in E. coli
The expression of IFN-β-1b in E. coli is a widely used method due to the host's rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains.[2][3] A synthetic gene encoding IFN-β-1b with codon optimization for E. coli can enhance expression levels.[6] The pET series of vectors, under the control of the strong T7 promoter, are commonly employed for high-level protein production.[2][7]
Protocol 1: Expression of Recombinant IFN-β-1b in E. coli
1. Materials:
- E. coli strain BL21 (DE3) transformed with a pET vector containing the IFN-β-1b gene.
- Luria-Bertani (LB) medium or Terrific Broth (TB) medium.[2]
- Ampicillin (or other appropriate antibiotic for plasmid selection).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]
2. Procedure:
- Inoculate 5 mL of LB or TB medium containing the appropriate antibiotic with a single colony of E. coli BL21 (DE3) harboring the IFN-β-1b expression plasmid.
- Incubate the culture overnight at 37°C with shaking (200-250 rpm).
- The next day, inoculate 1 L of fresh LB or TB medium (with antibiotic) with the overnight culture (typically a 1:100 dilution).
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.7-1.0.[2][7]
- Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.[2][7] Optimal IPTG concentration may need to be determined empirically.
- Continue to incubate the culture for an additional 3-4 hours at 37°C.[7]
- Harvest the cells by centrifugation at 6,000 rpm for 20 minutes at 4°C.[8]
- Discard the supernatant and store the cell pellet at -20°C or proceed directly to the purification steps.
Purification of Recombinant this compound from Inclusion Bodies
The purification of IFN-β-1b from inclusion bodies is a multi-step process that involves cell lysis, washing of inclusion bodies to remove contaminants, solubilization of the aggregated protein, refolding to its native conformation, and subsequent chromatographic purification.
Protocol 2: Purification and Refolding of IFN-β-1b
1. Cell Lysis and Inclusion Body Washing:
- Resuspend the cell pellet from a 1 L culture in 30-35 mL of lysis buffer (e.g., PBST: Phosphate-Buffered Saline with Tween 20).[8] To enhance lysis and inclusion body purity, Triton X-100 can be added to a final concentration of 0.5-1.0%.[8]
- Lyse the cells by sonication on ice or by using a French press.[8] Ensure complete cell disruption to release the inclusion bodies.
- Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion body pellet to remove contaminating proteins and cellular debris. This is a critical step to improve the efficiency of the subsequent refolding. A common wash buffer contains Triton X-100 and low concentrations of urea (e.g., 2 M).[9] Perform at least two washing steps.
- Wash Buffer Example: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 2 M Urea, 0.75% Triton X-100.[9]
- After the final wash, centrifuge and collect the purified inclusion body pellet.
2. Solubilization of Inclusion Bodies:
- Solubilize the washed inclusion bodies in a buffer containing a strong denaturant such as 8 M urea or 6 M guanidine hydrochloride (GdnHCl).[10] A reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is also included to reduce any incorrect disulfide bonds.
- Solubilization Buffer Example: 50 mM Tris-HCl, pH 8.0, 8 M Urea, 50 mM DTT.
- Incubate the suspension with stirring for 1-2 hours at room temperature to ensure complete solubilization.
- Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured and reduced IFN-β-1b.
3. Refolding of IFN-β-1b:
- Refolding is typically achieved by rapid dilution or dialysis of the solubilized protein into a refolding buffer. The goal is to rapidly decrease the concentration of the denaturant, allowing the protein to fold into its native conformation.
- Refolding by Dilution: Slowly add the solubilized protein to a large volume of refolding buffer (e.g., 1:100 ratio) with gentle stirring.
- Refolding Buffer Example: 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine (to suppress aggregation), 1 mM EDTA, and a redox system such as glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.
- Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
4. Chromatographic Purification:
- After refolding, the protein solution is clarified by centrifugation or filtration to remove any aggregated protein.
- The refolded IFN-β-1b is then purified using a combination of chromatographic techniques. A common strategy involves:
- Affinity Chromatography: Blue-Sepharose or other dye-ligand affinity chromatography can be an effective initial capture step.[5][10]
- Ion-Exchange Chromatography (IEX): Cation exchange chromatography is often used to further purify IFN-β-1b.[11]
- Size-Exclusion Chromatography (SEC): This is typically the final polishing step to remove any remaining aggregates and to exchange the protein into the final formulation buffer.[12]
- Monitor the purification process by SDS-PAGE to assess purity at each step.
Quantitative Data Summary
The expression yield and purification efficiency of recombinant IFN-β-1b can vary depending on the expression system, culture conditions, and purification strategy. The following table summarizes representative quantitative data from various studies.
| Expression System | Expression Level (% of total cellular protein) | Purification Fold | Final Purity (%) | Overall Yield | Reference |
| E. coli BL21 (DE3) | 28% | Not Reported | >95% | Not Reported | [7] |
| E. coli | 43.5% | Not Reported | >99% | 34% | [9] |
| E. coli BL21 (DE3) | 35% | Not Reported | Not Reported | 0.32 g/L | [2] |
| E. coli | 20% | Not Reported | >95% (after extraction) | Not Reported | [1] |
Visualizations
Signaling Pathway
The biological activity of IFN-β-1b is mediated through its binding to the type I interferon receptor (IFNAR), which triggers the JAK-STAT signaling pathway. This leads to the transcription of numerous interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects of IFN-β.[13][14]
References
- 1. Extraction and purification process for interferon-beta-1b - Fraunhofer IGB [igb.fraunhofer.de]
- 2. Overexpression of Recombinant Human Beta Interferon (rhINF-β) in Periplasmic Space of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Fermentation Conditions for Recombinant Human Interferon Beta Production by Escherichia coli Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Primary Recovery and Refolding of Human Interferon-b from Escherichia coli Inclusion Bodies [ijbiotech.com]
- 6. scialert.net [scialert.net]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 9. Cloning, high expression and purification of recombinant human intereferon-beta-1b in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbiotech.com [ijbiotech.com]
- 11. KR101113495B1 - A method for purifying recombinant human Interferon beta - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Primary Cell Cultures with Interferon Beta-1b
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of primary cell cultures with recombinant human Interferon beta-1b (IFN-β-1b). This document includes detailed protocols for the preparation and application of IFN-β-1b, a summary of its effects on various primary cell types, and a description of the key signaling pathways involved.
Introduction
This compound is a non-glycosylated recombinant form of human interferon beta, produced in E. coli. It is a cytokine with antiviral, antiproliferative, and immunomodulatory properties. In a research context, IFN-β-1b is a valuable tool for studying immune responses, inflammatory processes, and viral infections in a variety of primary cell culture models. Its mechanism of action is primarily mediated through its binding to the type I interferon receptor (IFNAR), which triggers a cascade of intracellular signaling events, leading to the expression of numerous interferon-stimulated genes (ISGs).
Data Presentation: Effects of this compound on Primary Cell Cultures
The following tables summarize the quantitative effects of IFN-β-1b on different primary cell types as reported in various studies. It is important to note that optimal concentrations and incubation times may vary depending on the specific cell type, donor variability, and experimental conditions.
Table 1: Effects of this compound on Primary Glial Cells (Astrocytes and Microglia)
| Cell Type | Concentration (IU/ml) | Incubation Time | Observed Effect | Reference |
| Primary Human Astrocytes | 1000 | 24 hours | Reduction of IFN-γ-enhanced HLA-DR expression. | [1](--INVALID-LINK--) |
| Primary Human Astrocytes | Not Specified | 24-72 hours | Increased IL-6 production. | |
| Primary Human Fetal Microglia | Not Specified | Not Specified | Potent induction of IL-1ra and downregulation of LPS and IL-1α induced IL-1β production. | [2](--INVALID-LINK--) |
Table 2: Effects of this compound on Primary Immune Cells (T Cells and PBMCs)
| Cell Type | Concentration (IU/ml) | Incubation Time | Observed Effect | Reference |
| Activated Human T Cells (in co-culture with microglia) | 10 - 1000 | 3 days (pretreatment) | Dose-dependent increase in IL-10 production and decrease in TNF-α, IL-4, IL-12, and IL-13. | [3](--INVALID-LINK--) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 1 week | Increased mRNA levels for TNF-α, IL-10, and LIF in 75% of patients. | [4](--INVALID-LINK--) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | 24 hours - 1 month | Time-dependent changes in gene expression, with the strongest effects observed after one month. | [5](--INVALID-LINK--) |
Table 3: Effects of this compound on Primary Human Endothelial Cells (HUVECs)
| Cell Type | Concentration (IU/ml) | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 1000 | Not Specified | Minimal effect on basal expression of ICAM-1, VCAM, and E-selectin. Slightly additive effect on cytokine-induced expression. | [6](7--INVALID-LINK-- |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 | Not Specified | Blocked MS sera-induced apoptosis. | [8](--INVALID-LINK--) |
Experimental Protocols
Reconstitution of Lyophilized this compound
Recombinant IFN-β-1b is typically supplied as a lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free water or a recommended buffer (e.g., 0.5% (w/v) human serum albumin in saline).
-
Sterile, low-protein-binding microcentrifuge tubes.
Procedure:
-
Briefly centrifuge the vial of lyophilized IFN-β-1b to ensure the powder is at the bottom.
-
Aseptically add the recommended volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 x 10^6 IU/ml).
-
Gently swirl or pipette up and down to dissolve the powder completely. Do not vortex , as this can denature the protein.
-
Aliquot the reconstituted IFN-β-1b into sterile, low-protein-binding microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
General Protocol for Treating Primary Cell Cultures
This protocol provides a general framework. Specific parameters should be optimized for each cell type and experimental question.
Materials:
-
Primary cell culture of interest (e.g., astrocytes, microglia, PBMCs, HUVECs)
-
Complete cell culture medium appropriate for the cell type.
-
Reconstituted this compound stock solution.
-
Sterile cell culture plates or flasks.
-
Phosphate-buffered saline (PBS), sterile.
Procedure:
-
Cell Seeding: Plate the primary cells at the desired density in the appropriate culture vessel and allow them to adhere and stabilize overnight, or as required for the specific cell type.
-
Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the IFN-β-1b stock solution on ice. Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentrations (e.g., 10, 100, 1000 IU/ml). Prepare a vehicle control using the same dilution of the buffer used to reconstitute the IFN-β-1b.
-
Cell Treatment: Carefully remove the existing culture medium from the cells. Wash the cells once with sterile PBS if necessary. Add the prepared treatment medium (containing IFN-β-1b or vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cellular Response: Following incubation, the cellular response can be assessed using various methods, such as:
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes (e.g., ISGs, cytokines, chemokines).
-
ELISA or Luminex Assays: To quantify the secretion of proteins (e.g., cytokines, chemokines) into the culture supernatant.
-
Western Blotting: To analyze changes in protein expression and phosphorylation status of signaling molecules.
-
Flow Cytometry: To assess changes in cell surface marker expression or intracellular protein levels.
-
Cell Proliferation and Viability Assays: To determine the effect of IFN-β-1b on cell growth and survival.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling through the JAK-STAT pathway.
Experimental Workflow for IFN-β-1b Treatment of Primary Cells
Caption: General experimental workflow for treating primary cells with IFN-β-1b.
References
- 1. Gene expression changes in peripheral blood mononuclear cells from multiple sclerosis patients undergoing beta-interferon therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine Changes During Interferon-beta Therapy in Multiple Sclerosis: Correlations with Interferon dose and MRI response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. This compound effects on cytokine mRNA in peripheral mononuclear cells in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The effect of this compound on cytokine-induced adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid colour-specific detection of motion in human vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
Application Notes and Protocols: Use of Interferon Beta-1b in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon beta-1b (IFN-β-1b) is a non-glycosylated recombinant form of human interferon beta and a first-line disease-modifying therapy for relapsing-remitting multiple sclerosis (MS).[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for MS, mimicking key pathological features of the human disease, including inflammation, demyelination, and axonal damage.[3] The study of IFN-β-1b in EAE models has been instrumental in elucidating its mechanisms of action and has provided a preclinical platform for evaluating its therapeutic efficacy.[3][4] These application notes provide an overview of the use of IFN-β-1b in EAE models, including its mechanisms of action, protocols for its application, and a summary of its effects on disease parameters.
Mechanisms of Action
The therapeutic effects of interferon-beta in EAE are pleiotropic, involving modulation of both the innate and adaptive immune systems.[5][6] Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: IFN-β-1b has been shown to suppress the production of pro-inflammatory cytokines. It can reduce the expression of IL-1β by monocytes in the central nervous system (CNS).[1] It also works to decrease T helper 1 (Th1) related cytokines such as IFN-γ and IL-12, and inhibit the differentiation of pro-inflammatory Th17 cells.[6][7]
-
Upregulation of Anti-inflammatory Cytokines: Treatment with IFN-β-1b leads to an increase in the production of anti-inflammatory and regulatory cytokines. A significant increase in IL-10 and TGF-β production has been observed in treated EAE mice.[8] The beneficial effects of IFN-β are often dependent on IL-10.[1][9]
-
Modulation of Immune Cell Function: IFN-β acts on various immune cells. It can inhibit antigen presentation by dendritic cells and macrophages.[4][5][6] It indirectly suppresses the production of GM-CSF in Th cells by acting on monocytes.[1] Furthermore, its efficacy can be dependent on B cell function, being more effective in B cell-independent EAE models.[2]
-
Inhibition of the NLRP3 Inflammasome: A significant mechanism of IFN-β action is the inhibition of the NLRP3 inflammasome in macrophages.[4][10] Signaling through the type I IFN receptor (IFNAR) upregulates SOCS1, which in turn inhibits Rac1 activation and the subsequent generation of reactive oxygen species (ROS). This suppression of ROS leads to reduced activation of the NLRP3 inflammasome and decreased production of IL-1β.[4][10]
Data Presentation: Effects of this compound in EAE Models
The following tables summarize the quantitative effects of this compound treatment in various EAE models as reported in the literature.
Table 1: Effect of this compound on EAE Clinical Score
| EAE Model | Animal Strain | IFN-β-1b Dose & Regimen | Outcome | Reference |
| rpMOG-induced EAE | C57BL/6 | 10,000 U/dose, every other day from day 6 | Significantly reduced severity of paralysis. | [2] |
| hMOG-induced EAE | C57BL/6 | 10,000 U/dose, every other day from day 6 | No effect on paralysis. | [2] |
| PLP 139-151-induced EAE | (SWR X SJL)F1 | Not specified, treatment at onset | Delayed progression to clinical disability, delayed relapse onset, decreased exacerbation frequency. | [11] |
| MOG35-55-induced EAE | C57BL/6 | 10,000 U, I.P. on days -1 and +1 relative to immunization | Significantly delayed onset and severity of disease. | [12] |
| MOG35-55-induced EAE | C57BL/6 | 30 mg/kg, s.c. from days 0-7 | Ameliorated symptoms only at the peak of the disease. | [13] |
Table 2: Effect of this compound on Immune Cell Populations in the CNS of rpMOG-EAE Mice
| Cell Population | Treatment | Outcome | Reference |
| Total Infiltrating Cells | IFN-β (10,000 U/dose) | Significantly reduced | [2] |
| CD4+ T-helper (Th) cells | IFN-β (10,000 U/dose) | Significantly reduced | [2] |
| CD19+ B cells | IFN-β (10,000 U/dose) | Significantly reduced | [2] |
| CD4+IFNγ+ (Th1) cells | IFN-β (10,000 U/dose) | Reduced | [2] |
| CD4+IL-17+IFNγ+ (Th1/Th17) cells | IFN-β (10,000 U/dose) | Reduced | [2] |
| CD4+GM-CSF+ cells | IFN-β (10,000 U/dose) | Reduced | [2] |
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Cell Type / System | Treatment | Outcome | Reference |
| IFN-γ | Splenocytes from EAE mice | 10,000 U/day, I.P. every other day | Reduced amounts | [8] |
| IL-10 | Splenocytes from EAE mice | 10,000 U/day, I.P. every other day | Significant increase in production | [8] |
| TGF-β | Splenocytes from EAE mice | 10,000 U/day, I.P. every other day | Significant increase in production | [8] |
| IL-1β | CNS of EAE mice | Recombinant IFN-β | Suppressed expression | [1] |
| GM-CSF | Th cells (co-cultured with monocytes) | Recombinant IFN-β | Suppressed production (indirectly) | [1] |
| IL-17 | Naïve CD4+ T cells | Recombinant IFN-β | Decreased production | [7] |
Experimental Protocols
Protocol 1: Induction of MOG35-55-Induced EAE in C57BL/6 Mice
This protocol is a standard method for inducing EAE to study the effects of therapies like this compound.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable water-in-oil emulsion is formed by vigorous mixing or sonication.
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, divided over two sites on the flank. The final dose of MOG35-55 per mouse is typically 100-200 µg.
-
-
Pertussis Toxin Administration:
-
Administer 100-300 ng of PTX in 100-200 µL of PBS intraperitoneally (I.P.) on Day 0 and Day 2 post-immunization. PTX serves to increase the permeability of the blood-brain barrier.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
-
Ethical Considerations: Provide easy access to food and water for animals with severe paralysis. Euthanize animals that reach a score of 5 or lose more than 20-25% of their initial body weight.
Protocol 2: Administration of this compound in EAE Mice
This protocol outlines the preparation and administration of this compound to EAE mice.
Materials:
-
Recombinant murine this compound (ensure it is suitable for in vivo use in mice)
-
Sterile, endotoxin-free PBS or vehicle control
-
Syringes and needles for injection (e.g., 27-30 gauge)
Procedure:
-
Reconstitution: Reconstitute lyophilized IFN-β-1b according to the manufacturer's instructions using sterile, endotoxin-free PBS to a desired stock concentration. Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Dosing:
-
Administration Schedule:
-
Prophylactic Treatment: Start administration before or at the time of EAE induction (e.g., day -1 or day 0).[12]
-
Therapeutic Treatment: Begin administration at the onset of clinical signs (e.g., when mice reach a clinical score of 1) or at a fixed day post-immunization (e.g., day 6 or 7).[2][7]
-
Administer IFN-β-1b every other day via intraperitoneal (I.P.) or subcutaneous (s.c.) injection.[2][8][13]
-
-
Control Group: Administer the same volume of vehicle (e.g., PBS) to the control group of EAE mice following the same schedule.
-
Monitoring: Continue daily clinical scoring for both treatment and control groups throughout the experiment to assess the therapeutic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IFN-β-1b signaling in macrophages inhibits the NLRP3 inflammasome.
Caption: Workflow for studying IFN-β-1b effects in an EAE model.
References
- 1. Frontiers | IFN-β Acts on Monocytes to Ameliorate CNS Autoimmunity by Inhibiting Proinflammatory Cross-Talk Between Monocytes and Th Cells [frontiersin.org]
- 2. B cell function impacts the efficacy of IFN-β therapy in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFNβ therapy against EAE is effective only when development of the disease depends on the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory activity of interferon-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T helper type 1 and 17 cells Determine Efficacy of IFN-β in Multiple Sclerosis and Experimental Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon beta modulates experimental autoimmune encephalomyelitis by altering the pattern of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Interferon-β therapy against EAE is effective only when development of the disease depends on the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferon-beta inhibits progression of relapsing-remitting experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interferon Beta-1a versus Combined Interferon Beta-1a and Oligodendrocyte-Specific FGFR1 Deletion in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Interferon Beta-1b in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosing strategies for the in vivo administration of recombinant murine Interferon beta-1b (IFN-β-1b) in mice. The primary focus is on its application in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis.
Introduction
This compound is a non-glycosylated recombinant form of IFN-β produced in E. coli. It functions as a cytokine with immunomodulatory, antiviral, and antiproliferative properties. In preclinical research, IFN-β-1b is frequently evaluated for its therapeutic potential in autoimmune and inflammatory diseases, with the EAE mouse model being a principal system for such investigations. The efficacy of IFN-β-1b in these models is highly dependent on the dosing regimen, route of administration, and the specific experimental design. These notes aim to provide a comprehensive guide to aid researchers in designing and executing robust in vivo studies.
Quantitative Data Summary
The following tables summarize common dosing strategies for IFN-β-1b in mice, primarily in the context of the EAE model.
Table 1: this compound Dosing Regimens in EAE Mouse Models
| Mouse Strain | EAE Induction Model | IFN-β-1b Dose | Administration Route | Dosing Frequency | Vehicle | Reference |
| C57BL/6 | MOG35-55 peptide | 10,000 IU/dose | Subcutaneous (s.c.) | Every other day | PBS | [1] |
| C57BL/6 | MOG35-55 peptide | 2 nmol | Subcutaneous (s.c.) | Every other day (days 13, 15, 17, 19 post-immunization) | Saline | [2] |
| BALB/c | MHV-2 infection | 1.5x103, 1.5x104, or 1.5x105 IU | Intravenous (i.v.), Intramuscular (i.m.), or Subcutaneous (s.c.) | Daily | Not specified | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (as a reference)
| Parameter | Value | Administration Route | Reference |
| Bioavailability | ~50% | Subcutaneous (s.c.) | [4][5][6] |
| Time to Peak Serum Concentration | 1 - 8 hours | Subcutaneous (s.c.) | [5][6][7] |
| Mean Peak Serum Concentration (0.5 mg dose) | 40 IU/mL | Subcutaneous (s.c.) | [5][6] |
| Elimination Half-Life (terminal) | 8 minutes - 4.3 hours | Intravenous (i.v.) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: Recombinant murine IFN-β-1b is typically supplied as a lyophilized powder. Reconstitute the powder using the vehicle specified in your experimental plan. Commonly used vehicles include sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride (saline).[1][5] Commercial preparations of human IFN-β-1b for clinical use are often reconstituted with a 0.54% sodium chloride solution.[5]
-
Concentration Adjustment: After reconstitution, dilute the IFN-β-1b solution to the desired final concentration for injection using the same sterile vehicle.
-
Storage: Follow the manufacturer's instructions for storage of the reconstituted solution. It is generally recommended to prepare fresh solutions for each set of injections and avoid repeated freeze-thaw cycles.
Protocol 2: Subcutaneous Administration of this compound in Mice
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.
-
Injection Site: Identify an injection site on the flank. It is crucial to rotate injection sites for subsequent administrations to minimize skin irritation and potential necrosis.[8]
-
Injection: Pinch the skin to form a tent and insert a sterile needle (e.g., 27-gauge) at the base of the tented skin.
-
Dosage Administration: Inject the prepared IFN-β-1b solution subcutaneously. The injection volume should typically be between 100-200 µL.
-
Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions.
Protocol 3: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
EAE is a widely used model to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics like IFN-β-1b.[9]
-
Antigen Emulsion Preparation:
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE, typically starting around day 7 post-immunization.
-
Use a standardized scoring system to quantify disease severity. An example is provided in Table 3.
-
Table 3: Example of a Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Visualizations
This compound Signaling Pathway
References
- 1. B cell function impacts the efficacy of IFN-β therapy in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-β (IFN-β) facilitates neuroantigen-dependent induction of CD25+ FOXP3+ regulatory T cells that suppress experimental autoimmune encephalomyelitis (EAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of murine recombinant interferon-beta administered by intravenous, intramuscular or subcutaneous route on mouse hepatitis virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of this compound in the treatment of early and relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Injectable this compound for the treatment of relapsing forms of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
Application Note: Assessing Purity and Integrity of Interferon Beta-1b
This document provides detailed application notes and protocols for the assessment of interferon beta-1b (IFN-β1b) purity and integrity, tailored for researchers, scientists, and professionals in drug development.
This compound (IFN-β1b) is a recombinant, non-glycosylated cytokine therapeutic used in the management of multiple sclerosis.[1] The efficacy and safety of IFN-β1b are critically dependent on its purity and structural integrity. This document outlines the principal analytical methods for characterizing IFN-β1b, ensuring product quality, and meeting regulatory standards.
Purity Assessment: Purity analysis focuses on quantifying the main IFN-β1b protein and identifying process-related impurities, such as host cell proteins, or product-related variants, like aggregates, fragments, and oxidized forms. Key techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Integrity Assessment: Integrity assessment confirms that the protein possesses the correct primary, secondary, and tertiary structures, and exhibits the expected biological activity. This is crucial as even minor structural deviations can impact efficacy and immunogenicity. The primary methods for this are Mass Spectrometry (MS) for primary structure confirmation, Circular Dichroism (CD) for secondary and tertiary structure analysis, and cell-based bioassays for functional integrity.
Purity Assessment Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity and is a powerful tool for quantifying IFN-β1b and detecting closely related variants.
Experimental Protocol:
-
System Preparation: Equilibrate the HPLC system and a C4 or C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) with the initial mobile phase conditions.[2][3][4]
-
Mobile Phase Preparation:
-
Sample Preparation: Dilute the IFN-β1b sample to a concentration within the linear range of the assay (e.g., 20–100 µg/mL) using Mobile Phase A.[3]
-
Chromatographic Run:
-
Data Analysis: Calculate purity by determining the area of the main IFN-β1b peak as a percentage of the total peak area in the chromatogram.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, effectively quantifying high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).[6][7]
Experimental Protocol:
-
System Preparation: Equilibrate the HPLC system and a suitable SEC column (e.g., 7.8 mm x 300 mm) with the mobile phase.[8]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a physiological pH buffer such as 0.1 M sodium phosphate with 0.15-0.2 M sodium chloride, pH 6.8-7.4.[2][9]
-
Sample Preparation: Dilute the IFN-β1b sample in the mobile phase to an appropriate concentration (e.g., 0.25-0.50 mg/mL).[10]
-
Chromatographic Run:
-
Data Analysis: Quantify the monomer, aggregate, and fragment content by integrating their respective peak areas and expressing them as a percentage of the total peak area.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for assessing purity and confirming the apparent molecular weight of IFN-β1b.[11] It separates proteins primarily by mass under denaturing conditions.
Experimental Protocol:
-
Gel Preparation: Prepare or use a pre-cast 14-15% polyacrylamide resolving gel with a 4% stacking gel.[10][12][13]
-
Sample Preparation:
-
Mix the IFN-β1b sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the mixture at 95°C for 5 minutes to ensure complete denaturation and reduction.[10]
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an appropriate running buffer (e.g., Tris-glycine-SDS) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
-
Data Analysis: Assess purity by visual inspection for extraneous bands. Perform densitometric analysis to quantify the intensity of the main IFN-β1b band relative to the total intensity of all bands in the lane.
Integrity Assessment Protocols
Mass Spectrometry (MS)
MS is used to determine the precise molecular weight of IFN-β1b, confirming its identity and detecting any modifications. Peptide mapping (LC-MS/MS) can further verify the primary amino acid sequence.[14]
Experimental Protocol:
-
Sample Preparation: Desalt the IFN-β1b sample using a suitable method (e.g., dialysis or a desalting column) to remove buffer components that can interfere with ionization.
-
Intact Mass Analysis:
-
Infuse the sample into an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Deconvolute the resulting spectrum to determine the average molecular weight of the intact protein.
-
-
Peptide Mapping (for sequence verification):
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
Separate the resulting peptides using RP-HPLC coupled to a tandem mass spectrometer (LC-MS/MS).
-
-
Data Analysis: Compare the measured intact mass to the theoretical mass calculated from the amino acid sequence. For peptide mapping, compare the masses of the observed peptide fragments to a theoretical digest to confirm sequence coverage.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a non-destructive technique used to assess the secondary and tertiary structure of IFN-β1b in solution.[15][16]
Experimental Protocol:
-
Sample Preparation: Prepare the IFN-β1b sample in a suitable, non-absorbing buffer (e.g., phosphate buffer) at a known concentration (e.g., 0.1-0.5 mg/mL). The buffer must be free of interfering substances.
-
Instrument Setup: Calibrate the CD spectropolarimeter using a standard such as camphor-10-sulfonic acid.
-
Spectral Acquisition:
-
Data Analysis: Process the raw data by subtracting the buffer blank spectrum. Compare the resulting CD spectrum of the sample to that of a well-characterized reference standard.[18] Significant differences may indicate improper folding or denaturation.[19]
Bioassay
A bioassay is essential for confirming the functional integrity and potency of IFN-β1b. The most common method is an antiviral assay that measures the ability of IFN-β1b to protect cells from a viral challenge.[20]
Experimental Protocol (Antiviral Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Seed a human cell line sensitive to IFN-β1b (e.g., WISH or A549 cells) into 96-well plates and incubate until a confluent monolayer is formed.[20]
-
Sample and Standard Preparation: Prepare serial dilutions of the IFN-β1b test sample and a reference standard (e.g., WHO International Standard) in cell culture medium.
-
Incubation: Remove the medium from the cells and add the diluted IFN-β1b samples and standards. Incubate for 18-24 hours to allow for the induction of an antiviral state.[20]
-
Viral Challenge: Add a cytopathic virus (e.g., Vesicular Stomatitis Virus or Encephalomyocarditis Virus) to all wells except for the cell-only controls.
-
Incubation and Viability Assessment: Incubate the plates until the virus-only control wells show approximately 100% cytopathic effect (cell death). Assess cell viability using a colorimetric reagent such as MTT or Crystal Violet.
-
Data Analysis: Plot the cell viability versus the logarithm of the IFN-β1b concentration to generate dose-response curves. Calculate the potency of the test sample relative to the reference standard using parallel line analysis software.
Data Presentation
Quantitative results from the analytical methods should be summarized for clear comparison and trend analysis.
Table 1: Summary of Purity Assessment Methods and Acceptance Criteria for IFN-β1b
| Method | Parameter Measured | Typical Acceptance Criteria |
| RP-HPLC | Purity (% Main Peak) | ≥ 95% |
| Oxidized Variants | Reportable | |
| SEC-HPLC | Monomer Content (%) | ≥ 98% |
| Aggregates (%) | ≤ 2.0% | |
| Fragments (%) | ≤ 1.0% | |
| SDS-PAGE | Apparent Molecular Weight | ~18.5 kDa |
| (Densitometry) | Purity (% Main Band) | ≥ 95% |
Table 2: Summary of Integrity Assessment Methods and Acceptance Criteria for IFN-β1b
| Method | Parameter Measured | Typical Acceptance Criteria |
| Mass Spectrometry | Intact Molecular Weight | Matches theoretical mass ± 2 Da |
| Peptide Map | Conforms to reference standard | |
| Circular Dichroism | Far-UV & Near-UV Spectra | Comparable to reference standard |
| Bioassay | Potency | 80-125% of reference standard |
Visualizations: Workflows and Pathways
Caption: IFN-β1b binds its receptor, activating the JAK-STAT pathway.[21]
Caption: A typical analytical workflow for assessing IFN-β1b purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. US4894330A - Purification of recombinant beta-interferon incorporating RP-HPLC - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Protein Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Circular Dichroism (CD) Applications- Protein structure analysis [chiralabsxl.com]
- 18. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 20. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Interferon Beta-1b in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Interferon beta-1b (IFN-β-1b) is a non-glycosylated recombinant form of human interferon beta, a type I interferon with potent antiviral, immunomodulatory, and antiproliferative properties.[1][2] Its role in virology research is multifaceted, ranging from mechanistic studies of innate antiviral responses to its application as a potential therapeutic agent against a variety of viral pathogens.[3][4] This document provides detailed application notes and protocols for the use of IFN-β-1b in a research setting.
Mechanism of Action
This compound exerts its antiviral effects by binding to the heterodimeric interferon-α/β receptor (IFNAR) on the surface of target cells.[1][5][6] This interaction triggers a signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, leading to the transcriptional upregulation of hundreds of interferon-stimulated genes (ISGs).[5][7][8] These ISGs encode proteins that establish an antiviral state within the cell by inhibiting various stages of the viral life cycle, from entry and replication to assembly and release.[9]
Antiviral Spectrum
IFN-β-1b has demonstrated in vitro and in vivo activity against a broad range of viruses. Its applications in research have been particularly notable for the following viral families:
-
Coronaviridae: Including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[3][10][11]
-
Flaviviridae: Including Hepatitis C Virus (HCV).[14][15][16]
-
Retroviridae: Such as Human Immunodeficiency Virus (HIV).[17][18]
Quantitative Antiviral Activity of Interferon Beta
The antiviral potency of interferon beta is often quantified by its 50% inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiviral Activity of Interferon Beta against Coronaviruses
| Virus | Cell Line | Assay Type | Interferon Type | IC50 / EC50 | Reference |
| SARS-CoV (Tor2 isolate) | Vero E6 | Yield Reduction | IFN-β 1a | Pre-treatment: <50 IU/mL; Post-treatment: 500 IU/mL for 50% reduction at 24h | [10][19] |
| MERS-CoV | Not Specified | Not Specified | IFN-β | IC50: 1.37 U/mL; IC90: 38.8 U/mL | [11] |
| SARS-CoV-2 | Vero, Calu 3 | Intracellular Viral Load | IFN-β | Pre-treatment led to lower viral load compared to untreated cells | [3] |
Table 2: Clinical Trial Outcomes of this compound Treatment for COVID-19
| Study Design | Patient Population | Treatment Regimen | Key Findings | Reference |
| Randomized, open-label, phase 2 | Adults with mild to moderate COVID-19 | Triple therapy (IFN-β-1b, lopinavir-ritonavir, ribavirin) vs. lopinavir-ritonavir alone | Triple therapy group showed shorter duration of viral shedding and hospital stay. | [1] |
| Randomized clinical trial | Patients with severe COVID-19 | IFN-β-1b (250 mcg every other day for 2 weeks) + national protocol vs. national protocol alone | Time to clinical improvement was significantly shorter in the IFN group (9 days vs. 11 days). 28-day mortality was lower in the IFN group (6.06% vs. 18.18%), though not statistically significant. | [20] |
Table 3: Antiviral and Immunomodulatory Effects of Interferon Beta against Other Viruses
| Virus | Model System | Key Findings | Reference |
| Influenza A Virus (A/WSN/33) | Mice | IFN-β treatment accelerated viral clearance and polarized the immune response towards a Th1 phenotype. | [12] |
| HIV | In vitro (chronically infected cells) | rIFN-β ser inhibited HIV progeny virus synthesis. | [18] |
| HIV | In vitro (MT-2 cells) | Combination of rIFN-β ser and AZT synergistically inhibited HIV p24 antigen synthesis, reducing the required AZT dose by 4- to 1,000-fold. | [18] |
| Hepatitis C Virus (Genotype 1b) | Human Clinical Trial (re-treatment) | Natural IFN-β plus ribavirin led to a sustained virological response (SVR) in 38% of patients who had not responded to previous treatments. | [16] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay - Plaque Reduction Assay
This protocol is a standard method to determine the antiviral activity of IFN-β-1b by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well cell culture plates
-
Virus stock (e.g., SARS-CoV-2)
-
This compound (lyophilized)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
IFN-β-1b Preparation: Reconstitute lyophilized IFN-β-1b in sterile water to a stock concentration. Prepare serial dilutions of IFN-β-1b in serum-free medium.
-
Pre-treatment (Optional): Remove the growth medium from the cells and add the IFN-β-1b dilutions. Incubate for a specified period (e.g., 24 hours) to allow for the induction of an antiviral state.
-
Viral Infection: Remove the IFN-β-1b containing medium. Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) in a small volume of serum-free medium. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1.2% carboxymethylcellulose) with or without the corresponding concentrations of IFN-β-1b.
-
Incubation: Incubate the plates for 2-3 days, or until visible plaques are formed in the untreated virus control wells.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each IFN-β-1b concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the IFN-β-1b concentration.
Protocol 2: Gene Expression Analysis of Interferon-Stimulated Genes (ISGs) by qRT-PCR
This protocol measures the induction of ISGs in response to IFN-β-1b treatment, providing a molecular basis for its antiviral activity.
Materials:
-
Target cells (e.g., A549 cells)
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., OAS1, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates. Once confluent, treat the cells with a specific concentration of IFN-β-1b or a vehicle control for a defined period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in the expression of each ISG in IFN-β-1b-treated cells relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Antiviral Assay
References
- 1. medlink.com [medlink.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhaled interferons beta and SARS-COV2 infection: a preliminary therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Induction and Function of IFNβ During Viral and Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Translation Inhibition Mediated by Interferon-Stimulated Genes during Viral Infections [mdpi.com]
- 9. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. scispace.com [scispace.com]
- 12. Interferon-β modulates type 1 immunity during influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Natural interferon-beta treatment for patients with chronic hepatitis C in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Type I interferon and HIV: Subtle balance between antiviral activity, immunopathogenesis and the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recombinant human interferon-beta suppresses the replication of HIV and acts synergistically with AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Interferon β-1b in treatment of severe COVID-19: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing CRISPR/Cas9 for Modulating Endogenous Interferon Beta-1b Expression
Interferon beta-1b (IFN-β1b) is a critical cytokine in the type I interferon (IFN) signaling pathway, playing a pivotal role in the innate immune response to viral infections.[1] Traditional studies of IFN-β1b function have often relied on the use of recombinant protein or plasmid-based overexpression systems.[2][3] However, these methods can lead to non-physiological levels of expression and lack the native genomic context. The CRISPR/Cas9 system and its derivatives, CRISPR activation (CRISPRa) and CRISPR interference (CRISPRi), offer a powerful alternative for modulating the expression of IFN-β1b from its endogenous locus.[2][4]
This approach allows for more physiologically relevant studies of IFN-β1b's role in antiviral responses, immune modulation, and its signaling cascade. By precisely targeting the regulatory elements of the IFNB1 gene, researchers can achieve robust activation or repression of its transcription.[5] The CRISPRa-SAM (Synergistic Activation Mediator) system, for example, has been successfully used to induce the expression of various interferon-stimulated genes (ISGs), including IFN-β itself, to study their antiviral functions.[2][3][6] These application notes provide detailed protocols for designing, executing, and validating CRISPR-based studies of IFN-β1b expression.
Key Applications:
-
Functional Genomics: Elucidate the specific roles of endogenous IFN-β1b in antiviral immunity against various pathogens.[2]
-
Pathway Analysis: Investigate the downstream consequences of native IFN-β1b expression on the JAK-STAT signaling pathway and the induction of other ISGs.[1][7]
-
Drug Discovery: Screen for small molecules or genetic factors that modulate the expression of endogenous IFN-β1b.
-
Disease Modeling: Model diseases where IFN-β1b expression is dysregulated to understand pathogenesis and identify therapeutic targets.
Core Signaling Pathway and Experimental Workflow
To effectively utilize CRISPR/Cas9 for IFN-β1b studies, it is essential to understand both the biological pathway being interrogated and the experimental steps required.
Interferon Beta Signaling Pathway
IFN-β initiates its effects by binding to the type I IFN receptor (IFNAR), which consists of IFNAR1 and IFNAR2 subunits.[8][9] This binding event activates the receptor-associated Janus kinases, JAK1 and Tyk2.[9][10] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[8] Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISG Factor 3 (ISGF3) complex.[8] ISGF3 translocates to the nucleus, where it binds to specific DNA sequences known as IFN-stimulated response elements (ISREs) located in the promoters of hundreds of ISGs, including the IFNB1 gene itself, to activate their transcription.[8][9]
General Experimental Workflow
The process of using CRISPRa or CRISPRi to study IFN-β1b expression follows a structured workflow. It begins with the careful design of single guide RNAs (sgRNAs) that target the promoter region of the IFNB1 gene. These sgRNAs are then cloned into appropriate vectors, which are delivered into the target cells. Following selection and validation to confirm the desired modulation of IFN-β1b, downstream functional assays can be performed.
References
- 1. Model-based analysis of interferon-β induced signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR activation as a platform to identify interferon stimulated genes with anti-viral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible CRISPR activation screen for interferon-stimulated genes identifies OAS1 as a SARS-CoV-2 restriction factor | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR activation as a platform to identify interferon stimulated genes with anti-viral function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A critical role for IFN-β signaling for IFN-κ induction in keratinocytes [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of Interferon Beta-1b
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of interferon beta-1b (IFN-β-1b) using the Western blot technique. It includes information on the IFN-β-1b signaling pathway, a step-by-step experimental workflow, and key quantitative data to facilitate reproducible and accurate results.
This compound is a non-glycosylated recombinant form of human interferon beta, produced in E. coli.[1][2] It is used in the treatment of multiple sclerosis.[3][4] Accurate detection and quantification of IFN-β-1b are crucial for both research and the development of biotherapeutics.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the type I interferon receptor, which consists of the IFNAR1 and IFNAR2 subunits.[5][6] This binding event activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[5] Specifically, the receptor-associated tyrosine kinases, Tyk2 and Jak1, are activated and subsequently phosphorylate STAT1 and STAT2 proteins.[5][6] The phosphorylated STATs dimerize and associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex.[6] This complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of interferon-stimulated genes (ISGs), leading to their transcription.[5][6] The translation of these ISGs results in the antiviral, antiproliferative, and immunomodulatory effects of IFN-β-1b.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the Western blot detection of this compound.
Table 1: this compound Properties
| Property | Value | Source(s) |
| Molecular Weight (recombinant, non-glycosylated from E. coli) | ~18.5 kDa | [1][2][7] |
| Molecular Weight (native, glycosylated) | ~23 kDa | [8] |
| Amino Acid Residues (recombinant) | 165 | [1][2][7] |
Table 2: Recommended Reagent Concentrations and Volumes
| Reagent/Parameter | Concentration/Volume | Source(s) |
| Protein Loading per well | 20-60 µg of total cell lysate | [9] |
| SDS-PAGE Gel Percentage | 12-15% | [10] |
| Primary Antibody Dilution | Varies; refer to manufacturer's datasheet. Start with 1:1000. | [11][12] |
| Secondary Antibody Dilution | Varies; refer to manufacturer's datasheet. Typically 1:2000 to 1:15,000. | [11][13] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST/PBST | [12][14] |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.05-0.1% Tween-20) | [12][13] |
Experimental Protocol: Western Blot for this compound
This protocol outlines the key steps for detecting IFN-β-1b in cell lysates or other protein samples.
I. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][15][16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9][16]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.[15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9][16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant (protein lysate) to a new tube.[15]
-
-
Protein Quantification:
-
Sample Denaturation:
II. Gel Electrophoresis (SDS-PAGE)
-
Gel Preparation:
-
Prepare a 12-15% polyacrylamide gel suitable for resolving low molecular weight proteins like IFN-β-1b.[10]
-
-
Loading and Running the Gel:
-
Load equal amounts of protein (20-60 µg) into each well of the gel.[9]
-
Include a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target protein.[17]
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[17]
-
III. Protein Transfer
-
Membrane Activation and Equilibration:
-
If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes only require equilibration in transfer buffer.
-
-
Assembling the Transfer Stack:
-
Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another piece of filter paper, and a final fiber pad. Ensure there are no air bubbles between the gel and the membrane.
-
-
Electrotransfer:
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[18]
-
Transfer conditions should be optimized, but a typical setting for wet transfer is 100V for 60-90 minutes. For smaller proteins like IFN-β-1b, shorter transfer times or lower voltages may be necessary to prevent "blow-through".[18][19]
-
IV. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
V. Signal Detection
-
Chemiluminescent Detection:
Experimental Workflow Diagram
References
- 1. genscript.com [genscript.com]
- 2. Recombinant Human Interferon-beta 1b | MyBioSource MBS142111 product information [labome.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Review of this compound in the treatment of early and relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Type I Interferon Signaling Pathways [rndsystems.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Human Interferon-beta 1b Recombinant | Reprokine [reprokine.com]
- 9. scbt.com [scbt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. assaybiotechnology.com [assaybiotechnology.com]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Western Blot Transfer Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting low bioactivity of purified interferon beta-1b
Welcome to the technical support center for troubleshooting issues related to purified recombinant interferon beta-1b (IFN-β-1b). This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals identify and resolve common problems affecting the bioactivity of their purified protein.
Section 1: Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter with your purified IFN-β-1b.
Topic 1: Protein Aggregation
Q1: My purified IFN-β-1b shows low activity and I suspect aggregation. Why is this happening?
A: this compound produced in E. coli is non-glycosylated, which makes it inherently prone to aggregation.[1][2][3] Aggregation is a common cause of reduced bioactivity as it can mask the receptor-binding sites or lead to the formation of inactive, insoluble particles. Several factors can induce aggregation, including:
-
Improper pH: The protein is less stable at neutral pH and more stable at acidic pH, such as pH 4.[1][2]
-
Suboptimal Buffer Composition: The absence of stabilizing excipients can lead to protein-protein interactions and aggregation.
-
Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can denature the protein and cause irreversible aggregation. Reconstituted solutions should not be frozen.[4][5]
-
High Protein Concentration: Highly concentrated solutions of IFN-β-1b can be more susceptible to aggregation.
Q2: How can I detect and quantify aggregation in my sample?
A: You can use several biophysical techniques to assess the aggregation state of your IFN-β-1b preparation:
-
Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in your solution, providing a rapid assessment of the presence of aggregates.
-
SDS-PAGE (non-reducing): Running a non-reducing SDS-PAGE can help visualize covalent aggregates, which will appear as higher molecular weight bands. A reduced SDS-PAGE can be used to detect impurities.[1]
-
Spectrophotometry (OD 350): Measuring the optical density at 350 nm can provide a quick, though less specific, indication of turbidity caused by large aggregates.[1]
Q3: What additives or formulation strategies can I use to prevent IFN-β-1b aggregation?
A: Using specific additives in your formulation buffer is a highly effective strategy. Studies have shown that a combination of surfactants, amino acids, and sugars can significantly stabilize the protein.[1][2][3] Consider the following:
-
Surfactants: Non-ionic surfactants like n-dodecyl-β-D-maltoside (DDM) or Tween 20 can prevent surface-induced aggregation and stabilize the protein.[1][2]
-
Amino Acids: L-arginine is widely used as a refolding enhancer and aggregation suppressor.[1][6]
-
Sugars/Polyols: Sugars like trehalose and sucrose act as stabilizers.[1][2]
A summary of an optimized, albumin-free formulation that demonstrated high potency is presented in the table below.
Topic 2: Protein Folding and Oxidation
Q1: My IFN-β-1b was expressed in E. coli as inclusion bodies. Could improper refolding be the cause of low activity?
A: Yes. Heterologous expression in E. coli often results in the protein being sequestered in insoluble inclusion bodies.[7] To become active, the protein must be extracted from these bodies, solubilized using denaturants (like urea or guanidine-HCl), and then carefully refolded into its correct three-dimensional structure.[6][8] An inefficient or incomplete refolding process is a primary cause of low bioactivity. The correct formation of the single disulfide bond is essential for biological activity.[9]
Q2: What are the key parameters to optimize for successful refolding?
A: The refolding process requires careful optimization of several variables:
-
Protein Concentration: Refolding should be performed at a low protein concentration (e.g., by rapid dilution) to favor intramolecular folding over intermolecular aggregation.[6][7]
-
Refolding Buffer: The buffer should contain additives that suppress aggregation, such as L-arginine.[6] A low concentration of a chaotropic agent like urea (e.g., 2M) may also aid in the process.[6][7]
-
Redox Environment: The presence of a proper redox system (e.g., a combination of reduced and oxidized glutathione) is critical for correct disulfide bond formation.
-
pH and Temperature: These should be optimized to find the conditions where the native protein structure is most stable.
Q3: Can oxidation of my purified protein lead to a loss of bioactivity?
A: Yes, oxidation of specific amino acid residues can lead to a loss of secondary and tertiary structure, covalent cross-linking, and aggregation, all of which diminish bioactivity.[10] Methionine, histidine, tryptophan, and tyrosine residues in IFN-β are particularly susceptible to metal-catalyzed oxidation.[10] It is crucial to minimize exposure to metals (e.g., Cu²⁺) and oxidizing agents during purification and storage.
Topic 3: Storage and Handling
Q1: What are the correct storage conditions for IFN-β-1b?
A: Proper storage is critical to maintaining bioactivity. Follow these guidelines:
-
Lyophilized Powder: Store at room temperature (25°C), with acceptable excursions to 15-30°C.[4][5]
-
Reconstituted Solution: After mixing with diluent, the solution should be used promptly. If necessary, it can be stored at 2-8°C for up to 3 hours. Do not freeze the reconstituted solution. [4][5]
Q2: I need to dilute my IFN-β-1b for my bioassay. What diluent should I use?
A: Interferon beta proteins can be unstable at very dilute concentrations.[11] For carrier-free formulations, do not dilute to a final protein concentration below 100 μg/ml for storage.[11] For dilutions intended for immediate use in cell-based assays, use a culture medium supplemented with serum or a buffer containing a carrier protein like Bovine Serum Albumin (BSA) (e.g., PBS with 0.1% BSA) to prevent protein loss due to adsorption to surfaces and to enhance stability.[11]
Topic 4: Bioassay and Activity Measurement
Q1: My protein appears pure and non-aggregated, but the bioactivity is still low. Could the problem be my assay?
A: Absolutely. If you have ruled out issues with the protein itself, the bioassay is the next logical place to troubleshoot. Potential issues include:
-
Cell Line Health: The cell line used in the assay (e.g., HeLa, A549, HEp-2) must be healthy, in the logarithmic growth phase, and free of contamination.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and the challenge virus (for antiviral assays), are of high quality and not expired.
-
Assay Protocol: Inconsistent cell seeding density, incorrect incubation times, or errors in serial dilutions can all lead to inaccurate results.
-
Reference Standard: The activity of your sample must be compared to a calibrated reference standard (e.g., a WHO international standard) to determine the specific activity accurately.[12]
Q2: What is a typical specific activity value I should expect for IFN-β-1b?
A: The specific activity is a measure of protein purity and potency. For commercially available IFN-β-1b (Betaseron®), the specific activity is approximately 32 million International Units (IU) per mg of protein.[12] Highly purified, research-grade IFN-β-1b can exhibit specific activities exceeding 2 x 10⁸ IU/mg.[9] A significantly lower value for your preparation indicates a problem with protein integrity or the assay itself.
Section 2: Data Tables and Visualizations
Quantitative Data Summary
Table 1: Recommended Formulation and Storage Conditions for IFN-β-1b
| Parameter | Recommended Value/Condition | Rationale | Source(s) |
| Formulation pH | 4.0 | Minimizes aggregation and improves stability. | [1][2] |
| Protein Concentration | 0.25 - 0.50 mg/ml | Optimal range for stability in liquid formulation. | [1] |
| Stabilizing Additives | 0.2% n-Dodecyl-β-D-maltoside (DDM) | Surfactant to prevent aggregation. | [1][2] |
| 70 mM L-Arginine | Suppresses aggregation and aids folding. | [1][2] | |
| 189 mM Trehalose | Sugar to stabilize protein structure. | [1][2] | |
| Storage (Lyophilized) | 25°C (Room Temperature) | Standard condition for lyophilized product. | [4][5] |
| Storage (Reconstituted) | 2-8°C for up to 3 hours. DO NOT FREEZE. | Prevents degradation and aggregation after reconstitution. | [4][5] |
Visualizations and Workflows
This compound Signaling Pathway
The biological activity of IFN-β-1b is mediated through its binding to the Type I interferon receptor (IFNAR) and subsequent activation of the JAK-STAT signaling pathway. This leads to the transcription of hundreds of Interferon-Stimulated Genes (ISGs), such as MxA, which execute the antiviral and immunomodulatory functions.[13][14][15]
Caption: IFN-β-1b JAK-STAT signaling pathway.
Troubleshooting Workflow for Low Bioactivity
Use this decision tree to systematically diagnose the cause of low bioactivity in your purified IFN-β-1b.
Caption: Troubleshooting decision tree for low IFN-β-1b bioactivity.
Section 3: Experimental Protocols
Protocol 1: Antiviral Bioassay for IFN-β-1b Potency
This protocol describes a common method for determining IFN-β-1b bioactivity by measuring its ability to protect cells from a viral challenge. This is often referred to as a cytopathic effect (CPE) inhibition assay.[16][17]
Materials:
-
Cell Line: A549 (human lung carcinoma) or HeLa cells, susceptible to the challenge virus.
-
Challenge Virus: Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: EMEM with 2% FBS.
-
IFN-β-1b Reference Standard: Calibrated against the WHO international standard.
-
Test Sample: Your purified IFN-β-1b.
-
Staining Solution: 0.5% Crystal Violet in 20% methanol.
-
96-well flat-bottom cell culture plates.
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of Culture Medium. Incubate for 24 hours at 37°C, 5% CO₂ until cells form a confluent monolayer.
-
Prepare Dilutions:
-
Prepare serial dilutions of both the IFN-β-1b Reference Standard and your Test Sample in Assay Medium. A typical starting concentration for the standard might be 1000 IU/mL, followed by 2-fold serial dilutions.
-
Include "cell control" (medium only, no virus) and "virus control" (medium only, with virus) wells.
-
-
IFN Treatment: Remove the Culture Medium from the cells. Add 100 µL of the IFN dilutions (or control medium) to the appropriate wells. Incubate for 24 hours at 37°C, 5% CO₂ to allow the cells to develop an antiviral state.
-
Viral Challenge:
-
Dilute the challenge virus in Assay Medium to a concentration that will cause complete cell death (100% CPE) in the virus control wells within 24-48 hours.
-
Remove the IFN-containing medium from all wells except the cell controls.
-
Add 100 µL of the diluted virus to all wells except the cell controls. Add 100 µL of Assay Medium to the cell control wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂ until the virus control wells show 100% CPE.
-
Staining and Quantification:
-
Gently wash the plate with PBS to remove dead cells.
-
Add 100 µL of Crystal Violet solution to each well and stain for 15-20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the IFN concentration for both the standard and the test sample.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of IFN that protects 50% of the cells from CPE (the EC₅₀).
-
The potency of the test sample is calculated relative to the reference standard using parallel line analysis. The specific activity (IU/mg) can be determined by dividing the calculated potency (in IU/mL) by the protein concentration (in mg/mL).
-
Workflow Diagram for Antiviral Bioassay
Caption: Experimental workflow for the IFN-β-1b antiviral bioassay.
Protocol 2: Assessment of Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing the aggregation state of a purified IFN-β-1b sample.
Materials:
-
HPLC System: With a UV detector capable of monitoring at 280 nm.
-
SEC Column: A column suitable for separating proteins in the range of 10-200 kDa (e.g., a TSKgel G2000SWxl or similar).
-
Mobile Phase: A buffer in which the protein is soluble and stable, and that does not promote aggregation on the column. Example: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Test Sample: Your purified IFN-β-1b at a known concentration (e.g., 0.5 mg/mL).
-
Molecular Weight Standards: A set of proteins with known molecular weights to calibrate the column.
Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved at 280 nm.
-
Column Calibration (Optional but Recommended): Inject a mixture of molecular weight standards to determine the retention times for known proteins and verify column performance.
-
Sample Injection: Inject a defined volume (e.g., 20-50 µL) of your IFN-β-1b test sample onto the column.
-
Data Collection: Record the chromatogram by monitoring UV absorbance at 280 nm. The run time should be sufficient to allow for the elution of all species, including the monomer and any potential aggregates or fragments.
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak should correspond to the monomeric IFN-β-1b (~18.5 kDa).
-
Peaks eluting earlier than the monomer peak correspond to soluble aggregates (dimers, trimers, etc.).
-
Peaks eluting later than the monomer peak may correspond to protein fragments or buffer components.
-
Integrate the area of each peak. The percentage of monomer is calculated as: (Area of Monomer Peak / Total Area of All Peaks) x 100. A high-quality, active preparation should consist of >95% monomer.
-
References
- 1. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation [apb.tbzmed.ac.ir]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. betaseron.com [betaseron.com]
- 6. ijbiotech.com [ijbiotech.com]
- 7. Optimizing Primary Recovery and Refolding of Human Interferon-b from Escherichia coli Inclusion Bodies [ijbiotech.com]
- 8. Solubilization of Human Interferon β-1b Inclusion Body Proteins by Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011003600A1 - METHOD FOR THE PURIFICATION OF INTERFERON-β - Google Patents [patents.google.com]
- 10. Identification of oxidation sites and covalent cross-links in metal catalyzed oxidized interferon beta-1a: potential implications for protein aggregation and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pblassaysci.com [pblassaysci.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interferon-beta-1b-induced short- and long-term signatures of treatment activity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunomodulatory activity of interferon-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Genetic Engineering to Preclinical Safety: A Study on Recombinant Human Interferons [mdpi.com]
- 17. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Interferon Beta-1b Concentration for Neuronal Cell Lines
Welcome to the technical support center for optimizing interferon beta-1b (IFN-β-1b) concentration in neuronal cell line experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of IFN-β-1b for treating neuronal cell lines?
A1: The optimal concentration of IFN-β-1b is highly dependent on the specific neuronal cell line and the experimental endpoint. A common starting point reported in the literature for cell lines like SH-SY5Y is around 30 ng/mL.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How does IFN-β-1b exert its effects on neuronal cells?
A2: IFN-β-1b binds to the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits.[2][3] This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT2 transcription factors.[2][3] These activated STATs form a complex called ISGF3 (Interferon-Stimulated Gene Factor 3) with IRF9, which then translocates to the nucleus to regulate the expression of hundreds of interferon-stimulated genes (ISGs).[2][4] These genes are involved in various cellular processes, including antiviral defense, cell growth regulation, and apoptosis.[5][6]
Q3: Can IFN-β-1b be toxic to neuronal cells?
A3: Yes, IFN-β-1b can have both neuroprotective and neurotoxic effects, depending on the concentration and cellular context.[7] High concentrations or chronic exposure can lead to detrimental effects such as reduced neurite branching, synapse reduction, and even apoptosis.[1][7] Therefore, it is essential to carefully titrate the concentration to achieve the desired biological effect without inducing significant cytotoxicity.
Q4: How long should I incubate my neuronal cells with IFN-β-1b?
A4: The incubation time will vary depending on the specific research question. For studying acute signaling events like STAT1 phosphorylation, a short incubation of 30 minutes to a few hours may be sufficient.[8] For assessing long-term effects like changes in gene expression, cell viability, or neurite outgrowth, longer incubation periods of 24 to 72 hours are often necessary.[1][5]
Q5: What are some common neuronal cell lines used in IFN-β-1b research?
A5: Several neuronal cell lines are used to study the effects of IFN-β-1b, including:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[1]
-
Primary Cortical Neurons: These are cells isolated directly from the cortex of rodent brains and provide a more physiologically relevant model.
-
PC12: A rat pheochromocytoma cell line that can be differentiated into a sympathetic neuron-like phenotype.
The choice of cell line will depend on the specific research goals.
Troubleshooting Guides
This section addresses common problems encountered during the optimization of IFN-β-1b concentration in neuronal cell line experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | IFN-β-1b concentration is too high. | Perform a dose-response curve to determine the IC50 value and select a sub-lethal concentration. Start with a lower concentration range (e.g., 1-100 ng/mL). |
| Prolonged exposure to IFN-β-1b. | Optimize the incubation time. For some endpoints, a shorter exposure may be sufficient. | |
| Cell line is particularly sensitive to IFN-β-1b. | Consider using a different, more robust neuronal cell line. Ensure optimal cell culture conditions. | |
| No Observable Effect | IFN-β-1b concentration is too low. | Perform a dose-response experiment with a higher concentration range. |
| Inactive or degraded IFN-β-1b. | Ensure proper storage and handling of the IFN-β-1b stock solution. Use a fresh aliquot. | |
| The chosen endpoint is not sensitive to IFN-β-1b in your cell line. | Investigate different downstream markers of IFN-β-1b signaling (e.g., STAT1 phosphorylation, expression of specific ISGs). | |
| Inconsistent Results | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Inconsistent IFN-β-1b preparation. | Prepare a large batch of IFN-β-1b at the desired concentration and aliquot for single use to minimize freeze-thaw cycles. | |
| Passage number of the cell line. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| Unexpected Pro- or Anti-apoptotic Effects | Dual role of IFN-β-1b signaling. | Carefully characterize the apoptotic pathways activated or inhibited at different concentrations using assays like Annexin V staining or caspase activity assays. |
| Off-target effects of high concentrations. | Use the lowest effective concentration determined from your dose-response studies. |
Data Presentation
Table 1: Exemplar IFN-β-1b Concentration and Effects on Neuronal Cells
| Cell Line | Concentration | Observed Effect | Reference |
| SH-SY5Y (human neuroblastoma) | 30 ng/mL | Decreased cell viability, induced apoptosis | [1] |
| Primary Hippocampal Neurons (mouse) | 100 U/mL | Activation of Stat1 and Stat2 | [8] |
| Primary Human Neural Cells | 1000 IU/mL | Reduced IFN-γ-enhanced HLA-DR expression on astrocytes | [9] |
Note: The biological activity of IFN-β-1b can be expressed in International Units (IU) or mass units (ng). The conversion factor can vary between manufacturers and batches. It is crucial to refer to the manufacturer's specifications.
Experimental Protocols
Dose-Response Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of a range of IFN-β-1b concentrations on a neuronal cell line.
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium
-
IFN-β-1b stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of IFN-β-1b in complete culture medium. Remove the old medium from the cells and add 100 µL of the IFN-β-1b dilutions to the respective wells. Include a vehicle control (medium without IFN-β-1b).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Immunocytochemistry for STAT1 Phosphorylation
This protocol is for visualizing the activation of the IFN-β-1b signaling pathway by detecting phosphorylated STAT1 (pSTAT1).
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
IFN-β-1b
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[13]
-
Blocking buffer (e.g., 5% goat serum in PBS)[13]
-
Primary antibody against phosphorylated STAT1 (pSTAT1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells on a suitable substrate. Treat the cells with the desired concentration of IFN-β-1b for a short period (e.g., 30 minutes). Include an untreated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Wash the cells with PBS and block with 5% goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the anti-pSTAT1 primary antibody in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and stain with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize the localization of pSTAT1 using a fluorescence microscope. Nuclear translocation of pSTAT1 indicates pathway activation.
Visualizations
IFN-β-1b Signaling Pathway
Caption: IFN-β-1b Canonical Signaling Pathway.
Experimental Workflow for Optimizing IFN-β-1b Concentration
Caption: Workflow for IFN-β-1b Concentration Optimization.
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree.
References
- 1. Protection from interferon‐β‐induced neuronal apoptosis through stimulation of muscarinic acetylcholine receptors coupled to ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Type I Interferons Induce Apoptosis by Balancing cFLIP and Caspase-8 Independent of Death Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferon-beta: mechanism of action and dosing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Breaking down the cellular responses to type I interferon neurotoxicity in the brain [frontiersin.org]
- 8. Homeostatic interferon expression in neurons is sufficient for early control of viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Neutralizing Antibody (NAb) Assays for Interferin Beta-1b
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting neutralizing antibody (NAb) assays for interferon beta-1b.
Frequently Asked Questions (FAQs)
Q1: What are neutralizing antibodies (NAbs) and why are they important in this compound therapy?
A1: Neutralizing antibodies are antibodies that bind to a drug, such as this compound, and inhibit its biological activity.[1] In the context of multiple sclerosis (MS) treatment, the development of NAbs against this compound can reduce the drug's effectiveness, leading to higher relapse rates and increased disease activity.[2][3][4] Therefore, monitoring NAb levels is crucial for clinical decision-making.[5]
Q2: When should patients be tested for NAbs against this compound?
A2: It is recommended to test for NAbs after 12 and 24 months of therapy.[1] NAbs typically appear between 9 and 18 months of treatment.[3] If a patient remains NAb-negative after 18-24 months, routine re-testing is generally not required unless there is a change in the patient's clinical response.[1][6]
Q3: How are NAb titers interpreted?
A3: NAb titers are quantitative measures of the neutralizing capacity of antibodies in a sample. A titer of >20 neutralizing units/ml is traditionally considered positive.[3] High NAb titers are associated with a significant reduction or complete loss of the biological and clinical response to this compound.[3][6] Low to moderate titers may have a more variable impact on treatment efficacy.[3][6]
Q4: What are the different types of assays used to detect NAbs against this compound?
A4: The primary methods for detecting NAbs are cell-based functional assays. The most common types include:
-
Cytopathic Effect (CPE) Assay: Considered the "gold standard," this assay measures the ability of NAbs to inhibit the antiviral activity of interferon beta.[1][3]
-
Reporter Gene Assay (RGA): This assay utilizes a cell line engineered with a reporter gene (e.g., luciferase) that is activated by interferon beta. NAbs will inhibit this activation, leading to a reduced reporter signal.[2][7][8]
-
MxA Induction Assay: This assay measures the induction of the myxovirus resistance protein A (MxA), a biomarker for interferon beta activity. NAbs will reduce the level of MxA production.[3][5]
Q5: What is the difference between binding antibodies (BAbs) and neutralizing antibodies (NAbs)?
A5: Binding antibodies (BAbs) are antibodies that can bind to this compound but do not necessarily inhibit its function.[1] NAbs are a subset of BAbs that specifically bind to the region of the drug responsible for its biological activity, thereby neutralizing its effect.[3] While most patients treated with this compound develop BAbs, only a smaller proportion develop NAbs.[3]
Experimental Protocols
Reporter Gene Assay (Luciferase-Based) Protocol
This protocol outlines a common method for detecting NAbs using a luciferase reporter gene assay.
1. Cell Culture and Seeding:
-
Culture a human cell line transfected with a luciferase reporter gene responsive to interferon-beta (e.g., a human cell line with an IFN-stimulated response element driving luciferase expression).
-
Seed the cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
2. Sample Preparation and Incubation:
-
Serially dilute patient serum samples and a reference standard NAb positive control.
-
In a separate plate, pre-incubate the diluted samples and controls with a constant, pre-determined concentration of this compound for 1-2 hours at 37°C.[9] This allows any NAbs present to bind to the interferon.
3. Cell Treatment:
-
Carefully remove the culture medium from the seeded cells.
-
Transfer the this compound/serum mixtures to the corresponding wells of the cell plate.
-
Include control wells with cells treated only with medium, cells with this compound alone (positive control for signal), and cells with a known NAb standard.
-
Incubate the plate for a specified period (e.g., 6-24 hours) to allow for interferon-induced gene expression.[10]
4. Luminescence Reading:
-
After incubation, lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
The presence of NAbs will result in a dose-dependent decrease in the luciferase signal.
-
Calculate the NAb titer by determining the serum dilution that causes a 50% reduction in the signal compared to the control treated with this compound alone.
Data Presentation
Table 1: Comparison of Common NAb Assay Methods for this compound
| Assay Type | Principle | Advantages | Disadvantages |
| Cytopathic Effect (CPE) Assay | Measures the ability of NAbs to inhibit the antiviral effect of IFN-β on cells challenged with a virus.[3][11] | "Gold standard" method, high biological relevance.[1] | Technically demanding, requires live virus and cell cultures, longer turnaround time.[2] |
| Reporter Gene Assay (RGA) | Measures the inhibition of IFN-β-induced reporter gene (e.g., luciferase) expression.[2][7] | High sensitivity and specificity, faster turnaround time (results within 20 hours), no live virus needed.[2] | Requires a stably transfected cell line. |
| MxA Induction Assay | Measures the inhibition of IFN-β-induced expression of the MxA protein or mRNA.[3][5] | Good correlation with CPE assay, measures a biologically relevant downstream marker. | Can be more complex and time-consuming than RGA. |
Table 2: NAb Positivity Rates for Different Interferon Beta Products
| Interferon Beta Product | Route of Administration | Reported NAb Positivity Rate |
| Interferon beta-1a (Avonex) | Intramuscular | 2-6%[1] |
| Interferon beta-1a (Rebif) | Subcutaneous | 15-30%[1] |
| This compound (Betaseron/Extavia) | Subcutaneous | 27-47%[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-interferon control wells | - Cell contamination.- Reagent contamination.- Intrinsic luciferase activity in some cell lines. | - Use aseptic techniques and check cell cultures for contamination.- Use fresh, high-quality reagents.- Subtract the average background signal from all other readings. |
| Low signal in interferon-only control wells | - Inactive this compound.- Low cell viability.- Suboptimal assay conditions (incubation time, temperature). | - Use a new, validated lot of this compound.- Check cell viability before and during the experiment.- Optimize incubation time and temperature.[12] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension and careful seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| False-positive or false-negative results | - Presence of non-specific inhibitors or enhancers in the serum.- Incorrect sample handling and storage.[13] | - Heat-inactivate serum samples to reduce non-specific effects.[14]- Follow proper sample collection, processing, and storage protocols. |
| Poor correlation with clinical observations | - Low NAb titers with variable clinical impact.- Timing of NAb measurement relative to clinical events. | - Consider the NAb titer in conjunction with clinical and MRI data.[6]- Perform serial NAb measurements to assess persistence.[3] |
Visualizations
This compound Signaling Pathway
References
- 1. Clinical testing for neutralizing antibodies to interferon-β in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based reporter gene assay for therapy-induced neutralizing antibodies to interferon-beta in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralizing Antibodies Against Interferon-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study on the effect of neutralizing antibodies to interferon beta 1b in multiple sclerosis patients followed for 3 years with monthly imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a Standardized MxA Protein Measurement-Based Assay for Validation of Assays for the Assessment of Neutralizing Antibodies Against Interferon-β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Validating parameters of a luciferase reporter gene assay to measure neutralizing antibodies to IFNbeta in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pblassaysci.com [pblassaysci.com]
- 10. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutralizing antibodies to interferon beta in multiple sclerosis: analytical evaluation for validation of a cytopathic effect assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. swordbio.com [swordbio.com]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. celerion.com [celerion.com]
Technical Support Center: Strategies to Reduce Interferon Beta-1b Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on understanding, measuring, and reducing the immunogenicity of interferon beta-1b (IFNβ-1b) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for this compound?
A: Immunogenicity is the propensity of a therapeutic protein, such as this compound, to trigger an immune response in the recipient. This response can lead to the formation of anti-drug antibodies (ADAs). A specific subset of these, known as neutralizing antibodies (NAbs), can bind to the drug and block its biological activity, thereby reducing or completely abrogating its therapeutic efficacy.[1][2][3] For patients with multiple sclerosis (MS) treated with IFNβ-1b, the development of persistent, high-titer NAbs is associated with a diminished clinical and radiological response to the treatment.[4]
Q2: Why is this compound generally more immunogenic than interferon beta-1a?
A: Several factors contribute to the higher immunogenicity of IFNβ-1b compared to IFNβ-1a:
-
Production System: IFNβ-1b is produced in Escherichia coli, which means it is non-glycosylated.[1][5] In contrast, IFNβ-1a is produced in mammalian cells (CHO cells) and is glycosylated, similar to the native human protein.[6] Glycosylation can help shield immunogenic epitopes and improve protein stability.[7][8]
-
Protein Aggregation: Being non-glycosylated, IFNβ-1b is more prone to forming aggregates.[1][5] Protein aggregates are a significant risk factor for immunogenicity, as they can be readily taken up by antigen-presenting cells and initiate a potent immune response.[9]
-
Structural Differences: IFNβ-1b has a slightly different amino acid sequence compared to native IFNβ.
The frequency of NAb development varies significantly among different IFNβ products.
Table 1: Incidence of Neutralizing Antibody (NAb) Development for Different Interferon Beta Products
| Interferon Beta Product | Production Host | Glycosylation | Route of Administration | NAb Incidence |
| IFNβ-1b (Betaseron®) | E. coli | No | Subcutaneous (SC) | 27% - 47%[1][6] |
| IFNβ-1a (Rebif®) | Mammalian (CHO) | Yes | Subcutaneous (SC) | 12% - 28%[6] |
| IFNβ-1a (Avonex®) | Mammalian (CHO) | Yes | Intramuscular (IM) | 2% - 6%[1][6] |
Q3: How are neutralizing antibodies to IFNβ-1b measured?
A: The presence and titer of NAbs are measured using cell-based bioassays that quantify the ability of serum antibodies to inhibit IFNβ's biological activity. The "gold standard" is the Cytopathic Effect (CPE) assay.[1][2] Another common method is the MxA induction assay, which measures the expression of the myxovirus resistance protein A (MxA), a biomarker for IFNβ activity.[1][2]
Table 2: Comparison of Common Neutralizing Antibody (NAb) Assays
| Assay Method | Principle | Advantages | Disadvantages |
| Cytopathic Effect (CPE) Assay | Measures the ability of NAbs to neutralize IFNβ's protective effect on cells challenged with a virus.[2] | Gold standard, highly sensitive, measures direct biological neutralization.[1] | Technically complex, subject to variability, lengthy (several days). |
| MxA Induction Assay | Measures the ability of NAbs to inhibit IFNβ-induced expression of MxA protein or mRNA in cultured cells.[2] | High specificity, quantitative, reflects a key in vivo biomarker. | Can be less sensitive than CPE, requires specific cell lines and reagents. |
| Reporter Gene Assay | Uses a cell line engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element. | High throughput, rapid, quantitative, and reproducible. | May not fully reflect the complex biological activity of IFNβ. |
Troubleshooting Guides
Problem 1: High levels of neutralizing antibodies (NAbs) are detected in our animal model after administration of our IFNβ-1b candidate.
This is a common and critical issue. High NAb titers indicate a significant immunogenic response that will likely abrogate therapeutic efficacy.
Root Causes & Suggested Solutions:
-
Cause A: Presence of Immunogenic Epitopes. The protein sequence may contain T-cell or B-cell epitopes that are recognized as foreign.
-
Solution: Protein Engineering (Deimmunization). This involves modifying the amino acid sequence to remove immunogenic epitopes while preserving biological activity.[10][11] Computational tools can predict T-cell epitopes (in silico analysis), which can then be validated and modified through site-directed mutagenesis.[10]
-
-
Cause B: Protein Aggregation. Aggregates in the formulation are highly immunogenic.
-
Solution 1: Formulation Optimization. See Problem 2 for a detailed guide on preventing aggregation.
-
Solution 2: Covalent Modification (PEGylation). Attaching polyethylene glycol (PEG) chains to the protein surface can physically mask epitopes and prevent aggregation.[12] Site-selective mono-PEGylation is preferred to maintain higher biological potency.[12] PEGylation has been shown to diminish IgG responses and significantly expand in vivo exposure.[12]
-
-
Cause C: Formulation Components or Route of Administration.
-
Solution: Evaluate Delivery System. Certain delivery systems or excipients can act as adjuvants, enhancing the immune response. Consider alternative formulations or delivery routes. Encapsulation in systems like liposomes or nanoparticles is being explored to reduce clearance and toxicity.[13]
-
Caption: Workflow for developing and testing a de-immunized IFNβ-1b candidate.
Problem 2: Our new IFNβ-1b formulation shows significant protein aggregation.
Aggregation is a primary driver of immunogenicity for IFNβ-1b.[5][9] Preventing it during manufacturing and storage is crucial.
Root Causes & Suggested Solutions:
-
Cause A: Suboptimal Buffer Conditions (pH, Ionic Strength).
-
Solution: pH and Buffer Screening. IFNβ-1b stability is pH-dependent. Conduct a screening study to identify the optimal pH and buffer system that minimizes aggregation. A pH of 4 has been shown to be effective in some optimized formulations.[5]
-
-
Cause B: Lack of Appropriate Stabilizers.
-
Solution: Excipient Screening. Additives such as sugars, amino acids, and non-ionic surfactants can significantly improve stability. A systematic screening approach, like a design of experiments (DoE), can identify the optimal combination and concentration of excipients.
-
Table 3: Common Excipients to Reduce IFNβ-1b Aggregation
| Excipient Type | Examples | Mechanism of Action | Typical Concentration | Reference |
| Sugars/Polyols | Trehalose, Sucrose | Preferential exclusion, increases thermodynamic stability. | 100-200 mM | [5] |
| Amino Acids | Arginine, Glycine | Inhibit aggregation by binding to hydrophobic patches. | 50-200 mM | [5] |
| Surfactants | Tween 20, n-Dodecyl-β-D-maltoside (DDM) | Prevent surface-induced denaturation and aggregation at interfaces. | 0.01% - 0.2% | [5] |
An optimized formulation containing 0.2% DDM, 70 mM arginine, and 189 mM trehalose at pH 4 demonstrated significant stabilizing effects on a liquid formulation of IFNβ-1b.[5]
-
System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). Use a column appropriate for separating protein monomers from aggregates (e.g., TSKgel G3000SWxl).
-
Sample Preparation: Dilute the IFNβ-1b formulation to a suitable concentration (e.g., 0.1 - 0.5 mg/mL) using the mobile phase.
-
Injection & Run: Inject 20-50 µL of the sample. Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min) for a sufficient duration (e.g., 30 minutes).
-
Data Analysis: Monitor the eluate at 280 nm. The monomeric IFNβ-1b will elute at a specific retention time. Aggregates, being larger, will elute earlier. Soluble aggregates will appear as distinct peaks before the monomer peak.
-
Quantification: Integrate the peak areas to calculate the percentage of monomer, soluble high molecular weight (HMW) species, and other fragments. A stable formulation should show >98% monomer.
Key Signaling Pathway & Mechanisms
Mechanism of Action and NAb Interference
IFNβ exerts its biological effects by binding to the Type I interferon receptor (IFNAR) on the cell surface. This binding initiates a signaling cascade through the JAK-STAT pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs), such as MxA, which mediate the antiviral, antiproliferative, and immunomodulatory effects of the drug.[13] Neutralizing antibodies physically block the interaction between IFNβ-1b and the IFNAR, preventing this downstream signaling and thus abrogating the drug's effect.
Caption: IFNβ-1b signaling and interference by neutralizing antibodies (NAbs).
Protocol: Cytopathic Effect (CPE) Neutralizing Antibody Assay
This assay is considered the gold standard for NAb detection.[1]
-
Cell Culture: Culture an IFN-sensitive cell line (e.g., A549, human lung carcinoma cells) in appropriate media until confluent.
-
Serum Inactivation: Heat-inactivate patient/animal serum samples at 56°C for 30 minutes to inactivate complement and other interfering factors.
-
Neutralization Reaction:
-
Serially dilute the heat-inactivated serum samples in a 96-well plate.
-
Add a constant, predetermined amount of IFNβ-1b to each well containing the diluted serum. This amount should be sufficient to provide ~80-90% protection from viral cytopathic effect.
-
Include controls: IFNβ-1b alone (positive control), cells with virus alone (negative control), and a reference NAb standard.
-
Incubate the plate for 1-2 hours at 37°C to allow antibodies to bind to the IFNβ-1b.
-
-
Cell Treatment: Transfer the serum/IFNβ-1b mixtures to the wells of the 96-well plate containing the confluent A549 cells. Incubate for 24 hours at 37°C.
-
Viral Challenge: Add a cytopathic virus (e.g., Vesicular Stomatitis Virus, VSV) to all wells except for the cell-only control. Incubate for another 24-48 hours, until the negative control wells (cells + virus) show >90% cell death.
-
Readout: Stain the remaining viable cells with a crystal violet solution. The intensity of the stain is proportional to the number of living cells.
-
Titer Calculation: The NAb titer is defined as the reciprocal of the highest serum dilution that neutralizes the antiviral activity of IFNβ-1b by 50% compared to the positive control. Titers are often expressed in neutralizing units/mL (NU/mL). A titer >20 NU/mL is typically considered positive.[2]
Disclaimer: This guide is intended for informational purposes for a research audience. All experimental work should be conducted following appropriate laboratory safety protocols and institutional guidelines.
References
- 1. Clinical testing for neutralizing antibodies to interferon-β in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralizing Antibodies Against Interferon-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to treat and prevent the development of neutralizing anti-interferon-beta antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of interferon beta: differences among products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influences of Glycosylation on Antigenicity, Immunogenicity, and Protective Efficacy of Ebola Virus GP DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of glycosylation on the immunogenicity and antigenicity of viral immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Development of IFNβ-1a versions with reduced immunogenicity and full in vitro biological activity for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Forms and Methods for Interferon’s Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Interferon Beta-1b in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of interferon beta-1b (IFN-β-1b) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on preclinical toxicology studies in various animal models, the most frequently observed side effects include:
-
Flu-like symptoms: Manifesting as fever, chills, lethargy, and muscle aches.
-
Injection site reactions (ISRs): Including erythema (redness), swelling, pain, and in severe cases, necrosis.
-
Hematological changes: Commonly leukopenia (a decrease in white blood cells), lymphopenia, and neutropenia. Anemia and thrombocytopenia can also occur.
-
Elevated liver enzymes: Transient increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are often observed.
Q2: Which animal models are commonly used to assess the side effects of this compound?
A2: The most common animal models include:
-
Rodents (mice and rats): Often used for initial toxicity screening and in models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE).
-
Non-human primates (e.g., Cynomolgus monkeys): Used for safety pharmacology and toxicology studies due to their physiological similarity to humans.
Q3: Are the side effects of this compound in animals dose-dependent?
A3: Yes, many of the side effects of this compound are dose-dependent. Higher doses are generally associated with a greater incidence and severity of adverse effects such as flu-like symptoms, hematological changes, and liver enzyme elevations. Dose-escalation studies are crucial in preclinical research to determine the maximum tolerated dose.
Q4: How can I differentiate between a systemic flu-like response and a localized injection site reaction?
A4: A systemic flu-like response will manifest as generalized clinical signs such as fever (measurable via rectal probe or telemetry), lethargy, and reduced activity. An injection site reaction is localized to the area of administration and is characterized by redness, swelling, and tenderness upon palpation. In severe cases, skin necrosis may be observed at the injection site.
Troubleshooting Guides
Managing Flu-Like Symptoms
Problem: Animals exhibit signs of pyrexia (fever), lethargy, and reduced food and water intake following this compound administration.
Possible Cause: Systemic inflammatory response mediated by pro-inflammatory cytokines and prostaglandins.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Pre-treatment with Antipyretics | Administer a non-steroidal anti-inflammatory drug (NSAID) such as meloxicam or carprofen 30-60 minutes prior to IFN-β-1b injection. Consult with the institutional veterinarian for appropriate dosing for the specific animal model. | Ensure the chosen NSAID does not interfere with the experimental outcomes. Monitor for any potential gastrointestinal side effects of the NSAID. |
| Dose Titration | For initial administrations, begin with a lower dose of IFN-β-1b and gradually escalate to the target dose over several days. This allows the animal's system to acclimate. | This may delay the onset of the therapeutic effect. The titration schedule should be carefully planned and documented. |
| Supportive Care | Ensure easy access to food and water. Provide a supplemental heat source if animals show signs of being cold. Monitor body weight and hydration status daily. | Dehydration can exacerbate other side effects. Subcutaneous fluid administration may be necessary for animals with significant weight loss or signs of dehydration. |
| Timing of Administration | Administering IFN-β-1b towards the end of the light cycle may allow animals to experience the peak of the flu-like symptoms during their inactive/sleep period. | This requires careful planning of the experimental schedule and may necessitate after-hours monitoring. |
Managing Injection Site Reactions (ISRs)
Problem: Animals develop redness, swelling, and pain at the injection site. In some cases, skin necrosis is observed.
Possible Cause: Local inflammatory response to the injected substance.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Rotation of Injection Sites | Establish a clear and documented rotation schedule for subcutaneous injection sites. For example, in mice, alternate between the dorsal left and right quadrants. | Avoid injecting into the same site more than once every 7 days. Keep a detailed record of injection locations for each animal. |
| Proper Injection Technique | Ensure the injection is administered subcutaneously and not intradermally. Use an appropriate needle size for the animal model (e.g., 25-27 gauge for mice). | Improper technique can increase the risk and severity of ISRs. Ensure all personnel are adequately trained. |
| Dilution of this compound | If the formulation allows, dilute the IFN-β-1b in a larger volume of sterile, non-pyrogenic saline to reduce the concentration at the injection site. | Ensure the diluent is compatible with the IFN-β-1b formulation and does not alter its efficacy. |
| Topical Treatments | In consultation with a veterinarian, a mild topical corticosteroid may be applied to the injection site to reduce inflammation. | This should only be done if it does not interfere with the study's objectives. |
| Monitoring for Necrosis | Closely monitor injection sites for signs of necrosis (darkening of the skin, ulceration). If necrosis develops, the animal should be assessed by a veterinarian. | Necrotic tissue can be a source of pain and infection. Discontinuation of treatment or euthanasia may be necessary in severe cases. |
Managing Hematological Side Effects
Problem: Routine blood analysis reveals leukopenia, lymphopenia, or other hematological abnormalities.
Possible Cause: Myelosuppressive effects of this compound.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Regular Blood Monitoring | Establish a schedule for complete blood counts (CBCs) throughout the study. For example, baseline, and then weekly or bi-weekly depending on the study duration and dose. | The frequency of monitoring should be sufficient to detect significant changes without causing undue stress to the animals from repeated blood collection. |
| Dose Adjustment | If significant and persistent hematological abnormalities are observed, consider a dose reduction of IFN-β-1b. | This should be a pre-defined endpoint in the experimental protocol. |
| Monitoring for Infections | Animals with significant leukopenia are more susceptible to infections. Monitor for clinical signs of infection such as lethargy, ruffled fur, and weight loss. | Maintain a high standard of hygiene in animal housing and handling to minimize the risk of opportunistic infections. |
Managing Hepatotoxicity
Problem: Serum biochemistry analysis shows elevated liver enzymes (ALT, AST).
Possible Cause: this compound induced liver injury.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Baseline and Follow-up Liver Enzyme Monitoring | Measure baseline ALT and AST levels before the start of the study. Monitor these enzymes at regular intervals during the treatment period. | The timing of follow-up measurements should be based on the expected peak of liver enzyme elevation, which is often within the first few months of treatment in humans. |
| Dose Modification | In cases of significant and sustained elevation of liver enzymes, a reduction in the dose of IFN-β-1b may be necessary. | Define the threshold for "significant elevation" in the experimental protocol. |
| Histopathological Analysis | At the end of the study, collect liver tissue for histopathological examination to assess for any signs of liver damage. | This provides a definitive assessment of the extent of any hepatotoxicity. |
Data Presentation
Table 1: Illustrative Dose-Response of Flu-Like Symptoms in a Murine Model
| Dose of IFN-β-1b (µg/kg) | Incidence of Pyrexia (>1°C increase) | Mean Change in Body Temperature (°C ± SD) |
| Vehicle Control | 0/10 (0%) | +0.1 ± 0.2 |
| 10 | 2/10 (20%) | +0.5 ± 0.4 |
| 50 | 6/10 (60%) | +1.2 ± 0.6 |
| 100 | 9/10 (90%) | +1.8 ± 0.7 |
Note: This table presents illustrative data. Actual results will vary depending on the specific animal model, strain, and experimental conditions.
Table 2: Illustrative Hematological Changes in Cynomolgus Monkeys after 4 Weeks of Daily IFN-β-1b Administration
| Parameter | Vehicle Control (Mean ± SD) | IFN-β-1b (50 µg/kg/day) (Mean ± SD) | % Change from Control |
| White Blood Cell Count (x10³/µL) | 12.5 ± 2.1 | 7.8 ± 1.5 | -37.6% |
| Lymphocyte Count (x10³/µL) | 5.2 ± 1.0 | 2.5 ± 0.8 | -51.9% |
| Neutrophil Count (x10³/µL) | 6.8 ± 1.5 | 4.9 ± 1.2 | -27.9% |
*p < 0.05 compared to vehicle control. Note: This table presents illustrative data.
Experimental Protocols
Protocol 1: Monitoring and Management of Side Effects in an EAE Mouse Model
-
Animal Model: C57BL/6 mice induced with MOG35-55 peptide to develop Experimental Autoimmune Encephalomyelitis (EAE).
-
This compound Administration: Administer IFN-β-1b subcutaneously every other day, starting at the onset of clinical signs.
-
Daily Monitoring:
-
Clinical Scoring: Score animals daily for EAE symptoms on a scale of 0-5.
-
Body Weight: Record body weight daily. A weight loss of >15% from baseline may require supportive care.
-
General Health: Observe for signs of distress, including ruffled fur, hunched posture, and reduced activity.
-
Injection Site: Visually inspect the injection site for redness, swelling, or signs of necrosis.
-
-
Supportive Care:
-
Provide softened food or gel packs on the cage floor for animals with impaired mobility.
-
If an animal shows signs of dehydration (e.g., skin tenting), administer 1 mL of sterile saline subcutaneously.
-
-
Blood Collection for Hematology:
-
Collect a small volume of blood (e.g., via saphenous vein) at baseline and at specified time points during the study for a complete blood count.
-
Protocol 2: Blood Sample Collection for Hematology and Liver Enzyme Analysis in Mice
-
Materials:
-
Restraint device
-
Sterile lancet or 25-27 gauge needle
-
EDTA-coated microtainer tubes for CBC
-
Serum separator tubes for biochemistry
-
Gauze
-
-
Procedure (Saphenous Vein Collection):
-
Place the mouse in a restraint tube.
-
Gently remove the fur from the lower leg to visualize the saphenous vein.
-
Apply gentle pressure above the knee to engorge the vein.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into the appropriate microtainer tubes.
-
Apply gentle pressure to the puncture site with gauze until bleeding stops.
-
-
Sample Processing:
-
For CBC, gently invert the EDTA tube several times to prevent clotting.
-
For serum, allow the blood in the serum separator tube to clot at room temperature for 30 minutes, then centrifuge to separate the serum.
-
Analyze samples promptly or store them at the appropriate temperature according to laboratory protocols.
-
Visualizations
improving the solubility and stability of interferon beta-1b formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the solubility and stability of interferon beta-1b (IFN-β-1b) formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation of IFN-β-1b.
| Issue | Potential Cause | Recommended Solution |
| Low Solubility of IFN-β-1b | This compound is an unglycosylated protein expressed in E. coli, which makes it prone to poor solubility.[1] | - pH Optimization: Adjust the pH of the formulation. Acidic pH in the range of 2-3 has been shown to be more suitable for solubilization than alkaline pH.[2][3] - Use of Solubilizing Agents: Incorporate solubilizing agents such as 1% SDS, which has been demonstrated to be more effective than 2M urea.[2][4] - Organic Solvents: Consider the use of organic solvents like a combination of 40% (v/v) 1-propanol and 20% (v/v) 2-butanol in the buffer solution to improve solubilization from inclusion bodies.[2][4] |
| Protein Aggregation During Formulation or Storage | IFN-β-1b is known to be prone to aggregation due to its non-glycosylated nature.[1] | - Excipient Addition: Utilize stabilizing excipients. A combination of n-Dodecyl-β-D-maltoside (0.2%), arginine (70 mM), and trehalose (189 mM) at pH 4 has been shown to have a significant stabilizing and anti-aggregating effect.[1][5][6] Other common stabilizers include mannitol and human serum albumin.[7][8][9] - Surfactants: Non-ionic surfactants like Polysorbates (Tween 20, Tween 80) or Pluronic F127 can be used to prevent aggregation.[10] - Polymer Conjugation: Methods like PEGylation or PASylation can improve solubility and reduce aggregation.[11][12][13] |
| Loss of Biological Activity Post-Formulation | Harsh formulation conditions (e.g., extreme pH, temperature) or aggregation can lead to a loss of IFN-β-1b's therapeutic efficacy. | - Mild Formulation Conditions: Employ gentle mixing and avoid vigorous shaking during reconstitution to prevent foaming and denaturation.[8][14] - Activity Assays: Regularly perform bioassays, such as antiviral or antiproliferation assays, to confirm that the formulated IFN-β-1b retains its functional activity.[12][15] - Structural Analysis: Use techniques like circular dichroism to ensure the protein's secondary structure is maintained post-formulation.[12][15] |
| Instability of Lyophilized Product | Improper lyophilization cycle or formulation composition can lead to an unstable cake and reduced shelf-life. | - Cryoprotectants/Lyoprotectants: Incorporate cryoprotectants like mannitol or trehalose in the pre-lyophilization formulation to protect the protein during freezing and drying.[1][16] Commercial formulations like Betaseron use mannitol as a stabilizer.[7][9] - Controlled Lyophilization: Optimize the freezing, primary drying, and secondary drying stages of the lyophilization process to ensure the formation of a stable cake structure. |
| Injection Site Reactions | Aggregates or certain excipients in the formulation can lead to immunogenicity and injection site reactions. | - Formulation Purity: Ensure high purity of the IFN-β-1b and all excipients. Use analytical methods like size-exclusion chromatography (SE-LC) to detect and quantify aggregates.[17][18] - Excipient Selection: Choose excipients with a good safety profile. While human serum albumin has been used, there is a trend towards developing albumin-free formulations to reduce potential risks.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound?
A1: The main challenges stem from its production as a non-glycosylated recombinant protein in E. coli. This makes it inherently hydrophobic and prone to poor solubility and aggregation, which can lead to loss of biological activity and increased immunogenicity.[1][11]
Q2: What excipients are commonly used to stabilize IFN-β-1b formulations?
A2: Commercially available formulations like Betaseron® and Extavia® use mannitol and human serum albumin (HSA) as stabilizers.[7][9][19] Research has also shown the effectiveness of sugars (trehalose, sucrose), amino acids (arginine, glycine), and non-ionic surfactants (n-dodecyl-β-D-maltoside, Tween 20) in preventing aggregation and stabilizing the protein.[1][5]
Q3: How can the solubility of IFN-β-1b be improved during purification from inclusion bodies?
A3: Solubilization from inclusion bodies can be enhanced by using optimized buffer systems. An acidic pH (2-3) is often more effective than alkaline conditions.[2][3] The use of denaturants like 1% SDS or a combination of organic solvents such as 1-propanol and 2-butanol has been shown to effectively solubilize IFN-β-1b.[2][4]
Q4: What is PEGylation and how does it improve IFN-β-1b formulations?
A4: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. For IFN-β-1b, site-selective mono-PEGylation has been shown to improve its stability, solubility, and pharmacokinetic properties, while also reducing aggregation and immunogenicity.[11][12][20]
Q5: What is PASylation and what are its benefits for IFN-β-1b?
A5: PASylation involves the genetic fusion of a PAS sequence (a polypeptide of Pro, Ala, and Ser) to the N- or C-terminus of IFN-β-1b. This modification has been demonstrated to increase the hydrodynamic volume, in vitro biological activity, stability, and solubility of the protein compared to its unmodified form.[13]
Q6: How can I assess the stability of my IFN-β-1b formulation?
A6: A combination of analytical techniques should be used. Reversed-phase liquid chromatography (RP-LC) can be employed to assess purity and detect degradation products, while size-exclusion liquid chromatography (SE-LC) is crucial for identifying and quantifying aggregates.[17][18] Additionally, bioassays are essential to confirm the retention of biological activity.[12]
Q7: What is the recommended procedure for reconstituting lyophilized IFN-β-1b?
A7: Lyophilized IFN-β-1b should be reconstituted with the specified diluent, typically a sodium chloride solution.[8][21] The diluent should be injected slowly into the vial, which should then be gently swirled to dissolve the powder completely. Vigorous shaking should be avoided as it can cause foaming and protein denaturation.[8][14] The reconstituted solution should be visually inspected for particulate matter or discoloration before use.[14][21]
Experimental Protocols
Protocol 1: Formulation Optimization to Prevent Aggregation
This protocol outlines a general approach to screen for optimal excipients to prevent IFN-β-1b aggregation.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of purified IFN-β-1b in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0).
-
Prepare stock solutions of various excipients to be tested, such as trehalose (e.g., 1 M), arginine (e.g., 1 M), and n-dodecyl-β-D-maltoside (e.g., 10% w/v).
-
-
Formulation Preparation:
-
Design a matrix of experiments to test different combinations and concentrations of excipients. A Design of Experiments (DoE) approach, such as a fractional factorial or Box-Behnken design, is recommended.[1][5]
-
For each experimental run, mix the IFN-β-1b stock solution with the excipient stock solutions and the formulation buffer to achieve the desired final concentrations. A typical final protein concentration for testing could be 0.5 mg/mL.[1][5]
-
-
Stress Conditions and Analysis:
-
Subject the prepared formulations to stress conditions to accelerate degradation and aggregation (e.g., incubation at elevated temperatures like 37°C or 50°C for a defined period, or repeated freeze-thaw cycles).
-
Analyze the samples at various time points.
-
Measure aggregation using techniques like UV-Vis spectroscopy at 350 nm (for turbidity), dynamic light scattering (DLS) for particle size, and size-exclusion chromatography (SE-LC) for soluble aggregates.[1][5]
-
-
Data Analysis:
-
Analyze the data from the DoE to identify the excipients and their concentrations that have the most significant impact on preventing aggregation.
-
Protocol 2: Size-Exclusion Liquid Chromatography (SE-LC) for Aggregate Analysis
This method is used to separate and quantify high-molecular-weight species (aggregates) from the monomeric form of IFN-β-1b.
-
Instrumentation and Column:
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, for example, a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 7.4). The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection Wavelength: 214 nm or 280 nm.
-
Injection Volume: 20 - 100 µL.
-
Run Time: Sufficient to allow for the elution of both aggregates and the monomer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and aggregates based on their retention times (aggregates elute earlier).
-
Integrate the peak areas to determine the percentage of monomer and aggregates in the formulation.
-
Visualizations
Interferon Beta Signaling Pathway
Caption: IFN-β-1b signaling via the JAK-STAT pathway.
Experimental Workflow for Formulation Development
Caption: Workflow for IFN-β-1b formulation development.
References
- 1. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of Human Interferon β-1b Inclusion Body Proteins by Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization of Human Interferon β-1b Inclusion Body Proteins by Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation [apb.tbzmed.ac.ir]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Betaseron: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-function engineering of interferon-beta-1b for improving stability, solubility, potency, immunogenicity, and pharmacokinetic properties by site-selective mono-PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PASylation technology improves recombinant interferon-β1b solubility, stability, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety and tolerability of a 'refrigeration-free' formulation of this compound--results of a double-blind, multicentre, comparative study in patients with relapsing-remitting or secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. [PDF] Structure-function engineering of interferon-beta-1b for improving stability, solubility, potency, immunogenicity, and pharmacokinetic properties by site-selective mono-PEGylation. | Semantic Scholar [semanticscholar.org]
- 21. bayer.com [bayer.com]
Technical Support Center: Overcoming Resistance to Interferon Beta-1b Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of interferon beta-1b (IFN-β-1b) resistance.
Troubleshooting Guides
Problem 1: Cells Exhibit a Blunted or Absent Response to IFN-β-1b Treatment
Possible Cause 1.1: Impaired JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is the primary signaling cascade initiated by IFN-β-1b.[1][2] Defects in this pathway are a common cause of resistance.
Troubleshooting Steps:
-
Assess STAT1 Phosphorylation: Activation of the JAK-STAT pathway leads to the phosphorylation of STAT1.[3] A lack of phosphorylated STAT1 (pSTAT1) is a key indicator of a signaling defect.
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Investigate Upstream Kinases: If STAT1 phosphorylation is absent, examine the activation of the upstream kinases, JAK1 and TYK2.[1]
-
Sequence Key Pathway Components: Mutations in STAT1, JAK1, or TYK2 can lead to a loss of function and impaired signaling.[6]
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Examine Expression of Negative Regulators: Overexpression of Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, can inhibit JAK-STAT signaling.[7]
Experimental Protocol: Assessment of STAT1 Phosphorylation by Flow Cytometry
This protocol allows for the quantitative measurement of STAT1 phosphorylation in response to IFN-β-1b stimulation.[4][8]
Materials:
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Cells of interest
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Recombinant human IFN-β-1b
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 100% methanol)
-
Fluorochrome-conjugated anti-pSTAT1 (Tyr701) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate cells at a desired density.
-
Treat cells with a titration of IFN-β-1b (e.g., 0, 10, 100, 1000 IU/mL) for a specified time (e.g., 15-30 minutes).
-
-
Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend cells in fixation buffer and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Pellet cells and resuspend in ice-cold methanol.
-
Incubate for 15-30 minutes on ice.
-
-
Staining:
-
Wash cells to remove methanol.
-
Incubate cells with the anti-pSTAT1 antibody or isotype control for 30-60 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash cells and resuspend in PBS.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of pSTAT1.
-
Possible Cause 1.2: Epigenetic Silencing of Interferon-Stimulated Genes (ISGs)
Epigenetic modifications, such as DNA methylation and histone deacetylation, can lead to the silencing of ISGs, rendering cells resistant to IFN-β-1b.[4][9][10]
Troubleshooting Steps:
-
Assess ISG Expression: Measure the mRNA levels of key ISGs (e.g., MX1, OAS1, ISG15) using quantitative real-time PCR (qRT-PCR) following IFN-β-1b treatment.[11][12]
-
Analyze DNA Methylation: Use bisulfite sequencing or methylation-specific PCR to determine the methylation status of CpG islands in the promoter regions of key ISGs.
-
Investigate Histone Modifications: Perform Chromatin Immunoprecipitation (ChIP) followed by qPCR (ChIP-qPCR) to assess the levels of activating (e.g., H3K4me3, H3K27ac) and repressive (e.g., H3K27me3) histone marks at ISG promoters.[9]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for STAT1/STAT2 Binding to ISG Promoters
This protocol allows for the investigation of STAT1 and STAT2 binding to the promoters of ISGs, a critical step in their transcriptional activation.[9][13]
Materials:
-
Cells of interest
-
Recombinant human IFN-β-1b
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Sonication equipment or micrococcal nuclease
-
Antibodies against STAT1, STAT2, or control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for ISG promoters
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody against STAT1, STAT2, or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use qPCR to quantify the amount of specific ISG promoter DNA that was co-immunoprecipitated with STAT1 or STAT2.
Problem 2: IFN-β-1b Induces a Pro-survival or Pro-proliferative Response
Possible Cause 2.1: Dysregulated Autophagy
Autophagy, a cellular degradation process, can have a dual role in the IFN-β-1b response. While it can be a part of the antiviral response, its dysregulation can also promote cell survival and resistance.[8][14][15]
Troubleshooting Steps:
-
Monitor LC3 Conversion: Autophagy induction leads to the conversion of LC3-I to LC3-II. This can be assessed by Western blotting. An accumulation of LC3-II in the presence of a lysosomal inhibitor (like bafilomycin A1) indicates increased autophagic flux.[16][17]
-
Assess p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy. A decrease in p62 levels suggests functional autophagy.[16]
-
Visualize Autophagosomes: Use fluorescence microscopy to observe the formation of LC3 puncta in cells expressing GFP-LC3 or by immunofluorescence.[16]
Experimental Protocol: Assessing Autophagic Flux by Western Blot
This protocol measures the conversion of LC3-I to LC3-II to determine autophagic activity.[16][17][18]
Materials:
-
Cells of interest
-
Recombinant human IFN-β-1b
-
Bafilomycin A1 or Chloroquine
-
Cell lysis buffer
-
Protein quantification assay
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against LC3 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treatment: Treat cells with IFN-β-1b in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of in vitro resistance to IFN-β-1b?
A1: The primary mechanisms include:
-
Defects in the JAK-STAT signaling pathway: This can be due to mutations in key signaling proteins like STAT1 or overexpression of negative regulators like SOCS proteins.[5][6][7]
-
Epigenetic silencing of ISGs: DNA methylation or histone modifications can prevent the transcription of genes that are essential for the IFN-β-1b response.[4][9][10]
-
Dysregulation of autophagy: The cellular process of autophagy can be hijacked by resistant cells to promote survival.[8][14][15]
-
MicroRNA-mediated regulation: MicroRNAs can target and downregulate components of the IFN-β-1b signaling pathway.[3][19][20]
Q2: How can I generate an IFN-β-1b resistant cell line in vitro?
A2: A common method is to culture the parental cell line with gradually increasing concentrations of IFN-β-1b over a prolonged period (weeks to months).[21][22] The surviving cells will be enriched for resistant populations. The resistance should then be confirmed by comparing the IC50 value of the resistant line to the parental line.
Q3: Are there any strategies to overcome IFN-β-1b resistance in vitro?
A3: Yes, several strategies are being explored:
-
Combination Therapies: Combining IFN-β-1b with other agents can be effective. For example, histone deacetylase (HDAC) inhibitors can reverse the epigenetic silencing of ISGs.[23] Combination with chemotherapeutic agents has also shown synergistic effects in some cancer cell lines.[24]
-
Targeting Negative Regulators: Inhibiting negative regulators of the JAK-STAT pathway, such as SOCS proteins, could restore sensitivity to IFN-β-1b.
-
Modulating Autophagy: Using autophagy inhibitors or inducers, depending on the context, may re-sensitize cells to IFN-β-1b.
Q4: My cells are not upregulating IFN-β-responsive genes after treatment. What should I check first?
A4: First, confirm the bioactivity of your IFN-β-1b preparation. You can do this by testing it on a known sensitive cell line. If the IFN-β-1b is active, the next step is to assess the integrity of the JAK-STAT pathway in your cells, starting with STAT1 phosphorylation as described in the troubleshooting guide.[4][5][8] Also, ensure that your cells have not been passaged too many times, which can lead to phenotypic drift.
Q5: How do microRNAs contribute to IFN-β-1b resistance?
A5: MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression.[20] They can contribute to resistance by directly binding to and degrading the mRNA of key components of the IFN-β-1b signaling pathway (e.g., IFNAR1, STAT1) or by targeting the mRNA of IFN-β-1b itself.[3][19] Overexpression of such miRNAs can lead to a dampened response. Conversely, some miRNAs are induced by IFN-β and are part of a negative feedback loop to control the duration of the response.[19]
Data Tables
Table 1: In Vitro Bioactivity of Different Interferon Beta Formulations
| Formulation | Antiviral Activity (IC50 in IU/mL) | Antiviral Activity (IC50 in ng/mL) |
| IFNβ-1b sc | 2.31 ± 0.51 | 0.098 ± 0.028 |
| IFNβ-1a sc | 2.13 ± 0.46 | 0.030 ± 0.0077 |
| IFNβ-1a sc NF | 2.20 ± 0.46 | 0.032 ± 0.0082 |
*Data from an in vitro study comparing the bioactivity of different IFNβ formulations.[11] *P < 0.05 for both IFNβ-1b sc vs. IFNβ-1a sc and IFNβ-1b sc vs. IFNβ-1a sc NF.
Table 2: Induction of Interferon-Stimulated Gene (ISG) mRNA by Different Interferon Beta Formulations
| Gene | Treatment (0.5 ng/mL) | Fold Induction (relative to untreated) |
| MxA | IFNβ-1b sc | ~200 |
| IFNβ-1a sc | ~800 | |
| IFNβ-1a sc NF | ~800 | |
| ADAR1 | IFNβ-1b sc | ~5 |
| IFNβ-1a sc | ~15 | |
| IFNβ-1a sc NF | ~15 | |
| ISG56 | IFNβ-1b sc | ~200 |
| IFNβ-1a sc | ~600 | |
| IFNβ-1a sc NF | ~600 |
*Data from an in vitro study showing mRNA levels in A549 cells after 24 hours of treatment.[11] *P < 0.05 for both comparisons of IFNβ-1a formulations versus IFNβ-1b sc.
Visualizations
Caption: Canonical IFN-β-1b Signaling Pathway.
Caption: Troubleshooting Workflow for IFN-β-1b Resistance.
References
- 1. In vitro assessment of the biologic activity of interferon beta formulations used for the treatment of relapsing multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. IN VITRO ASSESSMENT OF THE BIOLOGIC ACTIVITY OF INTERFERON BETA FORMULATIONS USED FOR THE TREATMENT OF RELAPSING MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Profiling Reveals Similarities between the In vitro and In vivo Responses of Immune Effector Cells to Interferon-Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 14. hcplive.com [hcplive.com]
- 15. MicroRNA-mediated in vitro and in vivo Direct Reprogramming of Cardiac Fibroblasts to Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interferon-gamma induces autophagy with growth inhibition and cell death in human hepatocellular carcinoma (HCC) cells through interferon-regulatory factor-1 (IRF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interferon-beta: mechanism of action and dosing issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detecting single cell interferon-beta production using a fluorescent reporter telomerase-immortalized human fibroblast cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative multiplex real-time PCR for the sensitive detection of interferon beta gene induction and viral suppression of interferon beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for lot-to-lot consistency of interferon beta-1b
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with interferon beta-1b. The following information is intended to assist in ensuring lot-to-lot consistency during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for ensuring lot-to-lot consistency of this compound?
A1: The critical quality attributes for this compound, a non-glycosylated recombinant protein produced in E. coli, are essential for maintaining its safety and efficacy.[1] Key CQAs that require stringent monitoring between different production lots include:
-
Identity and Purity: Confirmation of the primary amino acid sequence and assessment of product-related impurities such as aggregates, truncated forms, and post-translational modifications like oxidation and deamidation.
-
Potency: Measurement of the biological activity, typically through an in vitro bioassay, to ensure the product elicits the desired therapeutic effect.[2][3]
-
Content: Accurate quantification of the protein concentration in the final product.
-
Impurities: Control of process-related impurities, including host cell proteins (HCPs), host cell DNA, and endotoxins.
Q2: What are the common causes of variability in this compound potency assays?
A2: Variability in potency assays can arise from several factors. The traditional antiviral assays for determining interferon potency are known to have considerable variability both between and within assays.[3] Common sources of variability include:
-
Cell-Based Assay Variability: Inherent biological variability in the cell lines used (e.g., WISH, A549, Daudi), including differences in cell passage number, density, and metabolic state.
-
Reagent Quality: Inconsistent quality or preparation of critical reagents such as cell culture media, serum, and the challenge virus.
-
Operator Variability: Differences in pipetting techniques, incubation times, and other manual handling steps.
-
Product Degradation: Improper storage or handling of the this compound reference standard and test samples can lead to degradation and loss of activity.
Q3: How can I troubleshoot unexpected peaks in my reversed-phase high-performance liquid chromatography (RP-HPLC) analysis?
A3: Unexpected peaks in RP-HPLC can indicate the presence of impurities or degradation products. To troubleshoot, consider the following:
-
Peak Identification: Compare the chromatogram to a reference standard and a well-characterized internal reference lot.
-
Forced Degradation Studies: Analyze samples subjected to forced degradation (e.g., oxidation, heat, light exposure) to help identify the nature of the unknown peaks.[4] For instance, oxidation of interferon can lead to a modest loss of bioactivity and may present as a new peak.[3]
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to determine the molecular weight of the species in the unexpected peaks.
-
System Suitability: Ensure that the HPLC system meets the required system suitability parameters (e.g., resolution, tailing factor, repeatability).
Q4: What is the significance of aggregates in this compound preparations, and how are they monitored?
A4: Aggregates, or high-molecular-weight substances, are a critical quality attribute to monitor as they can potentially impact product efficacy and immunogenicity.[3] They are typically monitored using size-exclusion chromatography (SEC).[2][4] The presence of aggregates can indicate issues with the manufacturing process, formulation, or storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in the Antiviral Bioassay
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | - Use a consistent cell passage number for all assays.- Ensure uniform cell seeding density.- Regularly test for mycoplasma contamination. |
| Reagent Inconsistency | - Qualify new lots of critical reagents (e.g., fetal bovine serum, viral stocks) before use.- Prepare fresh dilutions of standards and samples for each assay. |
| Assay Plate Edge Effects | - Avoid using the outer wells of the 96-well plate.- Ensure proper humidification during incubation to prevent evaporation. |
| Pipetting Errors | - Use calibrated pipettes.- Employ reverse pipetting for viscous solutions. |
Issue 2: Out-of-Specification (OOS) Purity Results by RP-HPLC
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | - Ensure samples are stored at the recommended temperature and protected from light.- Prepare samples immediately before analysis. |
| Column Performance | - Check the column for loss of resolution or peak tailing.- If necessary, wash the column according to the manufacturer's instructions or replace it. |
| Mobile Phase Preparation | - Prepare mobile phases fresh daily.- Ensure accurate pH adjustment and thorough degassing. |
| System Contamination | - Flush the HPLC system with an appropriate cleaning solution.- Check for carryover by injecting a blank sample. |
Quantitative Data Summary
The following tables summarize typical analytical parameters for the quality control of this compound. Note that specific acceptance criteria are established by the manufacturer and regulatory authorities.
Table 1: Physicochemical Analysis Methods and Typical Parameters
| Analytical Method | Parameter | Typical Value/Range |
| Reversed-Phase HPLC (RP-HPLC) | Purity (% Main Peak) | ≥ 95% |
| Retention Time | Consistent with reference standard (e.g., ~31.87 min)[2] | |
| Size-Exclusion HPLC (SE-HPLC) | Monomer Content (%) | ≥ 98% |
| Aggregate Content (%) | ≤ 2% | |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Apparent Molecular Weight | ~18.5 kDa[5] |
| Isoelectric Focusing (IEF) | Isoelectric Point (pI) | ~9.0[6] |
Table 2: Biological Potency Assay
| Analytical Method | Parameter | Typical Value/Range |
| Antiviral Bioassay (e.g., WISH cells vs. VSV) | Specific Activity | ~32 million international units (IU)/mg[5] |
| Relative Potency | 80 - 125% of the reference standard |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to assess the purity and identity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Jupiter C4, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 38% to 60% Mobile Phase B over 35 minutes is often employed.[7]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 214 nm.[2]
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 50 µg/mL) in ultrapure water.[8]
-
Analysis: Inject the sample and compare the resulting chromatogram to that of a reference standard. Calculate the percentage of the main peak area relative to the total peak area to determine purity.
Protocol 2: Antiviral Bioassay
This cell-based assay measures the biological potency of this compound.
-
Cell Line: WISH cells (human amnion epithelial cells).[3]
-
Challenge Virus: Vesicular Stomatitis Virus (VSV).[7]
-
Procedure: a. Seed WISH cells into a 96-well plate at a concentration of approximately 3 x 10^5 cells/mL and incubate for 4-6 hours.[3] b. Prepare serial dilutions of the this compound reference standard and test samples. c. Remove the cell culture supernatant and add the diluted interferon solutions to the wells. Incubate for 18-24 hours.[3] d. Add a standardized amount of VSV to each well (except for cell-only controls) and incubate until cytopathic effects (CPE) are observed in the virus-only control wells. e. Assess cell viability using a suitable method, such as staining with a vital dye (e.g., AlamarBlue or tetrazolium salts).[7]
-
Data Analysis: Determine the concentration of this compound that inhibits the viral CPE by 50% (EC50). Calculate the potency of the test sample relative to the reference standard.
Visualizations
This compound Signaling Pathway
Caption: this compound JAK/STAT Signaling Pathway.
Experimental Workflow for Lot Release Testing
Caption: Quality Control Workflow for this compound Lot Release.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
impact of storage conditions on interferon beta-1b activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with interferon beta-1b (IFN-β-1b).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized and reconstituted this compound?
A1: For optimal stability, lyophilized this compound powder should be stored at room temperature, between 20°C to 25°C (68°F to 77°F). Short-term excursions are permitted between 15°C to 30°C (59°F to 86°F). Once reconstituted, the solution should be refrigerated at 2°C to 8°C and used within three hours. It is critical to avoid freezing the reconstituted solution.[1]
Q2: How does formulation affect the stability of this compound?
A2: The formulation significantly impacts the stability of this compound. Formulations containing mannitol as a stabilizer have been shown to be stable at room temperature for up to two years, offering greater flexibility than older glucose-based formulations that require refrigeration.[2] Albumin is also used as a stabilizer in some formulations.[3] More recent developments have focused on creating albumin-free formulations to reduce potential risks, using combinations of stabilizers like trehalose, arginine, and n-dodecyl-β-D-maltoside to prevent aggregation and maintain activity.[4]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound, a non-glycosylated protein, is aggregation.[4] This can include the formation of both soluble and insoluble aggregates, which can lead to a loss of biological activity and potentially increase immunogenicity. Other degradation pathways can include oxidation and deamidation, though aggregation is the most common concern during storage and handling.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its biological effects by binding to the type I interferon receptor, which consists of two subunits, IFNAR1 and IFNAR2.[5][6] This binding event activates the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, leading to the transcription of numerous interferon-stimulated genes (ISGs). The products of these genes are responsible for the antiviral, antiproliferative, and immunomodulatory effects of IFN-β-1b.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the lyophilized powder was stored at the correct temperature (20-25°C). - Ensure the reconstituted solution was stored at 2-8°C and used within 3 hours. - Avoid repeated freeze-thaw cycles of the reconstituted solution. |
| Aggregation | - Visually inspect the reconstituted solution for any particulates or cloudiness. - Analyze the sample using Size Exclusion Chromatography (SEC) to detect the presence of high molecular weight aggregates. |
| Development of Neutralizing Antibodies (in vivo studies) | - If conducting in vivo experiments, consider the possibility of an immune response against IFN-β-1b. - Test serum samples for the presence of neutralizing antibodies using a cytopathic effect (CPE) bioassay or an MxA induction assay. |
| Incorrect Assay Procedure | - Review the bioassay protocol to ensure all steps were followed correctly. - Verify the cell line used is sensitive to interferon. - Confirm the virus used in the CPE assay is viable and used at the correct titer. |
Issue 2: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - If new peaks appear, it may indicate the presence of degradation products. - Compare the chromatogram to a freshly prepared standard. - Use Size Exclusion Chromatography (SEC) to check for aggregates. |
| Contamination | - Ensure all buffers and solvents are freshly prepared and filtered. - Clean the injection port and sample loop. - Run a blank injection to check for system contamination. |
| Column Issues | - If peak shape is poor (e.g., tailing, fronting), the column may be degraded or contaminated. - Wash the column according to the manufacturer's instructions. - If the problem persists, replace the column. |
| Mobile Phase Problems | - Ensure the mobile phase is properly mixed and degassed. - Check the pH of the mobile phase, as small variations can affect retention times for ionizable compounds.[7] |
Data on this compound Stability
Table 1: Impact of Temperature on this compound Activity
| Temperature | Duration | Percent Activity Loss (Approximate) | Reference |
| 4°C | 7 days | Significant degradation of some cytokines observed after 4 days. | [8] |
| Room Temperature (20-25°C) | 3 days | A hyperglycosylated IFN-β variant showed significant activity loss. | [9] |
| 40°C | 24 hours | A hyperglycosylated IFN-β variant showed a notable decrease in activity. | [9] |
Table 2: Impact of Freeze-Thaw Cycles on Cytokine Stability
| Cytokine | Number of Freeze-Thaw Cycles | Percent Concentration Change (Approximate) | Sample Type | Reference |
| Interferon-γ | Up to 5 | No significant change | Plasma & Serum | |
| IL-1β | 2 | Significant decrease | Serum | [8] |
| IL-8 | 2 | Significant decrease | Serum | [8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To detect and quantify high molecular weight aggregates of this compound.
Materials:
-
This compound sample
-
Mobile Phase: 1 mM monobasic potassium phosphate, 8 mM sodium phosphate dibasic, 200 mM sodium chloride, pH 7.4
-
HPLC system with a UV detector
-
SEC column (e.g., BioSep-SEC-S 2000, 300 mm x 7.8 mm i.d.)
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Prepare the this compound sample in the mobile phase to a suitable concentration.
-
Inject the sample onto the column.
-
Monitor the elution profile at 214 nm.
-
The monomeric form of this compound will elute at a specific retention time. Any peaks eluting earlier correspond to higher molecular weight aggregates.
-
Quantify the percentage of monomer and aggregates by integrating the peak areas.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To assess the purity and identify degradation products of this compound.
Materials:
-
This compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector and a gradient pump
-
RP-HPLC column (e.g., Jupiter C4, 250 mm x 4.6 mm i.d.)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare the this compound sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Run a gradient elution to separate the components. A typical gradient might be from 30% to 70% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
The main peak corresponds to intact this compound. Additional peaks may represent degradation products or impurities.
Protocol 3: Cytopathic Effect (CPE) Bioassay for Activity Determination
Objective: To measure the biological activity of this compound by its ability to protect cells from a viral challenge.
Materials:
-
This compound sample and standard
-
A549 cells (human lung carcinoma cell line)
-
Encephalomyocarditis virus (EMCV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Crystal violet staining solution
Procedure:
-
Seed A549 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the this compound sample and a known standard in cell culture medium.
-
Remove the medium from the cells and add the interferon dilutions. Include cell control wells (medium only) and virus control wells (medium only).
-
Incubate the plate for 18-24 hours to allow the cells to develop an antiviral state.
-
Add a predetermined amount of EMCV to all wells except the cell control wells.
-
Incubate the plate for a further 24-48 hours, or until the virus control wells show 100% cytopathic effect (cell death).
-
Remove the medium, wash the cells, and stain the remaining viable cells with crystal violet.
-
Wash away the excess stain and allow the plate to dry.
-
Determine the endpoint, which is the dilution of this compound that protects 50% of the cells from the viral cytopathic effect.
-
Calculate the activity of the sample by comparing its endpoint to that of the known standard.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a stability study.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of a 'refrigeration-free' formulation of this compound--results of a double-blind, multicentre, comparative study in patients with relapsing-remitting or secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preventing Aggregation of Recombinant this compound in Solution by Additives: Approach to an Albumin-Free Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Inteferons pen the JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Stability of interleukin-1β, -4, -6, -8, -10, -13, interferon-γ and tumor necrosis factor-α in human sera after repetitive freeze-thaw cycles and long storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Validating Batch-to-Batch Consistency of Commercial Interferon Beta-1b
For researchers, scientists, and professionals in drug development, ensuring the consistent quality and biological activity of commercial recombinant proteins like interferon beta-1b (IFN β-1b) is paramount. This guide provides an objective comparison of key analytical methods and presents supporting experimental data to aid in the validation of batch-to-batch consistency.
This compound is a non-glycosylated recombinant protein used in the treatment of multiple sclerosis. Due to its therapeutic importance, stringent quality control is necessary to ensure that each manufacturing batch possesses the same identity, purity, and potency. Regulatory bodies, such as the European Medicines Agency (EMA), have established guidelines for biosimilar interferon beta products, emphasizing the need to demonstrate comparable quality, efficacy, and safety to a reference product.[1][2][3]
This guide will delve into the critical quality attributes of IFN β-1b and the experimental protocols used to assess them, providing a framework for a comprehensive consistency testing program.
Data Presentation: Physicochemical and Biological Attributes
Quantitative analysis of multiple batches of a commercial IFN β-1b product is essential for establishing consistency. The following tables summarize typical data for key physicochemical and biological attributes across three hypothetical commercial batches, based on established analytical methods.[4][5][6]
Table 1: Physicochemical Characterization of this compound Batches
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Identity | Peptide Mapping | Conforms | Conforms | Conforms | Conforms to Reference |
| Purity (% Monomer) | SE-HPLC | 98.5% | 98.2% | 98.8% | ≥ 98% |
| High Molecular Weight Species (%) | SE-HPLC | 1.2% | 1.5% | 1.0% | ≤ 2.0% |
| Purity (% Main Peak) | RP-HPLC | 97.8% | 97.5% | 98.1% | ≥ 97% |
| Protein Concentration (mg/mL) | UV Spectroscopy | 0.255 | 0.248 | 0.251 | 0.225 - 0.275 |
Table 2: Biological Activity of this compound Batches
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Specific Activity (MIU/mg) | Antiviral Assay | 205 | 198 | 201 | 180 - 220 |
| Relative Potency (%) | Reporter Gene Assay | 102% | 97% | 105% | 80% - 125% of Reference |
| Inhibition of Cell Proliferation (IC50) | Antiproliferative Assay | 1.5 ng/mL | 1.7 ng/mL | 1.4 ng/mL | Reportable Value |
Key Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and comparable data. Below are protocols for the key experiments cited.
Biological Activity Assays
Biological assays are vital for confirming the functional potency of IFN β-1b. While traditional antiviral assays (AVA) have been the standard, reporter gene assays (RGA) are increasingly favored for their higher precision and throughput.[7][8]
a) Reporter Gene Assay (RGA) using HEK-Blue™ IFN-α/β Cells
This assay measures the activation of the IFN-I pathway. HEK-Blue™ IFN-α/β cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IFN-stimulated response element (ISRE).[9][10]
-
Cell Preparation: Maintain and subculture HEK-Blue™ IFN-α/β cells in growth medium supplemented with selective antibiotics (e.g., 30 µg/ml blasticidin and 100 µg/ml Zeocin™) as per the manufacturer's instructions.[11] For the assay, prepare a cell suspension of approximately 280,000 cells/mL in a test medium.[11]
-
Assay Procedure:
-
Add 20 µL of IFN β-1b standards, samples from different batches, and controls to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension (~50,000 cells) to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 20-24 hours.[11]
-
Prepare QUANTI-Blue™ solution according to the manufacturer's protocol.
-
Transfer 20 µL of the induced cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution per well.
-
Incubate at 37°C for 1-3 hours.
-
Measure SEAP levels by reading the optical density at 620-655 nm using a spectrophotometer.[11]
-
-
Data Analysis: Calculate the relative potency of the test batches by comparing their dose-response curves to that of a reference standard.
b) Antiviral Assay (AVA) by Cytopathic Effect (CPE) Inhibition
This traditional assay measures the ability of IFN β-1b to protect cells from a viral challenge.[7][12]
-
Cell Seeding: Seed WISH cells (or another IFN-sensitive cell line) into 96-well plates at a concentration of approximately 3 x 10^5 cells/mL (100 µL per well).[7] Incubate at 37°C with 5% CO2 for 4-6 hours.[7]
-
IFN Treatment: Prepare serial dilutions of IFN β-1b standards and batch samples. Remove the culture medium from the cells and add the diluted IFN preparations. Incubate for 18-24 hours.[7]
-
Viral Challenge: Infect the cells with a cytopathic virus, such as vesicular stomatitis virus (VSV), at a pre-determined multiplicity of infection (MOI).[12]
-
Endpoint Measurement: Incubate for a further 24-48 hours until the viral control wells (no IFN) show approximately 100% cytopathic effect. Assess cell viability using a suitable method, such as staining with crystal violet.
-
Data Analysis: The potency of the IFN β-1b samples is determined by the concentration that inhibits the viral cytopathic effect by 50% compared to the reference standard.
Physicochemical Assays
A suite of physicochemical methods is employed to assess the identity, purity, and integrity of the IFN β-1b protein.[13][14]
a) Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
SE-HPLC is used to separate proteins based on their hydrodynamic radius, effectively detecting aggregates (high molecular weight species) and fragments.
-
Column: BioSep-SEC-S 2000 column (300 mm × 7.8 mm i.d.) or equivalent.[5]
-
Mobile Phase: Isocratic elution with a buffer such as 1 mM monobasic potassium phosphate, 8 mM sodium phosphate dibasic, and 200 mM sodium chloride, pH 7.4.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: Quantify the percentage of monomer, aggregates, and fragments by integrating the peak areas in the chromatogram.
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a powerful tool for assessing purity and detecting modifications.
-
Column: Jupiter C4 column (250 mm × 4.6 mm i.d.) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from mobile phase A (0.1% TFA in water) to mobile phase B (0.1% TFA in acetonitrile).[4][5]
-
Detection: UV absorbance at 214 nm.
-
Analysis: Assess the purity of IFN β-1b by calculating the peak area of the main peak relative to the total peak area.
Mandatory Visualizations
Diagrams illustrating the biological pathway and experimental workflows can clarify complex processes for the intended scientific audience.
Caption: this compound signaling via the JAK-STAT pathway.
Caption: Experimental workflow for IFN β-1b batch consistency testing.
References
- 1. EMA Releases Guideline on Biosimilar Interferon Beta Products | RAPS [raps.org]
- 2. EMA publishes draft biosimilar guideline for interferon beta [gabionline.net]
- 3. European Medicines Agency releases guideline on biosimilar interferon beta for public consultation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assays for interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a cell-based colorimetric reporter gene assay for the evaluation of Type I Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical and biological assays for quality control of biopharmaceuticals: interferon alpha-2 case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Signaling Pathways of Interferon Beta-1a and Interferon Beta-1b
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by two major therapeutic interferon beta (IFN-β) products: interferon beta-1a and interferon beta-1b. While both are used in the treatment of multiple sclerosis (MS), their distinct structural properties lead to nuanced differences in their signaling cascades and immunomodulatory effects. This document summarizes key experimental findings, presents quantitative data in tabular format, details relevant experimental protocols, and visualizes the signaling pathways.
Structural and Functional Overview
Interferon beta-1a and this compound differ primarily in their structure, which influences their biological activity. Interferon beta-1a is a glycosylated protein produced in mammalian cells, identical to the native human IFN-β. In contrast, this compound is a non-glycosylated protein produced in E. coli, featuring a deletion of the N-terminal methionine and a serine substitution for cysteine at position 17.
These structural variations have a significant impact on the specific activity of the two molecules. The glycosylation of interferon beta-1a contributes to its higher stability and solubility, resulting in a greater biological activity compared to the non-glycosylated and modified this compound.
Table 1: Structural and Activity Comparison of Interferon Beta-1a and this compound
| Feature | Interferon Beta-1a | This compound | Reference |
| Source | Mammalian cells | E. coli | [1] |
| Glycosylation | Glycosylated | Non-glycosylated | [1] |
| Amino Acid Sequence | Identical to native IFN-β | Met-1 deletion, Cys-17 to Ser substitution | [1] |
| Specific Activity | High | Lower | [1] |
The Canonical Interferon Beta Signaling Pathway
Both interferon beta-1a and this compound initiate their cellular effects by binding to the type I interferon receptor (IFNAR), which is composed of the IFNAR1 and IFNAR2 subunits. This binding event triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Upon ligand binding, the IFNAR subunits dimerize, leading to the activation of two associated Janus kinases, TYK2 and JAK1. These activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking stations for the signal transducer and activator of transcription (STAT) proteins, STAT1 and STAT2.
Recruited STAT1 and STAT2 are subsequently phosphorylated by the activated JAKs. The phosphorylated STAT1 and STAT2 then heterodimerize and translocate to the nucleus. In the nucleus, this heterodimer associates with interferon regulatory factor 9 (IRF9) to form the interferon-stimulated gene factor 3 (ISGF3) complex. The ISGF3 complex binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of a large number of interferon-stimulated genes (ISGs), thereby inducing their transcription. The protein products of these ISGs are responsible for the diverse biological effects of IFN-β, including its antiviral, antiproliferative, and immunomodulatory activities.
Comparative Analysis of Signaling Pathways
While both interferon beta-1a and -1b utilize the canonical JAK-STAT pathway, evidence suggests potential differences in the downstream immunomodulatory consequences of their signaling. These differences may arise from variations in their binding affinity to IFNAR and the subsequent stability of the signaling complex, although direct comparative data on these aspects are limited.
JAK-STAT Phosphorylation Kinetics
Differential Regulation of Cytokine Profiles
A key observed difference in the signaling outcomes of interferon beta-1a and this compound lies in their distinct effects on the cytokine profiles of immune cells. Studies in MS patients have shown that interferon beta-1a tends to promote a T-helper 2 (Th2) biased immune response, characterized by the upregulation of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). In contrast, this compound appears to exert a broader downregulatory effect on both pro-inflammatory Th1 cytokines, like Interferon-gamma (IFN-γ), and Th2 cytokines.[2]
Table 2: Differential Effects of Interferon Beta-1a and this compound on Cytokine Levels in Multiple Sclerosis Patients
| Cytokine | Effect of Interferon Beta-1a | Effect of this compound | Reference |
| IFN-γ (Th1) | No significant change | Significantly lower | [2] |
| IL-4 (Th2) | Significantly higher | No significant change | [2] |
| IL-10 (Th2) | Significantly higher | No significant change | [2] |
These differential effects on cytokine expression suggest that while both drugs engage the same initial signaling pathway, they may differentially modulate downstream regulatory networks, leading to distinct immunomodulatory outcomes.
Interferon-Stimulated Gene (ISG) Expression
The transcriptional response to both interferon beta-1a and this compound is generally considered to be similar, as both activate the ISGF3 complex and induce the expression of a wide array of ISGs. However, the magnitude and duration of ISG expression may differ due to the variations in their specific activities. Direct, comprehensive, and comparative microarray or RNA-sequencing studies detailing the global gene expression profiles induced by interferon beta-1a versus this compound in the same experimental system are limited. The available data suggests that while the qualitative pattern of ISG induction is largely overlapping, quantitative differences likely exist.
Experimental Protocols
This section outlines the general methodologies employed in studies investigating the signaling pathways of interferon beta.
Western Blot Analysis of STAT1 Phosphorylation
This protocol is used to assess the level of STAT1 phosphorylation, a key activation step in the JAK-STAT pathway.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured under standard conditions. Cells are then treated with either interferon beta-1a or this compound at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT1 (p-STAT1). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody against total STAT1 to normalize for protein loading. The intensity of the bands is quantified using densitometry software.
Microarray Analysis of Gene Expression
This protocol allows for a global assessment of the transcriptional changes induced by interferon beta treatment.
Experimental Workflow:
Detailed Steps:
-
Cell Isolation and Treatment: PBMCs are isolated from whole blood using density gradient centrifugation. The cells are then treated with interferon beta-1a or this compound for a specified period.
-
RNA Extraction: Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and a spectrophotometer.
-
cDNA Synthesis and Labeling: The RNA is reverse-transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Microarray Hybridization: The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the interferon-treated and control groups.
Conclusion
Interferon beta-1a and this compound, despite both being type I interferons, exhibit key differences in their structure and immunomodulatory effects. The glycosylation of interferon beta-1a contributes to its higher specific activity. While both molecules activate the canonical JAK-STAT signaling pathway, they appear to have divergent effects on the downstream cytokine milieu. Interferon beta-1a promotes a Th2-type response, enhancing the production of anti-inflammatory cytokines, whereas this compound has a broader downregulatory effect on both Th1 and Th2 cytokines.
Further research is required to provide a more detailed and quantitative comparison of the signaling kinetics and the full spectrum of induced gene expression profiles for these two important therapeutic agents. A deeper understanding of these differences will be crucial for optimizing their clinical use and for the development of next-generation interferon-based therapies.
References
A Comparative Guide to Interferon Beta-1b and Next-Generation Peginterferon Beta-1a in Multiple Sclerosis Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy and Experimental Underpinnings
Interferon beta (IFNβ) therapies have long been a cornerstone in the management of relapsing forms of multiple sclerosis (MS). The advent of next-generation therapies, such as peginterferon beta-1a, has prompted a re-evaluation of the therapeutic landscape. This guide provides a detailed comparison of the efficacy of the traditional interferon beta-1b with the next-generation peginterferon beta-1a, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound was the first disease-modifying therapy approved for MS, demonstrating a significant reduction in relapse rates and disease activity.[1][2] Next-generation therapies, exemplified by peginterferon beta-1a, were developed to improve upon the pharmacokinetic profile of earlier interferons, primarily to extend the half-life and reduce dosing frequency, which may in turn improve patient adherence.[1][2][3] While the fundamental mechanism of action remains the same—immunomodulation through the JAK-STAT signaling pathway—the pegylation of interferon beta-1a results in a longer duration of biological activity.[2][4] Clinical trial data indicates that peginterferon beta-1a is an effective therapy, with some studies suggesting improved outcomes when compared indirectly to non-pegylated forms. However, direct long-term head-to-head comparative data with this compound remains limited.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data from key clinical trials for this compound and peginterferon beta-1a. It is important to note that these trials were conducted at different times and with potentially different patient populations, making direct cross-trial comparisons challenging.
Table 1: Annualized Relapse Rate (ARR)
| Therapy | Clinical Trial | Dosage | ARR in Treatment Group | ARR in Placebo/Comparator Group | Percentage Reduction in ARR | Citation |
| This compound | Pivotal Trial (IFNB MS Study Group) | 250 mcg every other day | 0.84 | 1.27 (Placebo) | 34% | [2] |
| Peginterferon beta-1a | ADVANCE (Year 1) | 125 mcg every 2 weeks | 0.256 | 0.397 (Placebo) | 36% | [5] |
Table 2: Disability Progression (Confirmed for 12 or 24 weeks)
| Therapy | Clinical Trial | Endpoint | Proportion with Disability Progression (Treatment Group) | Proportion with Disability Progression (Placebo/Comparator Group) | Risk Reduction | Citation |
| This compound | European SPMS Trial | Time to confirmed progression | Showed significant delay vs. placebo | - | - | |
| Peginterferon beta-1a | ADVANCE (Year 1) | 12-week confirmed progression | 6.8% | 10.5% (Placebo) | 38% | [5] |
| Peginterferon beta-1a | ADVANCE (Year 1) | 24-week confirmed progression | 4% | 8.4% (Placebo) | 54% |
Table 3: Magnetic Resonance Imaging (MRI) Outcomes
| Therapy | Clinical Trial | MRI Endpoint | Treatment Group Outcome | Placebo/Comparator Group Outcome | Reduction | Citation |
| This compound | BENEFIT (2 years) | New Active Lesions | Median: 2.0 | Median: 5.0 (Placebo) | 60% | |
| This compound | BENEFIT (2 years) | New T2 Lesions | Median: 1.0 | Median: 3.0 (Placebo) | 66% | |
| Peginterferon beta-1a | ADVANCE (Year 1) | New or Newly Enlarging T2 Lesions | - | - | 67% vs. Placebo | [5] |
| Peginterferon beta-1a | ADVANCE (Year 1) | Gadolinium-enhancing (Gd+) Lesions | - | - | 86% vs. Placebo |
Experimental Protocols
A comprehensive understanding of the presented data necessitates a review of the methodologies employed in the cited clinical trials.
Key Efficacy Endpoints and their Assessment
-
Annualized Relapse Rate (ARR): In most MS clinical trials, a relapse is defined as the appearance of new or the worsening of pre-existing neurological symptoms attributable to MS, lasting for at least 24-48 hours, and occurring in the absence of fever or infection.[6] An independent committee of neurologists typically adjudicates reported relapses to ensure consistency.[6] The ARR is calculated by dividing the total number of confirmed relapses by the total number of patient-years in a study.
-
Expanded Disability Status Scale (EDSS): The EDSS is a standardized tool used to quantify disability in MS.[1] A trained neurologist assesses eight functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, cerebral, and ambulation).[7] Scores range from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-point increments.[1][7] Disability progression is often defined as a sustained increase in the EDSS score for a pre-specified duration (e.g., 12 or 24 weeks).
-
Magnetic Resonance Imaging (MRI) Analysis: MRI is a critical tool for monitoring disease activity in MS. Standardized protocols are essential for multicenter clinical trials to ensure data consistency.[7][8] Key MRI endpoints include:
-
T2-hyperintense lesions: These represent areas of demyelination and inflammation. The number of new or newly enlarging T2 lesions is a common measure of disease activity.[8]
-
Gadolinium-enhancing (Gd+) lesions: These indicate areas of active inflammation where the blood-brain barrier is disrupted.[8]
-
T1-hypointense lesions: These "black holes" are thought to represent areas of more severe tissue damage and axonal loss.
-
Mandatory Visualizations
Interferon Beta Signaling Pathway
The mechanism of action for both this compound and peginterferon beta-1a is mediated through the JAK-STAT signaling pathway. Upon binding to the type I interferon receptor (IFNAR), a cascade of intracellular events is initiated, leading to the transcription of numerous interferon-stimulated genes (ISGs) that exert immunomodulatory, anti-proliferative, and antiviral effects.
Caption: Interferon Beta Signaling via the JAK-STAT Pathway.
Conceptual Clinical Trial Workflow for Efficacy Assessment
The following diagram illustrates a generalized workflow for assessing the efficacy of an interferon therapy in a placebo-controlled clinical trial for relapsing-remitting MS.
Caption: Conceptual Workflow of a Placebo-Controlled MS Clinical Trial.
Conclusion
This compound remains a well-established and effective first-line therapy for relapsing forms of MS.[1] The next-generation peginterferon beta-1a offers a comparable efficacy profile with the significant advantage of a less frequent dosing schedule, which has the potential to improve patient adherence and, consequently, real-world effectiveness.[1][2] The choice between these therapies will depend on a variety of factors, including patient preference, tolerability, and cost-effectiveness. Further long-term, direct head-to-head comparative studies are warranted to more definitively delineate the relative long-term benefits of these two important therapeutic options in the management of multiple sclerosis.
References
- 1. Interferons in the Treatment of Multiple Sclerosis: A Clinical Efficacy, Safety, and Tolerability Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsc.org [ijmsc.org]
- 3. scispace.com [scispace.com]
- 4. Interferon Beta Drugs for Multiple Sclerosis [webmd.com]
- 5. neurologylive.com [neurologylive.com]
- 6. tgtherapeutics.com [tgtherapeutics.com]
- 7. mymsaa.org [mymsaa.org]
- 8. The use of MRI in multiple sclerosis clinical trials (Chapter 16) - Multiple Sclerosis Therapeutics [cambridge.org]
Cross-Reactivity of Neutralizing Antibodies Between Interferon Beta-1b and Interferon Beta-1a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of neutralizing antibodies (NAbs) between two forms of interferon beta (IFN-β) therapy: interferon beta-1b (IFN-β1b) and interferon beta-1a (IFN-β1a). The development of NAbs is a significant consideration in the long-term efficacy of IFN-β treatments for conditions such as multiple sclerosis. Understanding the potential for cross-reactivity is crucial for making informed decisions when switching between different IFN-β products. This document summarizes key experimental data, details the methodologies used for NAb detection, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Incidence and Cross-Reactivity of Neutralizing Antibodies
The immunogenicity of IFN-β products varies, with IFN-β1b generally showing a higher incidence of NAb development compared to IFN-β1a formulations.[1] Studies have consistently demonstrated that NAbs developed in response to one type of IFN-β can recognize and neutralize the other, indicating a high degree of cross-reactivity.[1][2] This suggests that switching a patient from one IFN-β product to another may not be a beneficial strategy if they have developed persistent, high-titer NAbs.[2]
| Interferon Product | Incidence of Neutralizing Antibodies (NAbs) | Cross-Reactivity Findings |
| This compound | 28% to 47% of patients | NAbs from patients treated with IFN-β1b have been shown to cross-react with and neutralize IFN-β1a in both binding and biological assays.[2] |
| Interferon beta-1a (subcutaneous) | 12% to 28% of patients | NAbs from patients treated with IFN-β1a also demonstrate cross-reactivity with IFN-β1b.[2] |
| Interferon beta-1a (intramuscular) | 2% to 6% of patients | While having the lowest immunogenicity, NAbs developed against this formulation can still exhibit cross-reactivity with IFN-β1b.[1] |
Table 1: Summary of Neutralizing Antibody Incidence and Cross-Reactivity. Data compiled from multiple clinical studies. The incidence rates can vary based on the specific assay used, duration of treatment, and patient population.
Experimental Protocols
The detection and quantification of binding and neutralizing antibodies are critical for assessing the immunogenicity of IFN-β products. The two primary assays employed are the Enzyme-Linked Immunosorbent Assay (ELISA) for detecting binding antibodies and the Cytopathic Effect (CPE) assay for measuring the activity of neutralizing antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Antibody Detection
The ELISA is a common method to screen for the presence of antibodies that can bind to IFN-β.
Principle: This assay detects the presence of antibodies in a patient's serum that can bind to IFN-β coated on a microplate.
Step-by-Step Protocol:
-
Coating: Microplate wells are coated with a solution of recombinant IFN-β1a or IFN-β1b and incubated to allow for passive adsorption to the plastic surface.
-
Washing: The wells are washed to remove any unbound IFN-β.
-
Blocking: A blocking buffer (e.g., bovine serum albumin) is added to the wells to prevent non-specific binding of antibodies to the plate surface.
-
Sample Incubation: Patient serum samples, diluted in a suitable buffer, are added to the wells and incubated. If anti-IFN-β antibodies are present, they will bind to the immobilized IFN-β.
-
Washing: The wells are washed again to remove any unbound serum components.
-
Detection Antibody Incubation: A secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes human antibodies is added to the wells and incubated.
-
Washing: A final wash step removes any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme will convert the substrate into a colored product.
-
Signal Detection: The absorbance of the wells is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-IFN-β binding antibodies present in the serum.[3][4]
Cytopathic Effect (CPE) Assay for Neutralizing Antibody Quantification
The CPE assay is the gold standard for determining the neutralizing capacity of antibodies.[5]
Principle: This bioassay measures the ability of antibodies in a patient's serum to neutralize the protective effect of IFN-β on cultured cells against a viral challenge.
Step-by-Step Protocol:
-
Cell Seeding: A monolayer of cells sensitive to IFN-β (e.g., A549 human lung carcinoma cells) is grown in a 96-well microplate.[6]
-
Sample and IFN-β Incubation: Patient serum is serially diluted and pre-incubated with a known concentration of IFN-β1a or IFN-β1b. This allows any NAbs in the serum to bind to the IFN-β.[7]
-
Addition to Cells: The serum/IFN-β mixture is then added to the wells containing the cell monolayer and incubated.
-
Viral Challenge: A virus known to cause a cytopathic effect in the chosen cell line (e.g., Vesicular Stomatitis Virus - VSV) is added to the wells.[8]
-
Incubation: The plate is incubated for a period sufficient to allow for viral replication and cell lysis in the absence of IFN-β protection.
-
Staining: The remaining viable cells are stained with a dye such as crystal violet.[6]
-
Quantification: The amount of cell survival is quantified by measuring the absorbance of the stained cells. The neutralizing titer is defined as the reciprocal of the highest serum dilution that results in a 50% reduction of the cytopathic effect.[9]
Mandatory Visualization
Interferon Beta Signaling Pathway
Interferon beta exerts its biological effects through the JAK-STAT signaling pathway. The binding of IFN-β to its receptor on the cell surface initiates a cascade of intracellular events leading to the transcription of interferon-stimulated genes (ISGs), which are responsible for the antiviral, antiproliferative, and immunomodulatory effects of the cytokine.[10][11][12]
Caption: Interferon-beta signaling through the JAK-STAT pathway.
Experimental Workflow for NAb Cross-Reactivity Assessment
The determination of cross-reactivity involves testing the neutralizing capacity of antibodies developed against one type of IFN-β on the biological activity of the other type.
Caption: Workflow for assessing NAb cross-reactivity.
References
- 1. Neutralizing and binding anti-interferon-beta (IFN-beta) antibodies. A comparison between IFN-beta-1a and IFN-beta-1b treatment in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutralizing antibodies to interferon beta-1a and this compound in MS patients are cross-reactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Clinical testing for neutralizing antibodies to interferon-β in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pblassaysci.com [pblassaysci.com]
- 7. Neutralization Assay Protocol | Rockland [rockland.com]
- 8. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutralizing Antibodies Against Interferon-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 12. academic.oup.com [academic.oup.com]
head-to-head comparison of different commercial interferon beta-1b products
For researchers, scientists, and drug development professionals, selecting the appropriate reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of commercially available interferon beta-1b (IFN-β-1b) products, focusing on their biochemical and biological properties. This compound is a non-glycosylated recombinant form of human interferon beta, produced in E. coli, and is widely used in multiple sclerosis research and as a therapeutic agent.[1][2] The two primary commercial brands available are Betaseron® (Bayer) and Extavia® (Novartis).[3][4] It is important to note that Extavia® is the same medicinal product as Betaseron®, marketed by Novartis under a separate brand name.[2]
Data Presentation
The following tables summarize the key performance characteristics of commercial this compound products based on publicly available information and typical specifications. These values represent what can be expected from these products and should be confirmed with the manufacturer's certificate of analysis for specific lots.
Table 1: Physicochemical and Biological Properties of Commercial this compound
| Parameter | Betaseron® | Extavia® | Typical Specification |
| Purity | >95% | >95% | Determined by SDS-PAGE and RP-HPLC |
| Molecular Weight | ~18.5 kDa | ~18.5 kDa | Determined by SDS-PAGE |
| Specific Activity | ≥ 32 x 10⁶ IU/mg | ≥ 32 x 10⁶ IU/mg | Measured by antiviral cytopathic effect (CPE) assay |
| Endotoxin Level | < 0.1 EU/µg | < 0.1 EU/µg | Measured by Limulus Amebocyte Lysate (LAL) assay |
| Formulation | Lyophilized powder containing human albumin and mannitol | Lyophilized powder containing human albumin and mannitol | Refrigeration-free formulation is stable at room temperature |
Table 2: Stability of Commercial this compound Formulations
| Condition | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | 2-25°C (36-77°F) | 2-8°C (36-46°F) |
| Shelf-life | Up to 2 years | Up to 3 hours |
| Formulation Excipients | Mannitol, Human Albumin | 0.54% Sodium Chloride |
A study comparing the original glucose-based formulation of Betaseron® with a newer, refrigeration-free mannitol-based formulation found them to have comparable safety and tolerability profiles.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment of the performance of this compound products.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound protein and to detect any related protein impurities.
Methodology:
-
Column: Jupiter C4 column (250 mm × 4.6 mm i.d., 5 µm particle size, 300 Å pore size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 38% to 60% Mobile Phase B over 35 minutes.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 214 nm.[6]
-
Sample Preparation: Reconstitute the lyophilized this compound in sterile water to a known concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Biological Activity Determination by Antiviral Cytopathic Effect (CPE) Assay
Objective: To quantify the biological activity of this compound by measuring its ability to protect cells from a viral challenge.
Methodology:
-
Cell Line: Human lung carcinoma cells (A549) or human amniotic cells (WISH).[7][8]
-
Virus: Encephalomyocarditis virus (EMCV) or Vesicular Stomatitis Virus (VSV).[7][9]
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 18-24 hours.[7]
-
Prepare serial dilutions of the this compound standard and test samples in a separate plate.[7]
-
Add the interferon dilutions to the cells and incubate for another 18-24 hours to induce an antiviral state.[7]
-
Add a pre-determined amount of virus to all wells except for the cell control wells.[7]
-
Incubate for 40-56 hours, until 100% cell death is observed in the virus control wells.[7]
-
Remove the media, and stain the remaining viable cells with a crystal violet solution.[7]
-
Wash the plates to remove excess stain and allow them to dry.[7]
-
-
Analysis: The biological activity is determined by identifying the this compound concentration that protects 50% of the cells from the viral cytopathic effect, compared to the cell and virus controls.[7]
MxA Protein Induction Assay
Objective: To measure the biological activity of this compound by quantifying the induction of the MxA protein, an interferon-stimulated gene product.
Methodology:
-
Cell Line: Human lung adenocarcinoma cells (A549).[10]
-
Procedure:
-
Seed A549 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells to release the intracellular proteins.[10]
-
-
Quantification of MxA Protein by ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for MxA protein.[10]
-
Add the cell lysates to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody for MxA protein.[10]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[11]
-
Add a TMB substrate solution and stop the reaction with an acidic solution.[11]
-
-
Analysis: Measure the absorbance at 450 nm. The amount of MxA protein is proportional to the absorbance and reflects the biological activity of the this compound.[11]
Mandatory Visualization
The following diagrams illustrate the key biological pathway and an experimental workflow relevant to the comparison of this compound products.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
- 1. Extraction and purification process for interferon-beta-1b - Fraunhofer IGB [igb.fraunhofer.de]
- 2. CIS - this compound [clinimmsoc.org]
- 3. Interferons (Betaseron®, Avonex®, Plegridy®, Rebif®, and Extavia®) - Rocky Mountain MS Center [mscenter.org]
- 4. This compound (Betaseron, Extavia) - Multiple Sclerosis Centers of Excellence [va.gov]
- 5. Safety and tolerability of a 'refrigeration-free' formulation of this compound--results of a double-blind, multicentre, comparative study in patients with relapsing-remitting or secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pblassaysci.com [pblassaysci.com]
- 8. Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of antiviral activity induced by interferons alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a Standardized MxA Protein Measurement-Based Assay for Validation of Assays for the Assessment of Neutralizing Antibodies Against Interferon-β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxfordbiosystems.com [oxfordbiosystems.com]
validating the antiviral activity of interferon beta-1b against specific viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of Interferon beta-1b (IFN-β-1b) against a range of viruses, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of IFN-β-1b.
This compound is a non-glycosylated recombinant form of human interferon beta and is known for its immunomodulatory and antiproliferative effects.[1] While its primary clinical application is in the treatment of multiple sclerosis, a growing body of evidence highlights its broad-spectrum antiviral activity.[2] This guide delves into the specifics of this activity, offering a comparative analysis with other antiviral agents.
Interferon Signaling Pathway: A Visual Overview
Interferons exert their antiviral effects by binding to specific cell surface receptors, initiating a signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs).[3] These ISGs encode proteins that inhibit viral replication at various stages. The following diagram illustrates the canonical JAK-STAT signaling pathway activated by type I interferons like IFN-β-1b.
In Vitro Antiviral Activity
The antiviral efficacy of IFN-β-1b has been quantified against several viruses in cell culture models. The following tables summarize the 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral replication by 50%.
Table 1: In Vitro Antiviral Activity of Interferon Beta against Various Viruses
| Virus | Cell Line | Assay Type | Interferon Beta IC50 | Reference |
| SARS-CoV (Tor2 isolate) | Vero E-6 | Yield Reduction | 50 IU/mL (pretreatment) | [4] |
| SARS-CoV (Tor2 isolate) | Vero E-6 | Yield Reduction | 500 IU/mL (post-treatment) | [4] |
| Ebola Virus (EBOV/Mak) | MDMs | - | 10-18 U/mL | [5] |
| Ebola Virus (EBOV/Mak) | Huh 7 | - | 10-18 U/mL | [5] |
| Ebola Virus (EBOV/Mak) | Vero E6 | - | 10-18 U/mL | [5] |
| Encephalomyocarditis virus (EMCV) | L929 | CPE Reduction | ~30 pg/mL | [6] |
Table 2: Comparative In Vitro Antiviral Activity of Interferon Beta and Other Antivirals
| Virus | Cell Line | Interferon Beta IC50 | Comparator Drug | Comparator IC50 | Reference |
| SARS-CoV-2 (Delta) | Caco-2-F03 | - | Aprotinin | 0.66 µM | [7] |
| SARS-CoV-2 (Omicron BA.1) | Caco-2-F03 | - | Aprotinin | 0.64 µM | [7] |
| SARS-CoV-2 (Omicron BA.2) | Caco-2-F03 | - | Aprotinin | 1.95 µM | [7] |
In Vivo Antiviral Activity
Animal model studies provide crucial insights into the in vivo efficacy of antiviral agents.
Table 3: In Vivo Antiviral Activity of Interferon Beta
| Virus | Animal Model | Treatment Regimen | Outcome | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Mice | Topical IFN-β + IFN-γ (200 U each) | Reduced viral loads by up to 4 logs in eyes, 4 logs in trigeminal ganglia, and 3 logs in brainstems. | [1] |
Clinical Studies
The antiviral potential of this compound has also been explored in clinical settings for various viral infections.
Table 4: Clinical Studies on the Antiviral Activity of this compound
| Virus | Study Design | Treatment Regimen | Key Findings | Reference |
| Human Immunodeficiency Virus (HIV) | Prospective | 1 million IU IFN-β intravenously twice a week for 6 months | No significant clinical or immunological benefits observed in early-stage HIV infection. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common in vitro antiviral assays.
Plaque Reduction Assay Workflow
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
Detailed Protocol: Plaque Reduction Assay for Vesicular Stomatitis Virus (VSV)
This protocol is adapted from established methods for VSV quantification.[9][10][11]
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in serum-free cell culture medium.
-
Treatment and Infection:
-
Aspirate the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).
-
Add the prepared dilutions of IFN-β-1b to the respective wells. Include a "no drug" control.
-
Incubate the plates for a predetermined time (e.g., 24 hours) to allow for the induction of an antiviral state.
-
Aspirate the compound-containing medium and infect the cells with a dilution of VSV calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Aspirate the viral inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing 0.5% agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 24-48 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.
-
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[1][6]
Detailed Protocol: CPE Reduction Assay for Encephalomyocarditis Virus (EMCV)
This protocol is based on standard methods for determining interferon activity.[1][6][8]
-
Cell Seeding: Seed A549 cells (or another sensitive cell line) in a 96-well plate to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment and Infection:
-
Add the IFN-β-1b dilutions to the cell monolayer. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubate for 24 hours at 37°C.
-
Add a predetermined amount of EMCV to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% CPE in the virus control wells within a specific timeframe (e.g., 48-72 hours).
-
-
Incubation and CPE Observation: Incubate the plate at 37°C and visually inspect for CPE daily using a microscope.
-
Quantification of Cell Viability:
-
Once the virus control wells show complete CPE, quantify the viability of the cells in all wells. This can be done by staining with crystal violet and then solubilizing the dye to measure its absorbance, or by using metabolic assays such as MTT or XTT.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each drug concentration relative to the cell and virus controls.
-
Determine the IC50 value by plotting the percentage of CPE reduction against the drug concentration.
-
Conclusion
The available data indicate that this compound possesses in vitro and in vivo antiviral activity against a range of viruses. Its efficacy, particularly when compared to other antiviral agents, varies depending on the virus and the experimental system. The provided protocols offer a foundation for further investigation and validation of these antiviral properties. For researchers and drug development professionals, these findings underscore the potential of IFN-β-1b as a broad-spectrum antiviral agent, warranting further exploration in preclinical and clinical studies.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Antiviral Activity of Limitin against Encephalomyocarditis Virus, Herpes Simplex Virus, and Mouse Hepatitis Virus: Diverse Requirements by Limitin and Alpha Interferon for Interferon Regulatory Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism of interferon-beta with antiviral drugs against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pblassaysci.com [pblassaysci.com]
- 8. The Propagation and Quantification of Two Emerging Oncolytic Viruses: Vesicular Stomatitis (VSV) and Zika (ZIKV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Propagation, Quantification, and Storage of Vesicular Stomatitis (VSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pages.charlotte.edu [pages.charlotte.edu]
- 11. pblassaysci.com [pblassaysci.com]
A Comparative Proteomic Analysis of Cellular Responses to Interferon Beta-1a versus Interferon Beta-1b
A guide for researchers, scientists, and drug development professionals on the distinct cellular protein expression profiles induced by two key multiple sclerosis therapies.
Interferon beta-1a (IFN-β-1a) and interferon beta-1b (IFN-β-1b) are two widely prescribed first-line treatments for relapsing-remitting multiple sclerosis (MS). While both are type I interferons and share the primary mechanism of action in modulating the immune response, they exhibit structural and manufacturing differences that may translate to distinct biological activities and clinical outcomes. IFN-β-1a is a glycosylated protein produced in mammalian cells, whereas IFN-β-1b is a non-glycosylated protein produced in E. coli. These differences can influence their immunogenicity and signaling dynamics.[1][2] This guide provides a comparative overview of the proteomic changes induced by these two therapies at a cellular level, based on available scientific literature.
Quantitative Proteomic Data Summary
The following tables summarize the known effects of IFN-β-1a and IFN-β-1b on protein expression. The data for IFN-β-1a is derived from a proteomics study identifying pharmacodynamic biomarkers.[3] The information for IFN-β-1b is based on its known immunomodulatory effects on cytokine and other protein levels as direct large-scale quantitative proteomic data is limited.
Table 1: Upregulated Proteins in Response to Interferon Beta Treatment
| Protein Target | IFN-β-1a Fold Change (Maximal) | IFN-β-1b Effect (Inferred) | Putative Function |
| Interferon-induced GTP-binding protein (Mx1) | > 4-fold[3] | Strong induction | Antiviral activity |
| Beta-2-microglobulin | > 4-fold[3] | Likely increased | Component of MHC class I molecules, antigen presentation |
| Interferon-gamma-inducible protein 10 (IP-10/CXCL10) | > 4-fold[3] | Increased | Chemoattractant for immune cells |
| Interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) | Not specified | Strong induction | Antiviral activity, inhibition of translation |
| 2'-5'-oligoadenylate synthetase 1 (OAS1) | Not specified | Strong induction | Antiviral activity, RNA degradation |
| Interleukin-10 (IL-10) | Not specified | Induced[4] | Anti-inflammatory cytokine |
| Interleukin-4 (IL-4) | Not specified | Induced[5] | Anti-inflammatory cytokine |
Table 2: Downregulated Proteins in Response to Interferon Beta Treatment
| Protein Target | IFN-β-1a Effect | IFN-β-1b Effect | Putative Function |
| Interferon-gamma (IFN-γ) | Not specified | Decreased production[5] | Pro-inflammatory cytokine |
| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Reduced expression | Tissue remodeling, inflammation |
| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Down-regulated | Pro-inflammatory cytokine |
| Interleukin-1 beta (IL-1β) | Down-regulated | Not specified | Pro-inflammatory cytokine |
| Interleukin-23 alpha subunit p19 (IL23A) | Down-regulated | Not specified | Pro-inflammatory cytokine |
Experimental Protocols
The following sections detail generalized experimental methodologies for the comparative proteomic analysis of cells treated with IFN-β-1a and IFN-β-1b. These protocols are based on standard quantitative proteomic techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
General Experimental Workflow
A typical quantitative proteomic experiment to compare the effects of IFN-β-1a and IFN-β-1b would follow the workflow illustrated below.
Caption: A generalized workflow for comparative proteomic analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs) from healthy donors or MS patients, or relevant cell lines (e.g., human glioblastoma cell line U-87 MG) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 for PBMCs) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Interferon Treatment: Cells are treated with therapeutic concentrations of IFN-β-1a (e.g., 30 µg/mL), IFN-β-1b (e.g., 250 µg/mL), or a vehicle control for a specified duration (e.g., 24, 48 hours).
2. Protein Extraction and Digestion:
-
Lysis: Cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Digestion: An equal amount of protein from each sample is reduced, alkylated, and then digested overnight with a protease, typically trypsin.
3. Quantitative Mass Spectrometry (iTRAQ Method):
-
Labeling: Digested peptides from each condition (control, IFN-β-1a, IFN-β-1b) are labeled with different isobaric iTRAQ reagents.
-
Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the MS/MS spectra, the iTRAQ reporter ions provide quantitative information about the relative abundance of the peptides (and thus proteins) in each sample.
4. Data Analysis:
-
Protein Identification: The raw MS/MS data is searched against a human protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the peptides and corresponding proteins.
-
Protein Quantification: The intensities of the iTRAQ reporter ions are used to calculate the relative abundance of each identified protein between the different treatment groups.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially expressed between the IFN-β-1a and IFN-β-1b treated groups compared to the control.
-
Bioinformatic Analysis: Differentially expressed proteins are further analyzed using bioinformatic tools to identify enriched biological pathways, molecular functions, and cellular components (e.g., Gene Ontology analysis, pathway analysis).
Signaling Pathways
Both IFN-β-1a and IFN-β-1b bind to the same type I interferon receptor (IFNAR), which is a heterodimer of the IFNAR1 and IFNAR2 subunits. This binding initiates a signaling cascade, primarily through the JAK-STAT pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects of these drugs.
Caption: The canonical JAK-STAT signaling pathway activated by IFN-β.
Conclusion
While direct comparative proteomic data for IFN-β-1a and IFN-β-1b is limited, the available evidence suggests that both drugs induce a robust type I interferon response characterized by the upregulation of antiviral and immunomodulatory proteins and the downregulation of pro-inflammatory mediators. The structural differences, particularly the glycosylation of IFN-β-1a, may lead to subtle variations in receptor binding affinity, pharmacokinetics, and ultimately, the magnitude and duration of the proteomic response. Future head-to-head quantitative proteomic studies are warranted to fully elucidate the distinct molecular signatures of these two important multiple sclerosis therapies, which could pave the way for more personalized treatment strategies.
References
- 1. Interferon-β-1b: a review of its use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-type-resolved quantitative proteomics map of interferon response against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Changes During Interferon-beta Therapy in Multiple Sclerosis: Correlations with Interferon dose and MRI response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cell Surface Proteomic Analysis of the Primary Human T Cell and Monocyte Responses to Type I Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics and Phospho-Proteomics Profiling of the Co-Formulation of Type I and II Interferons, HeberFERON, in the Glioblastoma-Derived Cell Line U-87 MG - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Interferon Beta-1b in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of interferon beta-1b is a critical component of laboratory safety and regulatory compliance. This compound is classified as a potent biologically active agent and requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste streams in a research environment.
Waste Classification and Handling
This compound and materials contaminated with it are categorized as cytotoxic/cytostatic waste.[1] This classification necessitates that all related waste be handled as hazardous material.[1] Proper segregation from general laboratory waste is mandatory to ensure safe and compliant disposal.
Key Principles for Handling this compound Waste:
-
Segregation at Source: All waste contaminated with this compound, including unused product, sharps, and labware, must be segregated from other waste streams at the point of generation.[1][2]
-
Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1][2][3] These containers are often color-coded, typically with purple lids or markings, to signify cytotoxic contents.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound and its associated waste.
Disposal Procedures for Different Waste Streams
The specific disposal protocol for this compound depends on the form of the waste. The following table summarizes the procedures for various types of laboratory waste.
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Lyophilized Powder | Cytotoxic Waste Container (Purple Lid) | Dispose of the intact, unopened vial directly into the designated cytotoxic waste container. Do not attempt to open or empty the vial. |
| Unused Reconstituted Solution | Cytotoxic Waste Container (Purple Lid) | Dispose of the vial containing the unused solution directly into the designated cytotoxic waste container. Do not discharge down the drain. |
| Contaminated Sharps | Cytotoxic Sharps Container (Purple Lid) | Immediately place all needles, syringes, and other sharps that have come into contact with this compound into a designated, puncture-resistant cytotoxic sharps container.[1] Do not recap needles. |
| Contaminated Labware (Non-Sharps) | Cytotoxic Waste Container (Purple Lid) | Items such as vials, pipette tips, culture plates, and gloves contaminated with this compound should be placed in a designated cytotoxic waste container.[2][3] |
| Spill Cleanup Materials | Cytotoxic Waste Container (Purple Lid) | All materials used to clean up spills of this compound, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.[3] |
Experimental Protocols: Decontamination of Spills
In the event of a spill of this compound, immediate decontamination is necessary to prevent exposure and environmental contamination.
Materials:
-
Appropriate PPE (gloves, lab coat, eye protection)
-
Absorbent materials (e.g., paper towels, absorbent pads)
-
Forceps (for handling broken glass)
-
Sodium hypochlorite solution (household bleach)
-
Designated cytotoxic waste container
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: Cover the spill with absorbent material to prevent it from spreading.
-
Decontamination: Carefully pour a freshly prepared 1:10 dilution of household bleach (providing a final concentration of approximately 0.5% sodium hypochlorite) over the absorbent material, working from the outside of the spill inward.[4][5]
-
Contact Time: Allow a minimum contact time of 20 minutes to ensure effective decontamination.[5]
-
Cleanup: Using forceps for any sharp objects, carefully collect all absorbent materials and contaminated debris and place them in a designated cytotoxic waste container.
-
Final Wipe-Down: Wipe the spill area again with the bleach solution, followed by a rinse with water to remove any corrosive residue, especially on metal surfaces.[4]
-
Dispose of PPE: All PPE worn during the cleanup process should be disposed of in the cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
The following table provides quantitative data for the preparation and use of bleach as a decontaminant.
| Parameter | Recommendation |
| Bleach Solution for General Spills | 1:10 dilution of household bleach in water (approx. 0.5% sodium hypochlorite)[4][5] |
| Bleach Solution for High Organic Load | 1:5 dilution of household bleach in water (approx. 1% sodium hypochlorite)[4] |
| Minimum Contact Time | 20 minutes[5] |
| Diluted Bleach Solution Stability | Prepare fresh daily (shelf life of approximately 24 hours)[5] |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and key relationships.
Caption: Decision-making workflow for this compound disposal.
Caption: Logical relationships in this compound waste management.
Disclaimer: While chemical denaturation methods for proteins exist for analytical purposes, a specific, validated protocol for the inactivation of this compound for disposal was not identified. Therefore, all this compound waste should be treated as biologically active and disposed of as hazardous cytotoxic waste through a certified waste management vendor. Always adhere to your institution's specific safety guidelines and local regulations.
References
Essential Safety and Logistical Information for Handling Interferon Beta-1b
For researchers, scientists, and drug development professionals, the safe and effective handling of interferon beta-1b is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and detailed disposal procedures to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in research and manufacturing settings, a comprehensive approach to personal protection is crucial to prevent exposure and contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves frequently, especially if they become contaminated. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, fluid-resistant gown or a dedicated lab coat should be worn. Ensure it is fully buttoned. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the lyophilized powder or when there is a risk of aerosol generation. |
Operational Plan: Handling and Preparation
Proper handling procedures are essential to maintain the stability and efficacy of this compound and to ensure the safety of laboratory personnel.
Storage and Stability:
This compound is supplied as a lyophilized powder. The stability of the product in its lyophilized and reconstituted forms is critical.
| Form | Storage Condition | Stability |
| Lyophilized Powder | Room Temperature (up to 25°C or 77°F) | Stable for up to 2 years for refrigeration-free formulations.[1] |
| Reconstituted Solution | Refrigerated (2-8°C or 36-46°F) | Use within 3 hours. Do not freeze.[2] |
Reconstitution Procedure:
-
Bring the vial of lyophilized this compound and the provided diluent to room temperature.
-
Using a sterile syringe, slowly inject the appropriate volume of diluent into the this compound vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake, as this can cause aggregation and loss of activity.
-
Visually inspect the solution for particulate matter and discoloration before use. The solution should be clear and colorless.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Small Spills (e.g., on a workbench):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (gloves, lab coat, eye protection).
-
Contain the spill by covering it with absorbent material.
-
Apply a disinfectant , such as a 10% bleach solution (freshly prepared), to the absorbent material and the surrounding area.
-
Allow a contact time of at least 20-30 minutes.
-
Clean the area with fresh absorbent material, working from the outside in.
-
Dispose of all contaminated materials as biohazardous waste.
-
Wipe the area with 70% ethanol.
Large Spills (e.g., on the floor):
-
Evacuate the area immediately and restrict access.
-
Alert the appropriate safety personnel.
-
Allow aerosols to settle for at least 30 minutes before re-entering.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
Follow the steps for a small spill , using larger quantities of absorbent material and disinfectant.
Disposal Plan
Proper disposal of this compound and all materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
Unused or Expired Product:
Unused or expired this compound should be returned to the manufacturer for proper disposal whenever possible.[2] If this is not feasible, it should be treated as chemical waste.
Chemical Inactivation:
For liquid waste containing this compound, chemical inactivation can be performed before disposal. While specific data on the chemical inactivation of this compound is limited, a common and effective method for protein degradation is the use of sodium hypochlorite (bleach).
| Inactivation Method | Procedure |
| Sodium Hypochlorite (Bleach) | Add a sufficient volume of a 10% bleach solution to the this compound solution to achieve a final concentration of at least 1% available chlorine. Allow a contact time of at least 30 minutes before disposing of the solution down the drain with copious amounts of water, in accordance with local regulations. |
Contaminated Materials:
All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and absorbent materials, must be disposed of as biohazardous waste.
-
Sharps: Needles and syringes should be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: All other contaminated materials should be placed in a biohazard bag and autoclaved or incinerated according to institutional and local regulations.
Experimental Protocols
Stability-Indicating HPLC Method for this compound:
This method can be used to assess the stability of this compound and to separate it from its degradation products.[3]
-
Column: Jupiter C4 column (250 mm × 4.6 mm i.d.).[3]
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 214 nm.[3]
-
Gradient:
-
0-0.01 min: 38% B
-
0.01-35 min: Linear gradient to 60% B
-
35.1-38 min: Linear gradient to 38% B
-
38-42 min: 38% B
-
Forced Degradation Study Protocol:
To evaluate the stability-indicating nature of the HPLC method, forced degradation studies can be performed under various stress conditions.
| Stress Condition | Procedure |
| Oxidative Degradation | Expose a solution of this compound to 3% hydrogen peroxide for 3 hours.[4] |
| Photodegradation | Expose a solution of this compound to 200 Wh/m² of near-UV light in a photostability chamber for 24 hours.[4] |
| Thermal Degradation | Incubate solutions of this compound at various elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period. |
| Acid/Base Hydrolysis | Treat solutions of this compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature. |
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
